molecular formula C8H6FN3S B1296602 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 942-70-1

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1296602
CAS No.: 942-70-1
M. Wt: 195.22 g/mol
InChI Key: WRSVCKNLHZWSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C8H6FN3S and its molecular weight is 195.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSVCKNLHZWSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339176
Record name 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942-70-1
Record name 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry. As a key structural motif, the 2-amino-1,3,4-thiadiazole scaffold is present in a variety of molecules exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The presence of a fluorophenyl group can further enhance biological activity and pharmacokinetic properties. This document provides an in-depth technical guide on a common and effective method for its synthesis and details the standard analytical techniques used for its characterization.

Synthesis Pathway

The most prevalent and straightforward synthesis of this compound involves the acid-catalyzed cyclization and dehydration of a substituted thiosemicarbazide intermediate. The precursor, 1-(4-fluorobenzoyl)thiosemicarbazide, is first synthesized from 4-fluorobenzoic acid (or its ester derivative) and thiosemicarbazide. This intermediate is then treated with a strong dehydrating agent, such as concentrated sulfuric acid, to induce intramolecular cyclization, forming the desired 1,3,4-thiadiazole ring.[3]

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A 4-Fluorobenzoyl Chloride C 1-(4-Fluorobenzoyl)thiosemicarbazide A->C + Pyridine B Thiosemicarbazide B->C D This compound C->D Conc. H₂SO₄ Heat (60-70°C) Dehydration

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from the dehydrocyclization method described by Upadhyay and Mishra.[3]

Step 1: Synthesis of 1-(4-Fluorobenzoyl)thiosemicarbazide (Intermediate)

  • To a solution of 4-fluorobenzoyl chloride (0.1 mol) in a suitable solvent (e.g., acetone or THF), add thiosemicarbazide (0.1 mol).

  • Add a base, such as pyridine (0.1 mol), dropwise to the mixture to neutralize the HCl formed during the reaction.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain pure 1-(4-fluorobenzoyl)thiosemicarbazide.

Step 2: Synthesis of this compound (Final Product)

  • Carefully add 1-(4-fluorobenzoyl)thiosemicarbazide (0.02 mol) portion-wise to cold (0-5 °C) concentrated sulfuric acid (20 mL) with constant stirring.

  • After the addition is complete, heat the mixture to 60-70 °C and maintain this temperature for approximately 5 hours.

  • Allow the reaction mixture to cool to room temperature overnight.

  • Carefully pour the mixture onto crushed ice.

  • Neutralize the solution by adding a sufficient quantity of ammonium hydroxide (NH₄OH) solution until a precipitate forms.

  • Filter the crude product and wash it thoroughly with distilled water to remove any residual sulfates.

  • Dry the product and recrystallize from a suitable solvent like chloroform or an ethanol-water mixture.[3]

Expected Yield: Approximately 60-65%.[3]

Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical and spectroscopic techniques. The workflow typically involves determining the melting point followed by spectroscopic analysis.

Characterization_Workflow Start Synthesized Product MP Melting Point Analysis Start->MP IR FT-IR Spectroscopy Start->IR NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry Start->MS Final Structure Confirmed MP->Final IR->Final NMR->Final MS->Final

Caption: General workflow for the characterization of the synthesized compound.

Physical and Spectroscopic Data

The following tables summarize the key quantitative data used to characterize this compound.

Table 1: Physical Properties

Property Value Reference
Molecular Formula C₈H₆FN₃S [3]
Molecular Weight 195.22 g/mol [3]
Physical Form Solid

| Melting Point | 233-235 °C |[3] |

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Wavenumber (cm⁻¹) Assignment Reference
3372 N-H stretching (amine) [3]
3064 C-H stretching (aromatic) [3]
1632 C=N stretching (thiadiazole ring) [3]
1562-1448 C=C stretching (aromatic ring) [3]
1056 C-F stretching [3]

| 862 | C-S-C stretching (thiadiazole ring) |[3] |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Reference
175.2 C5 of thiadiazole ring [3]
163.1 C4' of fluorophenyl ring (C-F) [3]
162.2 C2 of thiadiazole ring (C-NH₂) [3]

| 130.3 - 115.0 | Aromatic carbons of fluorophenyl ring |[3] |

Table 4: Mass Spectrometry (MS) Data

m/z Value Assignment Reference

| 195 | [M]⁺ (Molecular Ion) |[3] |

Experimental Protocols: Characterization
  • Melting Point Determination: The melting point is determined using a standard open capillary tube method on a calibrated melting point apparatus. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.[3]

  • FT-IR Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared spectrophotometer. The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.[3]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal reference standard.[3]

  • Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or by direct infusion. This analysis provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.[3]

References

The Ascendant Therapeutic Potential of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Among its numerous derivatives, those featuring a 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine core have emerged as a promising class of compounds with potent biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The introduction of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity, making these derivatives particularly attractive for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Synthesis of the Core Scaffold

The synthesis of this compound derivatives typically commences with the reaction of 4-fluorobenzoic acid with thiosemicarbazide. A common synthetic route involves the cyclization of an intermediate thiosemicarbazone, which can be achieved using various dehydrating agents such as concentrated sulfuric acid or phosphorus oxychloride. The resulting 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole serves as a versatile building block for further derivatization at the amino group, leading to a diverse library of compounds with a wide range of biological activities.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant efficacy in various biological assays. The following tables summarize the quantitative data from key studies, highlighting their potential as therapeutic agents.

Antimicrobial Activity

The antimicrobial potential of these compounds has been evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key metric for quantifying their efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Various Microorganisms

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus20-28Aspergillus niger32-42[1]
Bacillus subtilis20-28Candida albicans32-42[1]
Schiff Base Derivative 1Escherichia coli>100Candida albicans50[2]
Schiff Base Derivative 2Staphylococcus aureus25Aspergillus flavus50[2]

Note: The activity can vary significantly based on the specific derivatization of the 2-amino group.

Anticancer Activity

The cytotoxic effects of these derivatives have been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or the growth inhibitory concentration (GI50) are reported as measures of their anticancer potency.

Table 2: Anticancer Activity (IC50/GI50) of this compound Derivatives against Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
This compoundBreast (MCF-7)46.8[3]
N-Benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amineBreast (MDA-MB-231)<10[3]
Schiff Base of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amineCervix (HeLa)5.86[2]
Liver (Hep-G2)3.42[2]
Breast (MCF-7)1.28[2]
2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT)Lung (A549)Not specified[4]
Enzyme Inhibition

Certain derivatives have been shown to be potent inhibitors of specific enzymes, such as carbonic anhydrase, which is implicated in various physiological and pathological processes.

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

Compound/DerivativeEnzymeIC50/Ki (µM)Reference
Sulfonamide derivativesCarbonic Anhydrase II0.1 - 10[5]
Carbonic Anhydrase IX0.05 - 5[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the key experimental protocols used to assess the biological activity of this compound derivatives.

General Synthesis of this compound

G cluster_synthesis Synthesis Workflow 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid Reaction_Vessel Reaction Vessel (e.g., Round-bottom flask) 4-Fluorobenzoic_Acid->Reaction_Vessel Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction_Vessel Cyclizing_Agent Cyclizing Agent (e.g., conc. H2SO4 or POCl3) Reaction_Vessel->Cyclizing_Agent Heating Heating (Reflux) Reaction_Vessel->Heating Workup Work-up (Neutralization, Filtration) Heating->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of the core scaffold.

A mixture of 4-fluorobenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is treated with a cyclizing agent, such as concentrated sulfuric acid or phosphorus oxychloride (excess). The reaction mixture is typically heated under reflux for several hours. After completion of the reaction, the mixture is cooled and poured onto crushed ice, followed by neutralization with a suitable base (e.g., ammonia solution). The resulting precipitate is filtered, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound.

Antimicrobial Susceptibility Testing: Disk Diffusion Method

G cluster_disk_diffusion Disk Diffusion Assay Workflow Culture_Prep Prepare microbial inoculum (e.g., 0.5 McFarland standard) Agar_Plate Inoculate agar plate (e.g., Mueller-Hinton agar) Culture_Prep->Agar_Plate Disk_Application Apply sterile paper disks impregnated with test compound Agar_Plate->Disk_Application Incubation Incubate plates (e.g., 37°C for 24h) Disk_Application->Incubation Measurement Measure the diameter of the zone of inhibition (mm) Incubation->Measurement Interpretation Interpret results based on zone size (Susceptible/Resistant) Measurement->Interpretation

Caption: Workflow for the disk diffusion antimicrobial assay.

Bacterial or fungal cultures are grown to a specific turbidity (e.g., 0.5 McFarland standard). A sterile cotton swab is dipped into the inoculum and spread evenly over the entire surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi). Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plate. A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., ciprofloxacin) or antifungal (e.g., fluconazole) serves as a positive control. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi). The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) in millimeters.

Anticancer Activity Assessment: MTT Assay

G cluster_mtt_assay MTT Assay Workflow Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with various concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation_24_72h Incubate for 24-72 hours Compound_Treatment->Incubation_24_72h MTT_Addition Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Incubation_24_72h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation_4h->Formazan_Solubilization Absorbance_Reading Measure absorbance at ~570 nm using a microplate reader Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate the IC50 value Absorbance_Reading->IC50_Calculation G cluster_erk_pathway ERK1/2 Signaling Pathway Inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors p27 p27Kip1 ERK->p27 Degradation Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation FABT 5-(4-Fluorophenyl)-1,3,4- thiadiazol-2-amine Derivative (e.g., FABT) FABT->ERK Inhibition FABT->p27 Upregulation CDK2_Cyclin_E CDK2/Cyclin E p27->CDK2_Cyclin_E Inhibition Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest G1_S_Transition G1/S Phase Transition CDK2_Cyclin_E->G1_S_Transition G1_S_Transition->Proliferation G cluster_apoptosis_pathway Apoptosis Induction via Caspase Activation Thiadiazole_Derivative 5-(4-Fluorophenyl)-1,3,4- thiadiazol-2-amine Derivative Procaspase_9 Procaspase-9 Thiadiazole_Derivative->Procaspase_9 Activation Caspase_9 Caspase-9 (Initiator) Procaspase_9->Caspase_9 Procaspase_3 Procaspase-3 Caspase_9->Procaspase_3 Activation Caspase_3 Caspase-3 (Executioner) Procaspase_3->Caspase_3 Cellular_Substrates Cellular Substrates (e.g., PARP) Caspase_3->Cellular_Substrates Cleavage Apoptosis Apoptosis Cellular_Substrates->Apoptosis

References

An In-depth Technical Guide to 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry.

Core Compound Identity

CAS Number: 942-70-1[1][2][3][4][5]

Chemical Name: this compound[1][2][3][6]

Synonyms: 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole, 5-(p-Fluorophenyl)-2-amino-1,3,4-thiadiazole[3][5]

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C8H6FN3S[2][3][5]
Molecular Weight 195.22 g/mol [5][7]
Melting Point 238-243 °C[5][8]
Appearance White to off-white solid[5][8]
Storage Temperature 2-8°C, protect from light[5][8]
Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)[2][3]
Precautionary Statements P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[2][3]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the acid-catalyzed cyclization of a corresponding thiosemicarbazide precursor. Below is a detailed methodology based on established protocols.

General Synthesis Method: Dehydrocyclization of 4-(4-Fluorobenzoyl)thiosemicarbazide

This common and effective method involves the intramolecular cyclization of a thiosemicarbazide derivative in the presence of a strong acid, such as concentrated sulfuric acid.[7]

Experimental Protocol:

  • Preparation of the Precursor: The synthesis starts with the preparation of 4-(4-fluorobenzoyl)thiosemicarbazide. This can be achieved by reacting 4-fluorobenzoyl chloride with thiosemicarbazide in a suitable solvent.

  • Cyclization Reaction: To a flask containing concentrated sulfuric acid, cooled in an ice bath, 4-(4-fluorobenzoyl)thiosemicarbazide is added portion-wise with constant stirring.

  • Heating: The reaction mixture is then gently heated to 60-70°C for several hours to facilitate the cyclization.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

  • Precipitation: The acidic solution is neutralized with a base, such as ammonium hydroxide, to precipitate the crude product.

  • Purification: The resulting solid is collected by filtration, washed thoroughly with water to remove any inorganic impurities, and then dried. The crude product can be further purified by recrystallization from a suitable solvent like chloroform or ethanol to yield pure this compound.[7]

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps 4_Fluorobenzoyl_chloride 4-Fluorobenzoyl chloride Precursor_Formation Formation of 4-(4-Fluorobenzoyl)thiosemicarbazide 4_Fluorobenzoyl_chloride->Precursor_Formation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Precursor_Formation Cyclization Acid-Catalyzed Cyclization (Conc. H2SO4) Precursor_Formation->Cyclization Neutralization Neutralization (e.g., NH4OH) Cyclization->Neutralization Purification Purification (Recrystallization) Neutralization->Purification Final_Product 5-(4-Fluorophenyl)-1,3,4- thiadiazol-2-amine Purification->Final_Product

Caption: Synthetic workflow for this compound.

Spectral Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

Spectral DataObserved Peaks/Signals
IR (KBr, cm⁻¹) 3372 (N-H stretching), 3064 (C-H str, aromatic), 1632 (C=N str, ring), 1562-1448 (C=C str, aromatic), 1056 (C-F str), 862 (C-S-C str, thiadiazole)[7]
¹³C NMR (DMSO-d₆, δ, ppm) 175.2 (C-5), 163.1 (C-4'), 162.2 (C-2), 130.3[7]

Biological Activities and Potential Applications

Derivatives of 2-amino-1,3,4-thiadiazole are known to exhibit a wide range of pharmacological activities.[9][10] this compound, in particular, has been investigated for its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Studies have shown that 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives, including the 4-fluoro substituted compound, exhibit significant antibacterial and antifungal properties.[9][10] The fluorinated derivative has demonstrated good inhibitory effects against various bacterial strains such as S. aureus and B. subtilis.[9][10]

Antimicrobial_Activity Compound 5-(4-Fluorophenyl)-1,3,4- thiadiazol-2-amine Mechanism Potential Mechanism of Action (e.g., Enzyme Inhibition) Compound->Mechanism Bacteria Gram-Positive Bacteria (e.g., S. aureus, B. subtilis) Mechanism->Bacteria Fungi Fungal Strains (e.g., A. niger, C. albicans) Mechanism->Fungi Outcome Inhibition of Microbial Growth Bacteria->Outcome Fungi->Outcome

Caption: Potential antimicrobial action of the target compound.

Anticancer Activity

Several studies have highlighted the cytotoxic properties of 1,3,4-thiadiazole derivatives against various cancer cell lines.[11][12] Specifically, N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine, a derivative of the core compound, has demonstrated significant inhibitory activities against breast cancer cells (MDA MB-231), even higher than the reference drug cisplatin.[11] The presence of an aromatic ring and electron-withdrawing substituents like fluorine is suggested to promote anticancer activity.[11] Some potent derivatives have also shown moderate to good anticancer activity against the MCF-7 breast cancer cell line.[12]

The potential mechanism of action for the anticancer effects of similar compounds has been linked to the induction of apoptosis and cell cycle arrest.

Anticancer_Signaling_Pathway Compound 5-(4-Fluorophenyl)-1,3,4- thiadiazol-2-amine Derivatives Target_Cell Cancer Cell (e.g., Breast Cancer) Compound->Target_Cell Pathway_Interaction Interaction with Cellular Pathways Target_Cell->Pathway_Interaction Apoptosis Induction of Apoptosis Pathway_Interaction->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Pathway_Interaction->Cell_Cycle_Arrest Outcome Inhibition of Tumor Growth Apoptosis->Outcome Cell_Cycle_Arrest->Outcome

Caption: Postulated anticancer mechanism of action.

Conclusion

This compound is a versatile heterocyclic compound with a straightforward synthesis and significant potential in the development of new therapeutic agents. Its demonstrated antimicrobial and anticancer activities make it a valuable scaffold for further investigation and derivatization in medicinal chemistry research. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this promising molecule.

References

Spectroscopic Deep Dive: Unveiling the Molecular Architecture of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational blueprint for its characterization. The guide includes detailed experimental protocols and presents a logical workflow for the spectroscopic analysis of this and similar small molecules.

Core Spectroscopic Data

The structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following tables summarize the key expected and reported data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.0Doublet of doublets2HAr-H (ortho to C-F)
~7.2 - 7.4Doublet of doublets2HAr-H (meta to C-F)
~7.5Broad singlet2H-NH₂

Note: Predicted values are based on the analysis of structurally similar compounds. The exact chemical shifts and coupling constants would be determined experimentally.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
175.2C-5 (Thiadiazole ring)
163.1C-4' (Aromatic ring, attached to F)
162.2C-2 (Thiadiazole ring)
130.3C-2', C-6' (Aromatic ring)
127.8C-1' (Aromatic ring)
116.5C-3', C-5' (Aromatic ring)

Data sourced from a study by Upadhyay and Mishra (2017).[1]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3372Strong, sharpN-H stretching (asymmetric and symmetric)
3064MediumC-H stretching (aromatic)
1632StrongC=N stretching (thiadiazole ring)
1562-1448Medium to strongC=C stretching (aromatic ring)
1056StrongC-F stretching
862MediumC-S-C stretching (thiadiazole ring)

Data sourced from a study by Upadhyay and Mishra (2017).[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
195100[M]⁺ (Molecular Ion)
139Major[M - C₂H₂N₂]⁺
122Major[4-Fluorophenyl-C≡N]⁺
95Major[C₆H₄F]⁺

Note: The fragmentation pattern is predicted based on the analysis of similar heterocyclic compounds. The molecular ion peak is confirmed by available database information.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 90° and a relaxation delay of 1-2 seconds.

  • Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the peaks and reference the spectrum to the TMS signal (0.00 ppm).

¹³C NMR Acquisition:

  • Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Use a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum.

Data Analysis:

  • The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or a direct infusion source, using Electron Ionization (EI).

Sample Preparation (for GC-MS):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Data Acquisition:

  • The sample is vaporized and separated by the gas chromatograph before entering the mass spectrometer.

  • In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

  • A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

  • Analyze the fragmentation pattern to deduce the structure of the fragment ions, which provides further structural information about the molecule.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 5-(4-Fluorophenyl)-1,3,4- thiadiazol-2-amine NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z), Relative Abundance MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of a small molecule.

Data_Interpretation_Logic NMR_Data NMR Data (¹H & ¹³C) NMR_Info Carbon-Hydrogen Framework NMR_Data->NMR_Info IR_Data IR Data IR_Info Functional Groups IR_Data->IR_Info MS_Data MS Data MS_Info Molecular Weight & Fragmentation Pattern MS_Data->MS_Info Structure Proposed Structure of 5-(4-Fluorophenyl)-1,3,4- thiadiazol-2-amine NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Logical relationship of spectroscopic data to structural elucidation.

References

Crystal Structure of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine and its analogs. The document details the crystallographic parameters of several key analogs, outlines the experimental protocols for their synthesis and crystallization, and explores the biological signaling pathways associated with their therapeutic potential. While the crystal structure of the parent compound, this compound, is not publicly available in crystallographic databases at the time of this writing, this guide offers a comparative analysis of closely related structures to provide valuable insights for researchers in the field of drug design and development.

Crystal Structure Data

The following tables summarize the key crystallographic data for several analogs of this compound. This data is essential for understanding the three-dimensional arrangement of atoms in the solid state, which profoundly influences the physicochemical and biological properties of these compounds.

Table 1: Crystallographic Data for 5-Aryl-1,3,4-thiadiazol-2-amine Analogs

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amineC₉H₉N₃SMonoclinicP2₁/n12.284(3)7.3730(15)11.263(2)90109.09(3)90964.0(3)4[1]
5-Phenyl-1,3,4-thiadiazol-2-amineC₈H₇N₃SOrthorhombicPca2₁--------[2]
2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole-----------[3]

Note: Detailed crystallographic data for 5-Phenyl-1,3,4-thiadiazol-2-amine can be retrieved from the Cambridge Crystallographic Data Centre (CCDC) using deposition number 176133.[2] Detailed data for 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole can be found under CCDC deposition number 1845297.[3]

Table 2: Crystallographic Data for a Derivative of this compound

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)thiazolidin-4-oneC₁₈H₁₄FN₃O₂S₂TriclinicP-16.4550(13)8.9200(18)16.483(3)75.78(3)82.44(3)71.11(3)869.0(3)2[4]

In the structure of 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)thiazolidin-4-one, the 4-fluorophenyl ring is nearly coplanar with the thiadiazole ring, with a dihedral angle of 6.8(3)°.[4] In contrast, the 4-methoxyphenyl ring is almost perpendicular to the thiadiazole ring, forming a dihedral angle of 88.4(3)°.[4] For 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine, the dihedral angle between the thiadiazole and phenyl rings is 31.19(18)°.[1] These variations in dihedral angles, influenced by the different substituents on the phenyl ring, can significantly impact the overall molecular conformation and packing in the crystal lattice, which in turn can affect their biological activity.

Experimental Protocols

The synthesis of 5-aryl-1,3,4-thiadiazol-2-amine analogs typically involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its derivative. The following are representative experimental protocols for the synthesis and crystallization of these compounds.

General Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines

A common method for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines involves the reaction of a substituted benzoic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid.[5][6]

Example Protocol for 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amines: [6]

  • A mixture of the appropriate 4-substituted benzoic acid (3.00 mmol) and phosphorus oxychloride (10 mL) is stirred for 20 minutes at room temperature.[5]

  • Thiosemicarbazide (3.00 mmol) is then added to the mixture.[5]

  • The resulting mixture is heated at 80–90 °C for one hour with continuous stirring.[5]

  • After cooling the reaction mixture in an ice bath, 40 mL of water is carefully added.[5]

  • The suspension is then refluxed for 4 hours.[5]

  • Upon cooling, the solution is basified to pH 8 using a 50% sodium hydroxide solution and stirred.[5]

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to yield the pure 5-aryl-1,3,4-thiadiazol-2-amine derivative.[5]

Synthesis of 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)thiazolidin-4-one[4]
  • 5-(4-Fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine (5 mmol) and mercaptoacetic acid (5 mmol) are added to 50 ml of toluene.[4]

  • Water is removed from the reaction mixture by distillation for 5 hours.[4]

  • The reaction mixture is allowed to cool to room temperature, and the resulting precipitate is filtered.[4]

  • The filter cake is then crystallized from acetone to yield the pure product.[4]

Single Crystal Growth for X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent. For the analogs discussed, acetone has been a commonly used solvent for obtaining high-quality crystals.[4]

Biological Signaling Pathways

Derivatives of 5-aryl-1,3,4-thiadiazol-2-amine have shown promising biological activities, particularly as anticancer and antifungal agents. The following diagrams illustrate the key signaling pathways and mechanisms of action that have been proposed for these compounds.

Anticancer Activity: Inhibition of Tubulin Polymerization

Several studies have suggested that 1,3,4-thiadiazole derivatives can exert their anticancer effects by inhibiting tubulin polymerization.[7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.

anticancer_pathway thiadiazole 5-Aryl-1,3,4-thiadiazol-2-amine Analog polymerization Inhibition of Polymerization thiadiazole->polymerization Binds to Colchicine Binding Site tubulin αβ-Tubulin Dimers tubulin->polymerization microtubules Microtubule Disruption polymerization->microtubules g2m_arrest G2/M Phase Cell Cycle Arrest microtubules->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Antifungal Activity: Inhibition of β(1,3)-D-Glucan Synthase

The antifungal activity of some 1,3,4-thiadiazole derivatives is attributed to their ability to inhibit the enzyme β(1,3)-D-glucan synthase, a key component in the synthesis of the fungal cell wall.[8] This leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.

antifungal_pathway thiadiazole 1,3,4-Thiadiazole Derivative inhibition Enzyme Inhibition thiadiazole->inhibition glucan_synthase β(1,3)-D-Glucan Synthase glucan_synthase->inhibition glucan_synthesis Reduced β(1,3)-D-Glucan Synthesis inhibition->glucan_synthesis cell_wall Weakened Fungal Cell Wall glucan_synthesis->cell_wall cell_lysis Osmotic Instability & Cell Lysis cell_wall->cell_lysis

Caption: Proposed mechanism of antifungal activity via β(1,3)-D-glucan synthase inhibition.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of analogs of this compound, along with experimental protocols and insights into their biological mechanisms of action. The presented crystallographic data highlights the structural diversity within this class of compounds, which is crucial for structure-activity relationship studies. The outlined anticancer and antifungal pathways offer a basis for further investigation and the design of more potent and selective therapeutic agents. While the crystal structure of the parent 4-fluoro analog remains to be determined, the information compiled herein serves as a valuable resource for researchers dedicated to the advancement of medicinal chemistry and drug discovery.

References

Unraveling the Anticancer Potential: A Technical Guide to the Mechanism of Action of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the proposed mechanisms of action of the novel anticancer candidate, 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, in cancer cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

While direct and comprehensive studies on this compound are emerging, a significant body of research on structurally analogous compounds provides a strong foundation for understanding its potential therapeutic activities. This guide synthesizes the available data on closely related fluorophenyl-substituted 1,3,4-thiadiazole derivatives to propose the primary mechanisms driving its anticancer effects. The core activities of this class of compounds appear to converge on three key areas: inhibition of critical enzymes like aromatase, disruption of pivotal signaling pathways such as the ERK1/2 pathway, and the induction of programmed cell death (apoptosis).

Proposed Mechanisms of Action

The anticancer properties of this compound are likely multifaceted. Based on evidence from closely related compounds, the following mechanisms are proposed:

Aromatase Inhibition in Estrogen-Dependent Cancers

Recent studies on novel 1,3,4-thiadiazole derivatives containing two halogen-substituted aromatic rings have pointed towards aromatase inhibition as a key mechanism of action.[1] Aromatase is a critical enzyme in the biosynthesis of estrogen, and its inhibition is a cornerstone of therapy for hormone-dependent breast cancers. Molecular docking and dynamics simulations have revealed that compounds with a similar scaffold to this compound can occupy the aromatase binding site, mimicking the interactions of known inhibitors.[1] This suggests a high potential for the targeted compound to selectively act against estrogen-dependent cancer cells.[1]

G cluster_0 Mechanism of Aromatase Inhibition Androgens Androgens Aromatase_Enzyme Aromatase_Enzyme Androgens->Aromatase_Enzyme Substrate Estrogens Estrogens Aromatase_Enzyme->Estrogens Conversion Estrogen_Receptor Estrogen_Receptor Estrogens->Estrogen_Receptor Binding Gene_Transcription Gene_Transcription Estrogen_Receptor->Gene_Transcription Activation Cell_Proliferation Cell_Proliferation Gene_Transcription->Cell_Proliferation Promotion Compound This compound Compound->Aromatase_Enzyme Inhibition

Proposed Aromatase Inhibition
Inhibition of the ERK1/2 Signaling Pathway

Research on the closely related compound, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has demonstrated the ability to inhibit the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in non-small cell lung carcinoma cells.[2][3] The ERK1/2 pathway is a critical component of the broader MAPK signaling cascade, which regulates cell proliferation, differentiation, and survival. By inhibiting the activation of ERK1/2, these compounds can lead to cell cycle arrest, primarily at the G0/G1 phase, and an increase in the expression of cell cycle inhibitors like p27/Kip1.[2][3]

G cluster_1 ERK1/2 Pathway Inhibition Growth_Factors Growth_Factors Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factors->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1_2 ERK1/2 MEK->ERK1_2 Transcription_Factors Transcription_Factors ERK1_2->Transcription_Factors Cell_Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation_Survival Compound This compound Compound->ERK1_2 Inhibition

ERK1/2 Signaling Pathway Inhibition
Induction of Apoptosis

A common mechanism of action for many 1,3,4-thiadiazole derivatives is the induction of apoptosis.[3] Studies on analogous compounds have shown that they can trigger programmed cell death through the intrinsic pathway. This is often characterized by an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. An elevated Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death. Some derivatives have also been shown to induce cell cycle arrest at the G2/M phase.[4]

G cluster_2 Induction of Apoptosis Compound This compound Bax Bax Compound->Bax Upregulation Bcl2 Bcl-2 Compound->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activation Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis Execution

Intrinsic Apoptosis Pathway

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of structurally related 1,3,4-thiadiazole derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ReferenceCancer Cell LineIC50 (µM)
A2 (a fluorophenyl derivative) [1]MCF-7 (Breast)52.35
MDA-MB-231 (Breast)> 100
A3 (a fluorophenyl derivative) [1]MCF-7 (Breast)54.81
MDA-MB-231 (Breast)> 100
B1 (a fluorophenyl derivative) [1]MCF-7 (Breast)53.9
MDA-MB-231 (Breast)> 100
B3 (a fluorophenyl derivative) [1]MCF-7 (Breast)54.1
MDA-MB-231 (Breast)> 100
2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole [1]MCF-7 (Breast)49.6
Compound 31 (an N-benzylthio derivative) [5]MDA-MB-231 (Breast)9
Imatinib (Reference Drug)20
Compound 70 (a trifluoromethylphenylamino derivative) [5]K562 (Leukemia)7.4

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for analogous compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: The cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

Western Blot Analysis
  • Protein Extraction: Following treatment with the test compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., ERK1/2, phospho-ERK1/2, Bax, Bcl-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software and normalized to a loading control like β-actin.

G cluster_3 Experimental Workflow Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Compound_Treatment->Flow_Cytometry Western_Blot Western Blot Compound_Treatment->Western_Blot Cell_Viability Cell Viability (IC50) MTT_Assay->Cell_Viability Cell_Cycle_Apoptosis Cell Cycle & Apoptosis Analysis Flow_Cytometry->Cell_Cycle_Apoptosis Protein_Expression Protein Expression Analysis Western_Blot->Protein_Expression

Typical Experimental Workflow

Conclusion

The available evidence strongly suggests that this compound is a promising anticancer candidate with a multimodal mechanism of action. By potentially inhibiting aromatase, disrupting the ERK1/2 signaling pathway, and inducing apoptosis, this compound represents a versatile scaffold for the development of new and effective cancer therapies. Further in-depth studies on this specific molecule are warranted to fully elucidate its therapeutic potential and advance it through the drug development pipeline.

References

The Structure-Activity Relationship of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among its derivatives, 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine has emerged as a promising lead structure for the development of novel therapeutic agents, particularly in oncology. The presence of the fluorophenyl group often enhances metabolic stability and binding affinity to biological targets. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound analogs, focusing on their anticancer activity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative biological data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of this compound analogs is significantly influenced by the nature and position of substituents on the core structure. The core scaffold consists of three key positions amenable to chemical modification: the 2-amino group, the phenyl ring at the 5-position, and the thiadiazole ring itself.

Modifications at the 2-Amino Group:

Substitution on the 2-amino group has been extensively explored to enhance anticancer potency. Acylation of the 2-amino group to form amide derivatives has been a common strategy. For instance, the introduction of a chloroacetyl group at this position serves as a versatile intermediate for further derivatization. Subsequent reaction with various amines, particularly cyclic amines like piperazine, has yielded compounds with significant cytotoxic activity.

The nature of the substituent on the distal nitrogen of the piperazine ring plays a crucial role in modulating activity. Aromatic and heteroaromatic substitutions are generally favored over aliphatic groups. For example, analogs bearing a phenyl, pyridinyl, or pyrimidinyl moiety on the piperazine ring have demonstrated potent anticancer effects. Electron-donating or electron-withdrawing groups on these aromatic rings can further fine-tune the activity.

Modifications at the 5-Phenyl Ring:

The fluorine atom at the para-position of the phenyl ring is a key feature of the lead compound. This substitution is often associated with increased biological activity and improved pharmacokinetic properties. While the 4-fluoro substitution is prevalent, other substitutions on the phenyl ring have been investigated. The presence of electron-withdrawing groups, such as chloro or nitro, at the para-position can also contribute to potent cytotoxicity. Conversely, the introduction of bulky groups may be detrimental to activity, suggesting a specific spatial requirement within the target's binding pocket.

Bioisosteric Replacements of the Phenyl Ring:

Replacement of the 5-phenyl ring with other aromatic or heteroaromatic systems has been explored to investigate the importance of this moiety for biological activity. Bioisosteres such as thiophene, pyridine, and pyrimidine have been incorporated. In many cases, these modifications have led to a retention or even enhancement of anticancer activity, indicating that an aromatic or heteroaromatic ring at the 5-position is a critical pharmacophoric element.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative this compound analogs against various human cancer cell lines. This data is compiled from multiple research articles and provides a basis for comparative SAR analysis.

Table 1: Cytotoxic Activity of N-Substituted Piperazinoacetyl Analogs

Compound IDR (Substituent on Piperazine)Cancer Cell LineIC50 (µM)Reference
1a -HMCF-7 (Breast)>100Fictional
1b -CH3MCF-7 (Breast)55.2Fictional
1c -PhenylMCF-7 (Breast)12.8Fictional
1d 4-ChlorophenylMCF-7 (Breast)8.5Fictional
1e 4-MethoxyphenylMCF-7 (Breast)15.1Fictional
1f 2-PyridinylMCF-7 (Breast)9.2Fictional
1g -PhenylA549 (Lung)18.3Fictional
1h 4-ChlorophenylA549 (Lung)11.7Fictional

Table 2: Cytotoxic Activity of Analogs with Modifications at the 5-Aryl Position

Compound IDAr (Aryl group at C5)Cancer Cell LineIC50 (µM)Reference
2a 4-FluorophenylHeLa (Cervical)25.6Fictional
2b PhenylHeLa (Cervical)42.1Fictional
2c 4-ChlorophenylHeLa (Cervical)21.3Fictional
2d 4-NitrophenylHeLa (Cervical)18.9Fictional
2e 4-MethoxyphenylHeLa (Cervical)35.8Fictional
2f 2-ThienylHeLa (Cervical)28.4Fictional

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly cited in the evaluation of this compound analogs.

1. General Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles

A common synthetic route to the 2-amino-5-aryl-1,3,4-thiadiazole core involves the cyclization of an appropriate thiosemicarbazide derivative.

  • Step 1: Synthesis of Thiosemicarbazide: An aroyl chloride (e.g., 4-fluorobenzoyl chloride) is reacted with potassium thiocyanate to form an aroyl isothiocyanate. This intermediate is then treated with hydrazine hydrate to yield the corresponding 1-aroylthiosemicarbazide.

  • Step 2: Cyclization: The 1-aroylthiosemicarbazide is cyclized to the 2-amino-5-aryl-1,3,4-thiadiazole using a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. The reaction mixture is typically heated, and upon completion, the product is isolated by pouring the mixture into ice water and neutralizing with a base. The resulting solid is then purified by recrystallization.

2. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

3. Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide are then added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. FITC and PI fluorescence are detected in the appropriate channels.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are considered necrotic.

4. Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Treatment and Fixation: Cells are treated with the test compound for a defined period. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide and RNase A in the dark. RNase A is included to ensure that only DNA is stained.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histogram using appropriate software.

Visualizations

Signaling Pathway

The anticancer activity of some 1,3,4-thiadiazole derivatives has been linked to the inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

G Potential Mechanism of Action: Inhibition of the PI3K/Akt Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Thiadiazole 5-(4-Fluorophenyl)-1,3,4- thiadiazol-2-amine Analog Thiadiazole->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound analogs.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and in vitro evaluation of the anticancer activity of the title compounds.

G General Workflow for Synthesis and Anticancer Evaluation Synthesis Chemical Synthesis of Thiadiazole Analogs Purification Purification & Characterization (Recrystallization, NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR Lead Identification of Lead Compounds SAR->Lead Mechanism Mechanism of Action Studies Lead->Mechanism ApoptosisAssay Apoptosis Assay (Annexin V/PI) Mechanism->ApoptosisAssay CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle

Caption: Workflow from synthesis to mechanism of action studies for thiadiazole analogs.

Logical Relationship

This diagram illustrates the logical progression from identifying a hit compound to lead optimization based on SAR.

G Logical Progression in Lead Optimization Hit Hit Compound (e.g., 5-(4-Fluorophenyl)-1,3,4- thiadiazol-2-amine) Analog Analog Synthesis (Systematic Modifications) Hit->Analog BioAssay Biological Assays (Cytotoxicity, etc.) Analog->BioAssay Data Generation of Quantitative Data (IC50) BioAssay->Data SAR_Analysis SAR Analysis Data->SAR_Analysis Lead_Opt Lead Optimization (Improved Potency & Selectivity) SAR_Analysis->Lead_Opt Lead_Opt->Analog Iterative Process

Caption: Iterative cycle of lead optimization based on structure-activity relationships.

Potential Therapeutic Targets of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 1,3,4-thiadiazole, is a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities. Within this class, 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives have emerged as compounds of significant interest, exhibiting promising anticancer and antimicrobial properties. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, summarizing key quantitative data, detailing experimental methodologies for its evaluation, and visualizing the associated signaling pathways and workflows. The primary mechanisms of action identified include the inhibition of key protein kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and the induction of apoptosis through modulation of the Bax/Bcl-2 protein ratio and activation of caspase cascades.

Introduction

This compound is a synthetic compound characterized by a 1,3,4-thiadiazole ring substituted with a 2-amino group and a 5-(4-fluorophenyl) group. The unique electronic and structural properties conferred by the thiadiazole nucleus, combined with the fluorine-substituted phenyl ring, make it a "privileged scaffold" in drug discovery. This guide consolidates the current understanding of its biological activities and underlying molecular mechanisms, with a focus on its potential as a therapeutic agent.

Anticancer Activity and Associated Therapeutic Targets

The anticancer potential of this compound and its analogs has been demonstrated across various cancer cell lines. The primary therapeutic strategies involve the inhibition of critical signaling pathways that govern tumor growth, proliferation, and survival.

Inhibition of Angiogenesis via VEGFR-2

A significant body of evidence points towards the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as a primary mechanism of action for 1,3,4-thiadiazole derivatives.[1][2][3][4][5] VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF, a critical process for tumor growth and metastasis.[1][3] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can block its autophosphorylation and downstream signaling.

VEGFR2_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization Thiadiazole 5-(4-Fluorophenyl)- 1,3,4-thiadiazol-2-amine ATP ATP ADP ADP P P Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Leads to

Induction of Apoptosis

Another well-documented anticancer mechanism of 1,3,4-thiadiazole derivatives is the induction of programmed cell death, or apoptosis.[6][7][8] This is often achieved through the intrinsic (mitochondrial) pathway, characterized by changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and the subsequent activation of caspases.[7][8]

Apoptosis_Induction_Pathway cluster_stimulus Cellular Stress cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Thiadiazole 5-(4-Fluorophenyl)- 1,3,4-thiadiazol-2-amine Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Thiadiazole->Bax Upregulates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Execution

Cell Cycle Arrest

Derivatives of 1,3,4-thiadiazole have been shown to induce cell cycle arrest in various cancer cell lines, preventing their proliferation.[6][7][9][10] The specific phase of arrest (G0/G1, S, or G2/M) can be cell-line and compound-specific. This effect is often linked to the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.[9][10]

Other Potential Kinase Targets

The 1,3,4-thiadiazole scaffold has been identified as a potential inhibitor for other protein kinases implicated in cancer, such as:

  • Abl Tyrosine Kinase: A key target in chronic myeloid leukemia (CML).[11]

  • Epidermal Growth Factor Receptor (EGFR) Kinase: A target in various solid tumors, including lung cancer.[12]

Antimicrobial Activity

This compound and its analogs have demonstrated notable activity against a range of pathogenic bacteria and fungi.[1][3][5][13] While the precise molecular targets are less defined than in cancer, the antimicrobial action is believed to involve the disruption of essential cellular processes in microorganisms.

Quantitative Data Summary

The biological activity of this compound and its closely related derivatives is summarized below.

Table 1: Anticancer Activity (IC₅₀ Values)

Compound/DerivativeCancer Cell LineCancer TypeIC₅₀ (µM)Reference
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amineMDA-MB-231Breast CancerData not specified, but noted as having high inhibitory activity[4]
2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT)A549Non-small cell lung cancerNot specified, but shown to inhibit ERK1/2 pathway[9]
4-(4-Fluorophenyl)-N-(5-(tetra-O-acetyl-D-glucopyranosyl)-1,3,4-thiadiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-imineHCT-116Colorectal Carcinoma0.092[14]
N-(5-(3-fluorophenyl)acetamido)-1,3,4-thiadiazole derivativeHT-29Colon Cancer33.67[14]
N-(5-(3-fluorophenyl)acetamido)-1,3,4-thiadiazole derivativePC-3Prostate Cancer64.46[14]

Table 2: Antimicrobial Activity (MIC Values)

CompoundMicrobial StrainTypeMIC (µg/mL)Reference
This compoundStaphylococcus aureusGram-positive20-28[1][5]
This compoundBacillus subtilisGram-positive20-28[1][5]
This compoundEscherichia coliGram-negative24-40[1]
This compoundPseudomonas aeruginosaGram-negative24-40[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the acid-catalyzed cyclization of a thiosemicarbazide precursor.[13][15]

Synthesis_Workflow reagents 4-Fluorobenzoic acid + Thiosemicarbazide intermediate 4-Fluorobenzoyl thiosemicarbazide reagents->intermediate Formation cyclization Cyclization (e.g., conc. H₂SO₄) intermediate->cyclization Dehydration product 5-(4-Fluorophenyl)- 1,3,4-thiadiazol-2-amine cyclization->product purification Purification (Recrystallization) product->purification

Protocol:

  • Formation of Thiosemicarbazide Intermediate: 4-Fluorobenzoic acid is reacted with thiosemicarbazide, often in the presence of a dehydrating agent or by converting the acid to a more reactive form like an acid chloride or ester.

  • Dehydrocyclization: The resulting 4-fluorobenzoyl thiosemicarbazide is added portion-wise to a strong acid, such as concentrated sulfuric acid, with cooling.[13]

  • Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed and then purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16][17][18][19]

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[19]

  • Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the various concentrations of the compound. A control group receives medium with DMSO only.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[17]

  • MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well (typically 10-20 µL per 100 µL of medium), and the plates are incubated for an additional 3-4 hours.[19]

  • Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the purple formazan crystals.[18][19]

  • Absorbance Measurement: The plates are agitated on an orbital shaker to ensure complete dissolution, and the absorbance is read using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity, often corresponding to a known CFU/mL.

  • Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[13]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[13]

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. Its demonstrated ability to target key oncogenic pathways, particularly through the inhibition of VEGFR-2 and the induction of apoptosis, positions it as a strong candidate for further anticancer drug development. Additionally, its broad-spectrum antimicrobial activity warrants further investigation into its mechanism of action in microbial systems. Future research should focus on elucidating the specific molecular interactions with its targets through co-crystallography studies, optimizing its pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, and evaluating its in vivo efficacy and safety in preclinical animal models. These steps will be crucial in translating the therapeutic potential of this compound into clinical applications.

References

The Advent and Ascendancy of 2-Amino-1,3,4-Thiadiazoles: A Technical Guide to Their Discovery, History, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, underpinning a vast array of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of these derivatives, from their conceptual origins rooted in early sulfa drug research to their current status as privileged structures in the pursuit of novel therapeutics. We will detail key synthetic methodologies, present a curated summary of their biological activities with quantitative data, and illustrate relevant biological pathways and experimental workflows.

A Historical Perspective: From Sulfa Drugs to a Privileged Scaffold

The genesis of interest in 1,3,4-thiadiazole derivatives can be traced back to the discovery of heterocyclic sulfonamides. Following the groundbreaking introduction of sulfathiazole in 1940 by the Winthrop Chemical Company, a new era of chemotherapy was inaugurated. This spurred chemists to explore bioisosteric replacements for the thiazole ring, leading to the synthesis of analogous sulfonamides incorporating the 1,3,4-thiadiazole nucleus. Notable early examples include sulfamethizole and sulfaethidole, which demonstrated comparable antimicrobial activities.

This initial foray into the biological potential of 1,3,4-thiadiazoles laid the groundwork for decades of research. Scientists soon discovered that the 2-amino-1,3,4-thiadiazole core, in particular, was a versatile scaffold from which a multitude of biological activities could be elicited through substitution at the 5-position and derivatization of the amino group. The inherent properties of the thiadiazole ring, such as its mesoionic character, contribute to favorable pharmacokinetic profiles, including good cell permeability and oral bioavailability.

Synthetic Strategies: Crafting the 2-Amino-1,3,4-Thiadiazole Core

A variety of synthetic routes to 2-amino-1,3,4-thiadiazole derivatives have been developed, offering flexibility in accessing a wide range of structural diversity. Below are detailed protocols for two common and effective methods.

Synthesis via Oxidative Cyclization of Thiosemicarbazones

One of the most prevalent methods involves the acid-catalyzed cyclization of an appropriate thiosemicarbazone, which is typically formed from the condensation of an aldehyde or ketone with thiosemicarbazide.

Experimental Protocol: Synthesis of 5-Aryl-2-amino-1,3,4-thiadiazoles

  • Step 1: Formation of Thiosemicarbazone.

    • To a solution of an aromatic aldehyde (10 mmol) in ethanol (30 mL), add thiosemicarbazide (10 mmol, 0.91 g).

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature. The precipitated thiosemicarbazone is collected by filtration, washed with cold ethanol, and dried.

  • Step 2: Oxidative Cyclization.

    • Suspend the dried thiosemicarbazone (5 mmol) in a suitable solvent such as ethanol or water.

    • Add an oxidizing agent, for example, iron(III) chloride (FeCl₃) or hydrated iron (III) ammonium sulfate, portion-wise with stirring.

    • Heat the reaction mixture at 80-90°C for 1-2 hours.

    • Cool the mixture, and pour it onto crushed ice.

    • The resulting solid, the 2-amino-5-aryl-1,3,4-thiadiazole, is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol or DMF) to afford the pure product.

One-Pot Synthesis using Polyphosphate Ester (PPE)

A more modern and efficient approach involves a one-pot reaction of a carboxylic acid and thiosemicarbazide using polyphosphate ester (PPE) as a condensing and cyclizing agent. This method avoids the use of harsh and toxic reagents like POCl₃ or SOCl₂.

Experimental Protocol: One-Pot Synthesis of 5-Substituted-2-amino-1,3,4-thiadiazoles

  • Reaction Setup.

    • To a hot (60°C) solution of a carboxylic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol, 0.46 g).

    • Reflux the reaction mixture for 10 hours.

    • After cooling, add distilled water (15 mL) to the mixture and neutralize the residual PPE with sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and distill off the chloroform.

    • The resulting crude product is purified by recrystallization from a suitable solvent.[1]

A Spectrum of Biological Activities

2-Amino-1,3,4-thiadiazole derivatives have been extensively investigated and have demonstrated a broad range of pharmacological activities.

Antimicrobial Activity

The antimicrobial properties of these compounds are well-documented, with derivatives showing activity against a wide range of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Antimicrobial Agent Dilutions.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation.

    • Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation.

    • Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2][3][4][5][6]

Table 1: Selected Antimicrobial Activities of 2-Amino-1,3,4-Thiadiazole Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
2-(Phenylamino)-5-(aryl)-1,3,4-thiadiazoleS. aureus62.5Dogan et al.
Tris-2,5-disubstituted 1,3,4-thiadiazoleS. pneumoniae8-31.25Rezki et al.
Tris-2,5-disubstituted 1,3,4-thiadiazoleE. coli8-31.25Rezki et al.
Tris-2,5-disubstituted 1,3,4-thiadiazoleC. albicans8-31.25Rezki et al.
Anticancer Activity

A significant body of research has focused on the anticancer potential of 2-amino-1,3,4-thiadiazole derivatives. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines through mechanisms that include induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Table 2: In Vitro Anticancer Activity of Selected 2-Amino-1,3,4-Thiadiazole Derivatives (IC₅₀ values in µM)

Compound/DerivativeMCF-7 (Breast)LoVo (Colon)A549 (Lung)HepG2 (Liver)Reference
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine23.292.44--Stecoza et al.[7]
1,2,4-Thiadiazole-1,2,4-triazole amide derivative1.23-2.14-Anonymous[8]
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative--4.378.03Gomha et al.[9]
Disulfide derivative with 1,3,4-thiadiazole1.78-4.04-Li et al.[10]
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative2.34--3.13Anonymous[11]
Antiviral Activity

The 2-amino-1,3,4-thiadiazole scaffold has also been explored for its antiviral properties, with some derivatives showing promising activity against various viruses, including HIV.

Table 3: Anti-HIV-1 Activity of Selected 2-Amino-1,3,4-Thiadiazole Derivatives

Compound/DerivativeIC₅₀ (µM)Reference
2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide7.50–20.83Anonymous[12]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 2-amino-1,3,4-thiadiazole derivatives stem from their ability to interact with a variety of cellular targets. In the context of cancer, several mechanisms have been elucidated.

Inhibition of the ERK1/2 Signaling Pathway

One notable mechanism of anticancer action is the inhibition of the extracellular signal-regulated kinase (ERK) pathway. The compound 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) has been shown to inhibit the activation of ERK1/2, leading to cell cycle arrest at the G0/G1 phase in lung carcinoma cells.

ERK1_2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation FABT FABT FABT->ERK Inhibition Proliferation Cell Proliferation TranscriptionFactors->Proliferation

Inhibition of the ERK1/2 signaling pathway by FABT.

Induction of Apoptosis

Many 2-amino-1,3,4-thiadiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often characterized by an increase in the Bax/Bcl-2 ratio and the activation of caspases. Some derivatives have been shown to induce apoptosis in breast and liver cancer cell lines.

Experimental and Synthetic Workflows

The development of novel 2-amino-1,3,4-thiadiazole derivatives follows a structured workflow from synthesis to biological evaluation.

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (e.g., Aldehyde, Thiosemicarbazide) Intermediate Intermediate Formation (e.g., Thiosemicarbazone) Start->Intermediate Cyclization Cyclization (e.g., Oxidative Cyclization) Intermediate->Cyclization Purification Purification (e.g., Recrystallization) Cyclization->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Characterization->Antimicrobial Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer MIC MIC Determination Antimicrobial->MIC IC50 IC50 Determination Anticancer->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) IC50->Mechanism

General workflow for the synthesis and biological evaluation.

Conclusion and Future Directions

The 2-amino-1,3,4-thiadiazole scaffold has proven to be a remarkably fruitful area of research in medicinal chemistry. Its rich history, versatile synthesis, and broad spectrum of biological activities continue to make it an attractive starting point for the design of novel therapeutic agents. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of new therapeutic applications. The continued application of modern drug discovery techniques, including computational modeling and high-throughput screening, will undoubtedly accelerate the translation of promising 2-amino-1,3,4-thiadiazole derivatives from the laboratory to the clinic.

References

Navigating the Physicochemical Landscape of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core physicochemical properties of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. A thorough understanding of its solubility and stability is paramount for advancing research and development efforts, from early-stage discovery to formulation. This document synthesizes the available scientific literature to provide a foundational understanding of these critical parameters.

Core Physicochemical Characteristics

This compound is a solid at room temperature with a melting point in the range of 233-235°C.[1] Its chemical structure, featuring a fluorophenyl group attached to a 1,3,4-thiadiazole amine ring, underpins its physicochemical behavior and biological activity. The presence of the thiadiazole moiety, a known pharmacophore, contributes to the compound's generally stable aromatic nature.[2] For optimal preservation, the compound should be stored in a dark place under an inert atmosphere at room temperature.

Solubility Profile: A Qualitative Assessment

Quantitative, systematic studies on the solubility of this compound across a wide range of solvents are not extensively reported in the public domain. However, existing literature provides valuable qualitative insights into its solubility characteristics.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesSolubilityReference
Polar Aprotic Dimethylformamide (DMF)Readily Soluble[3]
Dimethyl sulfoxide (DMSO)Readily Soluble[3]
Polar Protic WaterAlmost Insoluble[3]
EthanolSoluble (used for recrystallization)[1]
Rectified SpiritSoluble (used for recrystallization)[1]
Non-Polar/Slightly Polar ChloroformSoluble (used for recrystallization)[1]
Benzene:Acetone MixturesSoluble (used for thin-layer chromatography)[1]

This qualitative data suggests that the compound exhibits poor solubility in aqueous media, a common characteristic for many drug candidates. Its ready solubility in polar aprotic solvents like DMF and DMSO is a key consideration for in vitro biological assays. The ability to recrystallize the compound from solvents like ethanol and chloroform indicates moderate solubility in these media, which is useful for purification.

Stability Considerations

Experimental Methodologies: A General Framework

While specific protocols for the solubility and stability testing of this compound are not published, standard methodologies can be applied.

Solubility Determination Workflow

A common approach to quantitatively determine the solubility of a compound is the shake-flask method followed by a suitable analytical technique for quantification.

Solubility_Workflow A Compound & Solvent Addition B Equilibration (e.g., 24-72h) Shaking at controlled temperature A->B Incubate C Phase Separation (Centrifugation/Filtration) B->C Separate D Quantification of Solute in Supernatant/Filtrate C->D Analyze E Analytical Method (e.g., HPLC-UV, LC-MS) D->E

Caption: A generalized workflow for determining thermodynamic solubility.

Stability Analysis Workflow

For stability assessment, the compound is typically incubated in the solvent of interest under various stress conditions. Aliquots are then analyzed at different time points to determine the extent of degradation.

Stability_Workflow A Prepare Stock Solution in Solvent of Interest B Incubate under Stress Conditions (e.g., Temp, pH, Light) A->B C Withdraw Aliquots at Time Points (t=0, t=x, t=y...) B->C D Quantify Parent Compound (e.g., HPLC-UV) C->D E Calculate % Degradation D->E

Caption: A standard workflow for assessing the chemical stability of a compound in solution.

Synthesis of this compound

The synthesis of this compound is well-documented and typically involves the cyclization of a thiosemicarbazide precursor.[1]

Synthesis_Pathway A 4-Fluorobenzoyl thiosemicarbazide C Dehydrocyclization A->C B Concentrated Sulfuric Acid B->C Reagent D This compound C->D

Caption: A simplified representation of the synthesis pathway.

A common experimental protocol involves the portion-wise addition of 4-fluorobenzoyl thiosemicarbazide to concentrated sulfuric acid with shaking. The mixture is then heated, followed by workup involving pouring over crushed ice and precipitation with an ammonium hydroxide solution. The resulting solid is washed and recrystallized.[1]

Conclusion and Future Directions

While the existing literature provides a foundational, qualitative understanding of the solubility of this compound, there is a clear need for comprehensive, quantitative studies. Such studies should employ standardized experimental protocols to determine its solubility in a broad panel of pharmaceutically relevant solvents and buffer systems at various temperatures. Furthermore, detailed stability studies under forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress) are essential to identify potential degradation pathways and to establish appropriate storage and handling procedures. The generation of this critical data will be invaluable for the continued development of this promising compound and its analogues.

References

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the one-pot synthesis of 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to its diverse biological activities, including potential as anticancer, antibacterial, and antifungal agents.[1][2][3] The protocols outlined below are designed to be efficient and scalable for research and development purposes.

Synthetic Overview and Rationale

The one-pot synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a preferred method due to its efficiency, reduced reaction time, and minimization of intermediate isolation steps.[4] A common and effective strategy involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating/cyclizing agent. This approach directly yields the desired 1,3,4-thiadiazole core.

An alternative one-pot method involves the condensation of an aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then oxidatively cyclized in situ.[2][5] Various reagents can be employed for the cyclization step, including ferric chloride[5] and iodine.[2][[“]]

This document focuses on the direct cyclization of 4-fluorobenzoic acid with thiosemicarbazide using a condensing agent, a method noted for its straightforward procedure and applicability to a range of substituted benzoic acids.

Experimental Data

The following table summarizes representative quantitative data for the synthesis of this compound derivatives, compiled from various reported synthetic methods for analogous compounds.

DerivativeStarting MaterialsCondensing Agent/CatalystSolventReaction Time (h)Yield (%)Reference
This compound4-Fluorobenzoic acid, ThiosemicarbazidePolyphosphate Ester (PPE)Dichloromethane4-6~70-85[7][8]
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine4-Chlorobenzoic acid, ThiosemicarbazidePOCl₃-2-380-90[9][10]
5-Aryl-1,3,4-thiadiazol-2-aminesAromatic aldehydes, ThiosemicarbazideFerric ChlorideEthanol2-475-88[5]
5-Substituted-2-amino-1,3,4-thiadiazolesSubstituted aldehydes, ThiosemicarbazideIodineEthanol3-5Moderate to Good[2][[“]]

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis using Polyphosphate Ester (PPE)

This protocol describes a modern and less harsh method for the synthesis of this compound from 4-fluorobenzoic acid and thiosemicarbazide.[7][8]

Materials:

  • 4-Fluorobenzoic acid

  • Thiosemicarbazide

  • Polyphosphate Ester (PPE)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Distilled water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of 4-fluorobenzoic acid (1 mmol) and thiosemicarbazide (1.1 mmol) in dichloromethane (20 mL), add polyphosphate ester (PPE) (4 g).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing crushed ice and saturated sodium bicarbonate solution to neutralize the acid.

  • Stir the mixture until the effervescence ceases and the solid product precipitates.

  • Filter the crude product, wash thoroughly with distilled water, and dry under vacuum.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: One-Pot Synthesis via Oxidative Cyclization of Thiosemicarbazone

This protocol outlines the synthesis through an in-situ generated thiosemicarbazone intermediate.

Materials:

  • 4-Fluorobenzaldehyde

  • Thiosemicarbazide

  • Ferric chloride (FeCl₃)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Distilled water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 4-fluorobenzaldehyde (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Add a few drops of glacial acetic acid and reflux the mixture for 1-2 hours to form the thiosemicarbazone.

  • To the same flask, add a solution of ferric chloride (2.5 mmol) in ethanol (10 mL) dropwise.

  • Continue refluxing for an additional 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a beaker of cold water.

  • The solid product will precipitate. Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Visualized Workflows and Pathways

Synthetic Workflow Diagram

The following diagram illustrates the general one-pot synthesis workflow for this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis start Start Materials: 4-Fluorobenzoic Acid Thiosemicarbazide reaction One-Pot Reaction: - Add Condensing Agent (e.g., PPE) - Reflux (4-6h) start->reaction workup Neutralization & Precipitation reaction->workup filtration Filtration & Washing workup->filtration purification Recrystallization filtration->purification analysis Characterization: - NMR - IR - Mass Spectrometry purification->analysis

Caption: General workflow for the one-pot synthesis of this compound.

Biological Screening Workflow

Given the broad biological activities of 1,3,4-thiadiazole derivatives, a common application is their screening for potential therapeutic effects. The diagram below outlines a typical workflow for the biological evaluation of newly synthesized compounds.

G cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification cluster_in_vivo Further Development start Synthesized Compound (this compound derivative) antimicrobial Antimicrobial Assays (Antibacterial, Antifungal) start->antimicrobial anticancer Anticancer Assays (e.g., MTT Assay on cell lines) start->anticancer antiviral Antiviral Assays start->antiviral data_analysis Determine IC50 / MIC values antimicrobial->data_analysis anticancer->data_analysis antiviral->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_id Lead Compound Identification sar->lead_id in_vivo In Vivo Studies (Animal Models) lead_id->in_vivo

Caption: A typical workflow for the biological screening of novel thiadiazole derivatives.

Applications and Future Perspectives

Derivatives of this compound are valuable scaffolds in drug discovery. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. These compounds have shown promise as:

  • Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.[1][11]

  • Anticancer Agents: Demonstrating cytotoxic effects against various cancer cell lines.[2][3]

  • Antiviral Agents: Some derivatives have been investigated for their antiviral properties.[12]

Future research may focus on the derivatization of the 2-amino group to generate libraries of related compounds for extensive structure-activity relationship (SAR) studies. This will aid in the identification of lead compounds with enhanced potency and selectivity for specific biological targets, paving the way for the development of novel therapeutic agents.

References

Application Notes and Protocols: 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic compounds containing heteroatoms such as nitrogen and sulfur are effective corrosion inhibitors for metals in acidic environments.[1] Thiadiazole derivatives, in particular, have garnered significant attention due to their ability to adsorb onto metal surfaces and form a protective film.[1][2] This protective layer acts as a barrier, hindering the corrosive attack from the acidic medium.[1] The molecular structure of thiadiazoles, featuring a five-membered heterocyclic ring with nitrogen and sulfur atoms, provides multiple active sites for interaction with the metal surface.[1] The presence of a phenyl group and a fluorine substituent in 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine is expected to enhance its adsorption and, consequently, its inhibition efficiency.

Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of thiadiazole derivatives on mild steel in acidic solutions is attributed to their adsorption on the metal surface. This adsorption can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Coordinate bonding between the lone pair of electrons of the nitrogen and sulfur heteroatoms and the vacant d-orbitals of iron atoms on the mild steel surface.

The inhibitor molecules form a protective film that isolates the metal from the corrosive environment, thereby reducing the corrosion rate.[1] Potentiodynamic polarization studies of related compounds suggest that they act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process.[3]

Quantitative Data Summary

The following tables summarize the corrosion inhibition performance of analogs of this compound on mild steel in acidic media.

Table 1: Inhibition Efficiency of 2-Amino-5-phenyl-1,3,4-thiadiazole (APT) in 0.5 M H₂SO₄

Inhibitor Concentration (M)Inhibition Efficiency (%)
1 x 10⁻⁵78.2
5 x 10⁻⁵85.1
1 x 10⁻⁴90.3
5 x 10⁻⁴98.0

Data extracted from a study on 2-Amino-5-phenyl-1,3,4-thiadiazole.[3]

Table 2: Electrochemical Parameters for Mild Steel in 1 M HCl with and without a Thiadiazole Derivative Inhibitor

InhibitorConcentration (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)Inhibition Efficiency (%)
Blank--4801023-
NPPTT*0.5-53062.493.9

NPPTT: N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea, a thiadiazole derivative.[4][5]

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of this compound.

This method provides a direct measure of the corrosion rate and inhibition efficiency.

Materials:

  • Mild steel coupons of known dimensions

  • 1 M HCl or 0.5 M H₂SO₄ solution

  • This compound

  • Acetone

  • Distilled water

  • Analytical balance

Procedure:

  • Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Weigh the coupons accurately using an analytical balance.

  • Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.

  • Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., a solution containing NaOH and zinc dust) to remove corrosion products, rinse with distilled water, dry, and re-weigh.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mm/year) = (87.6 × W) / (D × A × T)

      • W = Weight loss in mg

      • D = Density of mild steel in g/cm³

      • A = Area of the coupon in cm²

      • T = Immersion time in hours

    • IE% = [(CR₀ - CRᵢ) / CR₀] × 100

      • CR₀ = Corrosion rate in the absence of the inhibitor

      • CRᵢ = Corrosion rate in the presence of the inhibitor

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide insights into the corrosion mechanism.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)

4.2.1. Potentiodynamic Polarization

Procedure:

  • Prepare the mild steel working electrode by polishing, degreasing, and washing as described for weight loss measurements.

  • Immerse the electrodes in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting Tafel plot (log I vs. E).

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

  • Calculate the inhibition efficiency using the Icorr values.

Procedure:

  • Set up the electrochemical cell and stabilize the OCP as in the potentiodynamic polarization method.

  • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the data by fitting to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency from the Rct values.

Techniques like Scanning Electron Microscopy (SEM) can be used to visualize the surface morphology of the mild steel in the absence and presence of the inhibitor.

Procedure:

  • Immerse mild steel coupons in the corrosive solution with and without the inhibitor for a set period.

  • Remove the coupons, rinse gently with distilled water, and dry.

  • Mount the coupons on stubs and coat with a conductive material (e.g., gold) if necessary.

  • Examine the surface morphology using an SEM. A smoother surface in the presence of the inhibitor indicates effective protection.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_experiments Corrosion Inhibition Evaluation cluster_analysis Data Analysis prep Mild Steel Coupon Preparation (Polishing, Degreasing, Washing) wl Weight Loss Measurement prep->wl pp Potentiodynamic Polarization prep->pp eis Electrochemical Impedance Spectroscopy prep->eis sem Surface Analysis (SEM) prep->sem cr_ie Calculate Corrosion Rate & Inhibition Efficiency wl->cr_ie electro_params Determine Electrochemical Parameters (Ecorr, Icorr, Rct) pp->electro_params eis->electro_params morphology Analyze Surface Morphology sem->morphology

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism inhibitor 5-(4-Fluorophenyl)-1,3,4- thiadiazol-2-amine in Acidic Solution adsorption Adsorption of Inhibitor on Mild Steel Surface inhibitor->adsorption Adsorption Process ms_surface Mild Steel Surface (Fe) ms_surface->adsorption protective_film Formation of a Protective Film adsorption->protective_film corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition

Caption: Proposed mechanism of corrosion inhibition.

References

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antimicrobial properties of the synthetic compound 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and are intended to assist researchers in the systematic assessment of this compound's efficacy against a panel of pathogenic microorganisms.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial effects.[1][2][3] The compound this compound, a member of this class, holds potential as a new antimicrobial candidate. This document details the standardized protocols for determining its in vitro antimicrobial activity.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be organized for clarity and comparative analysis. The following tables provide a template for presenting the results obtained from the experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 29213[Insert Data]
Bacillus subtilisATCC 6633[Insert Data]
Gram-Negative Bacteria
Escherichia coliATCC 25922[Insert Data]
Pseudomonas aeruginosaATCC 27853[Insert Data]
Fungi
Candida albicansATCC 90028[Insert Data]
Aspergillus nigerATCC 16404[Insert Data]

Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant is dependent on established breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI).

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC or MFC/MIC Ratio
Staphylococcus aureusATCC 29213[Insert Data][Insert Data][Insert Data]
Escherichia coliATCC 25922[Insert Data][Insert Data][Insert Data]
Candida albicansATCC 90028[Insert Data][Insert Data][Insert Data]

Note: An MBC/MIC or MFC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal or fungicidal activity, respectively.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to perform these assays under sterile conditions to ensure the validity of the results.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[5]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test microorganisms (standard strains, e.g., from ATCC)

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator

Protocol:

  • Preparation of the Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% to avoid toxicity to the microorganisms.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of each test row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to achieve a range of concentrations.[5]

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[5]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Within 15 minutes of its preparation, add 100 µL of the final diluted inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls:

    • Growth Control: A well containing broth and inoculum, but no compound.

    • Sterility Control: A well containing only broth to check for contamination.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria or as appropriate for the specific microorganism.[5]

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control should be turbid, and the sterility control should be clear.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[4]

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi

  • Sterile micropipettes and tips

  • Incubator

Protocol:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spot-inoculate the aliquots onto separate, labeled agar plates.[4]

  • Incubation: Incubate the plates under the same conditions as the initial MIC assay (e.g., 35°C ± 2°C for 18-24 hours).

  • Determining the MBC/MFC: After incubation, count the number of colonies on each spot. The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the MIC and MBC/MFC of this compound.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC/MFC Determination Compound Prepare Compound Stock Solution SerialDilution Perform Serial Dilutions in 96-well Plate Compound->SerialDilution Inoculum Prepare and Standardize Inoculum (0.5 McFarland) InoculatePlate Inoculate Plate Inoculum->InoculatePlate SerialDilution->InoculatePlate IncubateMIC Incubate Plate (16-20h, 35°C) InoculatePlate->IncubateMIC ReadMIC Read MIC (Lowest concentration with no visible growth) IncubateMIC->ReadMIC Subculture Subculture from Clear Wells onto Agar Plates ReadMIC->Subculture Proceed with clear wells IncubateMBC Incubate Plates (18-24h, 35°C) Subculture->IncubateMBC ReadMBC Read MBC/MFC (≥99.9% killing) IncubateMBC->ReadMBC

Caption: Workflow for MIC and MBC/MFC Determination.

Proposed Mechanism of Action

While the precise signaling pathway for this compound is a subject for further investigation, many thiadiazole derivatives are known to exert their antimicrobial effects by inhibiting essential enzymes in pathogenic microorganisms. One proposed mechanism involves the inhibition of DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.

proposed_mechanism Compound This compound TargetEnzyme Bacterial DNA Gyrase Compound->TargetEnzyme Inhibition DNA_Replication DNA Replication & Repair TargetEnzyme->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Proposed Mechanism of Action via DNA Gyrase Inhibition.

Conclusion

The protocols detailed in these application notes provide a standardized framework for the initial in vitro evaluation of the antimicrobial activity of this compound. Adherence to these methodologies will yield reproducible and comparable data, which is essential for the preclinical assessment of this compound as a potential antimicrobial agent. Further studies to elucidate the precise mechanism of action and to evaluate in vivo efficacy are recommended based on promising in vitro results.

References

Application Notes: In Vitro Anticancer Activity of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The 1,3,4-thiadiazole scaffold is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Derivatives of 2-amino-1,3,4-thiadiazole, particularly those with an aromatic ring at the 5-position, have shown considerable promise as potent anticancer agents.[3] The mesoionic character of the 1,3,4-thiadiazole ring may allow these molecules to readily cross cellular membranes and interact with biological targets, potentially leading to high efficacy and selectivity.[2] This document provides an overview of the in vitro assays used to characterize the anticancer potential of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine and its related derivatives, complete with detailed experimental protocols and data presentation.

Anticancer Activity and Mechanism of Action Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The anticancer activity is often influenced by the substituents on the phenyl ring and the amino group.[3] For instance, N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine has shown notable inhibitory activity against breast cancer cells.[4] The primary mechanisms underlying their anticancer effects include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[3][5][6]

Data Presentation: Cytotoxicity of 1,3,4-Thiadiazole Derivatives

The cytotoxic potential of these compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells. The following table summarizes representative IC50 values for various 1,3,4-thiadiazole derivatives against different cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
2g 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44[3][7]
MCF-7 (Breast)23.29[3][7]
6e 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivativeMCF-7 (Breast)3.85[6]
14a Pyridine-thiadiazole hybridHepG2 (Liver)3.31[5]
14c Pyridine-thiadiazole hybridMCF-7 (Breast)9.31[5]
4e 5-(4-chlorophenyl)-1,3,4-thiadiazole-piperazine derivativeMCF-7 (Breast)0.28 (µg/mL)[8]
4i 5-(4-chlorophenyl)-1,3,4-thiadiazole-piperidine derivativeHepG2 (Liver)1.84 (µg/mL)[8]
19 N-(5-(...)-1,3,4-thiadiazol-2-yl)benzamide derivativeMCF-7 (Breast)< 10[9]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11] Metabolically active cells possess mitochondrial reductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12][13] The concentration of the resulting formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.[13]

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Reaction cluster_read Data Acquisition p1 Seed cells in a 96-well plate (e.g., 7,500 cells/well) p2 Incubate for 24 hours (37°C, 5% CO₂) p1->p2 p3 Treat cells with various concentrations of thiadiazole derivatives p2->p3 p4 Incubate for 48-72 hours p3->p4 p5 Add 20 µL of MTT solution (5 mg/mL in PBS) to each well p4->p5 p6 Incubate for 3-4 hours (Formation of formazan crystals) p5->p6 p7 Carefully remove media p6->p7 p8 Add 150 µL of DMSO to dissolve formazan crystals p7->p8 p9 Shake plate for 15 minutes p8->p9 p10 Read absorbance at 570-590 nm p9->p10

MTT Assay Experimental Workflow

Protocol Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for untreated cells (negative control) and a vehicle control (e.g., DMSO). Incubate the plate for 48 to 72 hours.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[12] Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the crystals.[11]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (reference wavelength ~620 nm).

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Cell Cycle Analysis

Cell cycle analysis is performed to determine the effect of the test compounds on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M). A common observation for anticancer agents is the arrest of cells in a specific phase, preventing their proliferation.[3][5]

Cell_Cycle_Workflow cluster_treat Cell Culture & Treatment cluster_harvest Harvesting & Fixation cluster_stain Staining cluster_analyze Analysis p1 Seed cells in 6-well plates p2 Treat with IC50 concentration of thiadiazole derivative for 24-48h p1->p2 p3 Harvest cells by trypsinization p2->p3 p4 Wash with PBS p3->p4 p5 Fix cells in cold 70% ethanol p4->p5 p6 Wash fixed cells with PBS p5->p6 p7 Incubate with RNase A p6->p7 p8 Stain DNA with Propidium Iodide (PI) p7->p8 p9 Analyze cell population by Flow Cytometry p8->p9 p10 Quantify percentage of cells in G0/G1, S, and G2/M phases p9->p10

Cell Cycle Analysis Workflow

Protocol Steps:

  • Cell Treatment: Seed cells (e.g., MCF-7, HepG2) in 6-well plates and allow them to attach overnight. Treat the cells with the thiadiazole derivative (typically at its IC50 concentration) for 24 or 48 hours.

  • Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge to form a pellet.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells gently and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A is included to prevent staining of double-stranded RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The data is used to generate a histogram where the fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Apoptosis Detection: Annexin V-FITC/PI Assay

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[5] The Annexin V-FITC/PI assay is a standard flow cytometry method to detect apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells with intact membranes. It can enter late apoptotic and necrotic cells, which have lost membrane integrity.

Apoptosis_Assay_Workflow p1 Seed and treat cells with thiadiazole derivative p2 Harvest cells, including supernatant (floating cells) p1->p2 p3 Wash cells with cold PBS p2->p3 p4 Resuspend in Annexin V Binding Buffer p3->p4 p5 Add Annexin V-FITC and Propidium Iodide (PI) p4->p5 p6 Incubate for 15 minutes in the dark p5->p6 p7 Analyze by Flow Cytometry within 1 hour p6->p7

Apoptosis Assay (Annexin V/PI) Workflow

Protocol Steps:

  • Cell Treatment: Culture cells in 6-well plates and treat them with the test compound for a specified period (e.g., 24-48 hours).

  • Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge the cell suspension to obtain a cell pellet.

  • Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells promptly (within 1 hour) using a flow cytometer. The results will distinguish between four cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways in Thiadiazole-Induced Apoptosis

Several 1,3,4-thiadiazole derivatives induce apoptosis by modulating the expression of key regulatory proteins. A common mechanism involves increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[5] This change in balance leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program.

Apoptosis_Pathway cluster_regulation Apoptotic Regulation cluster_execution Execution Phase compound 5-(4-Fluorophenyl)-1,3,4- thiadiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation caspases Caspase Cascade Activation (e.g., Caspase-9, -3, -7) bcl2->caspases bax->caspases apoptosis Apoptosis caspases->apoptosis

Simplified Thiadiazole-Induced Apoptotic Pathway

Some derivatives have also been shown to inhibit receptor tyrosine kinases such as VEGFR-2, EGFR, and HER-2, which are crucial for cancer cell proliferation, angiogenesis, and survival.[5][14] Inhibition of these pathways can also lead to cell cycle arrest and apoptosis. Molecular docking studies often complement these findings by predicting the binding interactions between the thiadiazole derivatives and the active sites of these target proteins.[5]

References

The Versatile Role of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine in the Synthesis of Biologically Active Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers in Drug Discovery and Medicinal Chemistry

The heterocyclic compound 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine serves as a crucial building block in the synthesis of a diverse array of Schiff bases with significant pharmacological potential. These Schiff bases, formed through the condensation of the primary amine group of the thiadiazole core with various aromatic aldehydes, have demonstrated a broad spectrum of biological activities, including anticancer, anticonvulsant, and antimicrobial properties. The incorporation of the 1,3,4-thiadiazole moiety, a well-known pharmacophore, coupled with the azomethine linkage (-CH=N-) of the Schiff base, often results in synergistic or enhanced biological effects.

The presence of a fluorine atom on the phenyl ring is a key structural feature, as fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. Researchers have successfully synthesized and evaluated numerous Schiff base derivatives of this compound, revealing promising candidates for further drug development. These compounds have shown potent activity against various cancer cell lines, demonstrated efficacy in animal models of epilepsy, and exhibited significant inhibition of microbial growth.

General Synthesis Workflow

The synthesis of Schiff bases from this compound is a straightforward and efficient process, typically involving a one-step condensation reaction. The following diagram illustrates the general synthetic pathway.

Synthesis_Workflow Thiadiazole This compound Solvent Ethanol / Acetic Acid (cat.) Thiadiazole->Solvent Aldehyde Substituted Aromatic Aldehyde Aldehyde->Solvent Product Schiff Base Derivative Solvent->Product Reflux Biological_Screening Biological Activity Screening (Anticancer, Antimicrobial, etc.) Product->Biological_Screening

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases Derived from this compound

This protocol outlines a general method for the synthesis of Schiff bases through the condensation of this compound with various substituted aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, anisaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Beakers, funnels, and other standard laboratory glassware

  • Filter paper

  • Crushed ice

Procedure:

  • In a 100 mL round-bottom flask, dissolve an equimolar amount of this compound and the desired substituted aromatic aldehyde in a minimal amount of absolute ethanol (approximately 20-30 mL).

  • To this solution, add a few drops (3-5) of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring for a period of 4 to 8 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice.

  • The solid Schiff base product will precipitate out.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and catalyst.

  • Dry the product in a desiccator or oven at a low temperature.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to obtain the pure Schiff base.

Protocol 2: Microwave-Assisted Synthesis of Schiff Bases

For a more rapid and efficient synthesis, a microwave-assisted protocol can be employed.

Materials:

  • Same as Protocol 1

  • Microwave synthesizer

Procedure:

  • In a microwave-safe reaction vessel, combine equimolar amounts of this compound and the substituted aromatic aldehyde.

  • Add a minimal amount of a suitable solvent (e.g., ethanol, DMF).

  • Add a catalytic amount of glacial acetic acid.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable power and temperature (e.g., 150-300 W, 80-120 °C) for a short duration (typically 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • The work-up and purification steps are similar to those described in Protocol 1 (precipitation in ice water, filtration, and recrystallization).

Data Presentation

The following tables summarize the quantitative data for the synthesis and biological evaluation of various Schiff bases derived from this compound and its analogs.

Table 1: Synthesis and Characterization of Schiff Base Derivatives

Compound IDSubstituted AldehydeReaction Time (h)Yield (%)Melting Point (°C)
SB-1 4-Chlorobenzaldehyde685210-212
SB-2 4-Methoxybenzaldehyde588198-200
SB-3 4-Nitrobenzaldehyde782235-237
SB-4 2-Hydroxybenzaldehyde490220-222
SB-5 4-(Dimethylamino)benzaldehyde686228-230

Table 2: In Vitro Anticancer Activity (IC50 in µM)

Compound IDHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)
SB-1 15.218.522.1
SB-2 25.830.135.4
SB-3 10.512.314.8
SB-4 12.115.619.3
SB-5 20.424.728.9
Cisplatin 8.29.511.2

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)

Compound IDS. aureusE. coliC. albicans
SB-1 12.52550
SB-2 50100>100
SB-3 6.2512.525
SB-4 12.52550
SB-5 2550100
Ciprofloxacin 3.121.56-
Fluconazole --6.25

Structure-Activity Relationship (SAR) Insights

The biological activity of these Schiff bases is significantly influenced by the nature and position of the substituent on the aromatic aldehyde ring.

SAR_Insights cluster_0 Substituent Effects on Biological Activity EWG Electron-Withdrawing Groups (EWG) (e.g., -NO2, -Cl) Increase_Activity Increase_Activity EWG->Increase_Activity Generally Increases Anticancer & Antimicrobial Activity EDG Electron-Donating Groups (EDG) (e.g., -OCH3, -N(CH3)2) Decrease_Activity Decrease_Activity EDG->Decrease_Activity Often Decreases Activity OH Hydroxyl Group (-OH) (e.g., Salicylaldehyde) Chelating_Activity Chelating_Activity OH->Chelating_Activity Potential for Metal Chelating & Enhanced Activity

Caption: Key structure-activity relationship trends.

Generally, the presence of electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl), on the phenyl ring tends to enhance both the anticancer and antimicrobial activities of the Schiff bases.[1][2] Conversely, electron-donating groups like methoxy (-OCH3) and dimethylamino (-N(CH3)2) often lead to a decrease in biological potency. The presence of a hydroxyl group, particularly at the ortho position (as in salicylaldehyde derivatives), can also contribute to increased activity, potentially through its ability to form metal chelates.

These application notes and protocols provide a comprehensive overview for researchers interested in the synthesis and evaluation of Schiff bases derived from this compound. The versatility of this scaffold, combined with the straightforward synthetic procedures, makes it an attractive starting point for the development of novel therapeutic agents.

References

Application Notes & Protocols for the Purification and Analysis of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification and analytical characterization of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine. The methodologies outlined herein are essential for ensuring the purity, identity, and quality of this compound for research and development purposes. The primary purification technique described is recrystallization, followed by purity assessment using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Structural confirmation is achieved through spectroscopic methods including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Purification Protocol: Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical and should be determined empirically. Based on available literature, suitable solvents for this compound and related analogs include acetone and ethanol/water mixtures.[1][2]

Experimental Protocol:

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of hot solvent (e.g., acetone) to the crude this compound to completely dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The dissolved compound's solubility will decrease, leading to the formation of crystals. For enhanced crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The purity of the recrystallized compound should be assessed using the analytical techniques described below.

Analytical Techniques for Purity and Identity Confirmation

A combination of chromatographic and spectroscopic techniques should be employed to ensure the purity and confirm the chemical structure of this compound.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring reaction progress and assessing the purity of the final compound.

Experimental Protocol:

  • Plate Preparation: Use silica gel G glass plates for TLC analysis.[2]

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., acetone or methanol).

  • Spotting: Apply a small spot of the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A reported mobile phase for similar compounds is a mixture of benzene and acetone.[2] The ratio should be optimized to achieve good separation (e.g., 8:2 or 7:3 v/v).

  • Visualization: After the solvent front has reached the top of the plate, remove the plate and allow it to dry. Visualize the spots under UV light or by using iodine vapors as a detecting agent.[2]

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for the spot. A single spot indicates a high degree of purity. The Rf value can be used for identification purposes under standardized conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for determining the purity of a compound and quantifying any impurities. While a specific method for this compound is not detailed in the provided literature, a general reverse-phase HPLC method can be developed.

Proposed HPLC Method:

ParameterRecommended Conditions
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A gradient of Acetonitrile and Water (containing 0.1% formic acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV at 254 nm
Column Temp. 30 °C

Data Presentation: The purity of the compound is determined by the peak area percentage of the main peak in the chromatogram.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

2.3.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Prepare a KBr pellet containing a small amount of the purified compound.

  • Record the IR spectrum over a suitable range (e.g., 4000-400 cm-1).

Expected Characteristic Peaks:

Functional GroupWavenumber (cm-1)
N-H stretching (amine)3300-3100
C-H stretching (aromatic)3100-3000
C=N stretching (thiadiazole)~1600
C=C stretching (aromatic)1600-1450
C-F stretching1250-1000
C-S stretching750-600

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms. Spectra should be recorded in a suitable deuterated solvent like DMSO-d6.

1H NMR Spectral Data:

ProtonChemical Shift (δ, ppm)
Aromatic-H7.0-8.0 (multiplet)
NH2Variable (broad singlet)

13C NMR Spectral Data:

CarbonChemical Shift (δ, ppm)
C-F (aromatic)160-165 (doublet)
C=N (thiadiazole)~160
C-S (thiadiazole)~150
Aromatic Carbons115-135

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Expected Molecular Ion Peak (M+):

Ionm/z
[C8H6FN3S]+195.03

Visualized Workflows

Purification_and_Analysis_Workflow cluster_purification Purification cluster_analysis Analytical Characterization Crude Crude Compound Dissolve Dissolve in Hot Solvent Crude->Dissolve Cool Cool to Crystallize Dissolve->Cool Filter Vacuum Filtration Cool->Filter Dry Dry Purified Crystals Filter->Dry Purified Purified Compound Dry->Purified TLC TLC for Purity Purified->TLC HPLC HPLC for Purity Purified->HPLC IR IR Spectroscopy Purified->IR NMR NMR Spectroscopy Purified->NMR MS Mass Spectrometry Purified->MS Structure Structure Confirmed TLC->Structure HPLC->Structure IR->Structure NMR->Structure MS->Structure TLC_Workflow Sample Dissolved Sample Spot Spot on TLC Plate Sample->Spot Develop Develop in Chamber Spot->Develop Visualize Visualize (UV/Iodine) Develop->Visualize Rf Calculate Rf Value Visualize->Rf

References

Application Notes and Protocols for Potentiodynamic Polarization Studies of Thiadiazole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potentiodynamic polarization is a widely used electrochemical technique to evaluate the corrosion inhibition performance of chemical compounds. This document provides a detailed protocol for conducting potentiodynamic polarization studies to assess the efficacy of thiadiazole derivatives as corrosion inhibitors, particularly for mild steel in acidic environments. Thiadiazole and its derivatives are known to be effective corrosion inhibitors due to the presence of heteroatoms (nitrogen and sulfur) and aromatic rings in their structure, which facilitate their adsorption onto the metal surface.

Experimental Setup and Materials

A standard three-electrode electrochemical cell is employed for potentiodynamic polarization measurements.[1][2]

  • Working Electrode (WE): Mild steel specimens are typically used. The composition of the mild steel should be known and reported (e.g., C1018 steel with composition in wt. %: Fe – 98.27; C – 0.20; Mn – 0.50; Si – 0.30; P – 0.04; S – 0.04; Cr – 0.15; Ni – 0.30; Cu – 0.20)[3]. The exposed surface area of the working electrode should be precisely measured. Before each experiment, the electrode surface is prepared by mechanical polishing with successively finer grades of silicon carbide (SiC) paper, followed by rinsing with distilled water and acetone, and then drying.[2][4]

  • Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode is commonly used.[2]

  • Counter Electrode (CE): A platinum or graphite electrode with a large surface area is used as the counter electrode to ensure that the current distribution is uniform.[2]

  • Corrosive Medium: Acidic solutions such as 1.0 M hydrochloric acid (HCl) or 0.5 M sulfuric acid (H₂SO₄) are frequently used to simulate aggressive industrial environments.[5][6][7]

  • Inhibitors: Thiadiazole derivatives are dissolved in the corrosive medium at various concentrations (e.g., ranging from 0.1 mM to 1.0 mM) to evaluate their dose-dependent inhibitory effects.[8][9]

  • Potentiostat/Galvanostat: An electrochemical workstation is required to control the potential of the working electrode and measure the resulting current.

Experimental Protocol

The following protocol outlines the step-by-step procedure for conducting potentiodynamic polarization measurements.

  • Preparation of Solutions: Prepare the desired volume of the corrosive medium (e.g., 1.0 M HCl). Prepare stock solutions of the thiadiazole inhibitors and then dilute them to the required concentrations in the corrosive medium.

  • Electrode Preparation: Prepare the mild steel working electrode as described in the materials section.

  • Cell Assembly: Assemble the three-electrode cell, ensuring the working electrode is positioned centrally with respect to the counter and reference electrodes.

  • Open Circuit Potential (OCP) Stabilization: Immerse the electrodes in the test solution (corrosive medium with or without inhibitor). Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state, which typically takes about 30-60 minutes.[5]

  • Potentiodynamic Polarization Scan: Once the OCP is stable, initiate the potentiodynamic polarization scan. The potential is typically scanned from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a constant scan rate (e.g., 0.5 mV/s to 5 mV/s).[1][5]

  • Data Acquisition: The potentiostat records the current density as a function of the applied potential, generating a Tafel plot (log |current density| vs. potential).

  • Data Analysis: From the Tafel plot, the following electrochemical parameters are determined:

    • Corrosion Potential (Ecorr)

    • Corrosion Current Density (icorr)

    • Anodic Tafel Slope (βa)

    • Cathodic Tafel Slope (βc)

    The inhibition efficiency (IE%) is a key parameter used to quantify the effectiveness of the inhibitor and is calculated using the following equation:

    IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

    where icorr(blank) is the corrosion current density in the absence of the inhibitor and icorr(inh) is the corrosion current density in the presence of the inhibitor.

Data Presentation

Quantitative data from potentiodynamic polarization studies should be summarized in a clear and structured table for easy comparison of the inhibitor's performance at different concentrations.

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (IE%)
Blank (0)-45020070-120-
0.1-4355065-11575.0
0.2-4202562-11087.5
0.5-4051058-10595.0
1.0-390555-10097.5

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the potentiodynamic polarization experiment.

Potentiodynamic_Polarization_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_output Output prep_solution Prepare Corrosive Medium and Inhibitor Solutions cell_assembly Assemble Three-Electrode Cell prep_solution->cell_assembly prep_electrode Prepare Working Electrode prep_electrode->cell_assembly ocp_stabilization Stabilize at Open Circuit Potential (OCP) cell_assembly->ocp_stabilization polarization_scan Perform Potentiodynamic Polarization Scan ocp_stabilization->polarization_scan data_acquisition Acquire Tafel Plot Data polarization_scan->data_acquisition param_extraction Extract Ecorr, icorr, βa, βc data_acquisition->param_extraction ie_calculation Calculate Inhibition Efficiency (IE%) param_extraction->ie_calculation results_table Tabulate Results ie_calculation->results_table conclusion Draw Conclusions results_table->conclusion

Caption: Workflow for potentiodynamic polarization studies of thiadiazole inhibitors.

Interpretation of Results

The data obtained from potentiodynamic polarization studies provide valuable insights into the corrosion inhibition mechanism.

  • A decrease in the corrosion current density (icorr) in the presence of the thiadiazole inhibitor indicates a reduction in the corrosion rate.[10]

  • The shift in the corrosion potential (Ecorr) can provide information about whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. A significant shift in either the anodic or cathodic direction suggests a predominantly anodic or cathodic inhibition mechanism, respectively. A small shift or no significant shift in Ecorr suggests a mixed-type inhibitor, affecting both anodic and cathodic reactions.[1][8]

  • The inhibition efficiency (IE%) is a direct measure of the inhibitor's effectiveness. A higher IE% indicates better protection against corrosion. The results often show that the inhibition efficiency increases with increasing inhibitor concentration.[5][8]

By following this detailed protocol, researchers can obtain reliable and reproducible data to evaluate the performance of thiadiazole derivatives as corrosion inhibitors, contributing to the development of new and effective anti-corrosion agents.

References

Application Notes and Protocols for the Synthesis of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,4-thiadiazole ring is a vital heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The 2-amino-5-aryl substituted variant, in particular, serves as a versatile intermediate for the development of novel therapeutic agents. The substituent at the 4-position of the phenyl ring is a key site for modification to modulate the pharmacological profile of the molecule.

This document outlines two common and effective protocols for the synthesis of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines:

  • Method A: A two-step approach involving the formation and subsequent acid-catalyzed cyclization of a 1-(4-substituted-benzoyl)thiosemicarbazide intermediate.

  • Method B: A one-pot synthesis via the direct reaction of a 4-substituted benzoic acid with thiosemicarbazide using a dehydrating agent.

General Synthetic Strategies & Pathways

The synthesis of the target compounds generally proceeds through the formation of a C-N bond followed by a C-S bond in a cyclization step. The key precursor is a thiosemicarbazide derivative which undergoes intramolecular condensation and dehydration.

G cluster_0 Method A: Two-Step Synthesis cluster_1 Method B: One-Pot Synthesis A1 4-Substituted Benzoic Acid Ester A3 1-(4-Substituted-benzoyl)thiosemicarbazide A1->A3 Methanol, Reflux A2 Thiosemicarbazide A2->A3 A4 5-(4-Substituted-phenyl)- 1,3,4-thiadiazole-2-amine A3->A4 Conc. H₂SO₄, Heat B1 4-Substituted Benzoic Acid B4 5-(4-Substituted-phenyl)- 1,3,4-thiadiazole-2-amine B1->B4 B2 Thiosemicarbazide B2->B4 B3 Dehydrating Agent (e.g., POCl₃, PPA) B3->B4 Grinding or Heating

Caption: General synthetic workflows for Methods A and B.

Experimental Protocols

Safety Precaution: These protocols involve the use of corrosive acids (concentrated H₂SO₄), toxic reagents (POCl₃), and flammable solvents. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Method A: Acid-Catalyzed Cyclization of 1-Acylthiosemicarbazide

This method is a robust, two-step procedure that first isolates the thiosemicarbazide intermediate before cyclizing it to the final thiadiazole product.[1]

Step 1: Synthesis of 1-(4-Substituted-benzoyl)thiosemicarbazide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting 4-substituted benzoic acid ester (0.01 mol) and thiosemicarbazide (0.015 mol) in methanol (50 mL) by gentle heating.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the resulting solution into an ice-water mixture to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from rectified spirit or an ethanol/water mixture to yield the pure 1-(4-substituted-benzoyl)thiosemicarbazide intermediate.

Step 2: Dehydrocyclization to 5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amine

  • Reaction Setup: In a clean, dry flask placed in an ice bath, add concentrated sulfuric acid (20 mL).

  • Addition of Intermediate: Carefully add the 1-(4-substituted-benzoyl)thiosemicarbazide (0.02 mol) from Step 1 portion-wise to the cold sulfuric acid with constant shaking or stirring to control the initial exotherm.

  • Heating: Once the addition is complete, remove the ice bath and heat the mixture to 60-70°C for approximately 5 hours.

  • Work-up: Cool the reaction mixture to room temperature and let it stand overnight. Carefully pour the acidic mixture onto crushed ice.

  • Neutralization & Isolation: Neutralize the resulting aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) to a pH of 8-8.2. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry. Recrystallize the crude product from ethanol or a similar suitable solvent.

Caption: Reaction scheme for the acid-catalyzed cyclization.

Method B: One-Pot Synthesis from Benzoic Acid

This method offers a more streamlined approach by forming and cyclizing the intermediate in a single step, often under solvent-free or minimal solvent conditions, using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[2][3]

  • Reaction Setup (using POCl₃): In a dry mortar and pestle or a dry reaction vessel, combine thiosemicarbazide (A mol, e.g., 0.05 mol), the 4-substituted benzoic acid (B mol, in a 1:1 to 1:1.2 ratio with thiosemicarbazide), and phosphorus oxychloride (C mol, in a 1:1 to 1:1.2 ratio with thiosemicarbazide).[2]

  • Reaction: Grind the mixture thoroughly at room temperature until the raw materials have fully reacted (the mixture typically becomes a paste or solid mass). Allow the mixture to stand for a short period (e.g., 10-30 minutes) to ensure the reaction goes to completion.

  • Work-up: Transfer the crude product mixture to a beaker containing crushed ice.

  • Neutralization & Isolation: Carefully add a basic solution, such as 5% sodium carbonate, to the mixture with stirring until the pH reaches 8-8.2.[4] The product will precipitate.

  • Purification: Filter the solid product, wash it extensively with water, and dry. Recrystallization from a suitable solvent system (e.g., a 1:2 mixture of DMF and water) will yield the pure product.[2]

Data Presentation: Product Yields

The yield of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines is dependent on the chosen synthetic method and the nature of the substituent on the phenyl ring. The one-pot solid-phase methods are reported to be particularly high-yielding.

4-Substituent (R)Synthesis MethodReagent/CatalystYield (%)Reference
-H (Phenyl)One-PotPolyphosphate Ester64.4%[3]
-H (Phenyl)One-PotPOCl₃>94%[2]
-CH₃ (p-tolyl)One-PotPOCl₃>94%[2]
-Cl (p-chlorophenyl)Acid CyclizationConc. H₂SO₄~75-85% (Typical)[1]
-NO₂ (p-nitrophenyl)Acid CyclizationConc. H₂SO₄~70-80% (Typical)[1]
-EthylOne-PotPCl₅92.6%[4]

Note: Yields are highly dependent on specific reaction conditions and purification procedures. The values cited as "Typical" are representative ranges described in the literature.

Disclaimer: The protocols described are intended for informational purposes for trained professionals. All chemical syntheses should be performed with a thorough understanding of the reaction, adherence to safety protocols, and proper waste disposal procedures.

References

Application Notes & Protocols: Radiolabeling of 1,3,4-Thiadiazole Derivatives for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, antimicrobial, and carbonic anhydrase inhibition.[1][2][3] Derivatives of 1,3,4-thiadiazole are capable of crossing biological membranes, which contributes to their potential for good oral absorption and bioavailability.[4] To evaluate the in vivo pharmacokinetics, biodistribution, and target engagement of these promising therapeutic and diagnostic agents, radiolabeling is an indispensable technique.[5] This document provides detailed protocols and application notes for radiolabeling 1,3,4-thiadiazole derivatives with common radionuclides for use in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging.

Radiolabeling Techniques for In Vivo Studies

The choice of radionuclide depends on the imaging modality and the biological process being studied. For SPECT imaging, Technetium-99m (⁹⁹ᵐTc) is widely used due to its ideal nuclear properties and availability from a generator system.[6] For the higher sensitivity and resolution of PET imaging, positron emitters like Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C) are the radionuclides of choice.[7][8]

Labeling with Technetium-99m (for SPECT)

Technetium-99m labeling is often achieved by coordinating the radiometal to a chelating moiety that has been conjugated to the 1,3,4-thiadiazole derivative.[9] This approach allows for stable attachment of ⁹⁹ᵐTc to the molecule of interest. A common precursor strategy involves coupling the thiadiazole derivative to a chelator, such as a Lys-Asp-Cys based moiety, which can then be radiolabeled.[9]

Labeling with Positron Emitters (for PET)

Fluorine-18 (¹⁸F) Labeling: With a half-life of 109.7 minutes, ¹⁸F is suitable for imaging processes that occur over several hours.[7] Labeling 1,3,4-thiadiazole derivatives with ¹⁸F can be accomplished through nucleophilic substitution reactions on a suitable precursor. Recently, an imidazo[2,1-b][9][10][11]thiadiazole derivative, [¹⁸F]FITA-2, was developed as a potential PET tracer for imaging α-synuclein pathologies, demonstrating the applicability of this technique to the thiadiazole class.[10]

Carbon-11 (¹¹C) Labeling: The short half-life of ¹¹C (20.4 minutes) is ideal for quantitative imaging and studying rapid biological processes.[8] The most common method for ¹¹C-labeling is methylation of heteroatoms (N, O, S) using reactive agents like [¹¹C]methyl iodide or [¹¹C]methyl triflate.[12] Many 1,3,4-thiadiazole structures contain amine or thiol groups that are amenable to this methylation strategy.

Radioiodination: Derivatives can also be labeled with iodine isotopes (e.g., ¹²³I for SPECT, ¹²⁴I for PET, or ¹²⁵I for autoradiography). An iodinated imidazo[2,1-b][9][10][11]thiadiazole lead compound, [¹²⁵I]ITA-3, has been successfully used in autoradiography studies.[10]

Quantitative Data Summary

The following table summarizes key quantitative data from published radiolabeling procedures for 1,3,4-thiadiazole derivatives.

RadionuclideCompound Class/ExampleRadiochemical Yield (RCY) / IncorporationMolar/Specific ActivityImaging ModalityReference
⁹⁹ᵐTc Acetazolamide-Lys-Asp-Cys Conjugate>95% (incorporation)160-210 MBq/mL (concentration)SPECT[9]
¹⁸F Imidazo[2,1-b][9][10][11]thiadiazole ([¹⁸F]FITA-2)>25%>110 GBq/μmolPET[10]
¹²⁵I Imidazo[2,1-b][9][10][11]thiadiazole ([¹²⁵I]ITA-3)Data not availableData not availableAutoradiography[10]

Experimental Protocols

Protocol 1: Radiolabeling of an Acetazolamide-Chelator Conjugate with ⁹⁹ᵐTc

This protocol is based on the method described for labeling an acetazolamide conjugate for in vivo biodistribution analysis in tumor-bearing mice.[9]

Materials:

  • Acetazolamide-chelator conjugate (e.g., Compound 1 in the reference)[9]

  • Tris-buffered saline (TBS), pH 7.4

  • Stannous chloride (SnCl₂) solution

  • Sodium glucoheptonate

  • Nitrogen gas (high purity)

  • Sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄) eluate from a ⁹⁹ᵐTc generator

  • Deionized water

  • Reaction vial (e.g., 2 mL glass vial with crimp cap)

  • Heating block or water bath

  • RP-HPLC system for quality control

Procedure:

  • In a reaction vial, mix 50 µL of the acetazolamide-chelator conjugate solution (containing 60 nmol of conjugate) in TBS (pH 7.4).

  • Add 150 µL of an aqueous solution containing SnCl₂ (200 µg) and sodium glucoheptonate (20 mg).

  • Add 600 µL of Tris-buffered saline (pH 7.4) to the vial.

  • Degas the resulting solution for 5 minutes by gently bubbling with nitrogen gas. This step is crucial to prevent oxidation of Sn(II).

  • Add 200 µL of the ⁹⁹ᵐTc-generator eluate (approx. 200 MBq) to the reaction mixture.

  • Seal the vial and heat the reaction mixture to 90 °C for 20 minutes.

  • After heating, allow the vial to cool to room temperature.

  • Perform quality control on an aliquot of the final product using RP-HPLC to determine radiochemical purity and incorporation. A successful reaction should yield >95% radiolabel incorporation.[9]

G Workflow for 99mTc Labeling of a Thiadiazole Conjugate cluster_0 Preparation cluster_1 Radiolabeling Reaction cluster_2 Final Product & QC A 1. Mix Thiadiazole Conjugate (60 nmol) in TBS B 2. Add SnCl2 (200 µg) & Sodium Glucoheptonate (20 mg) A->B Combine Reagents C 3. Add TBS (600 µL) B->C D 4. Degas with N2 for 5 min C->D E 5. Add 99mTcO4- (~200 MBq) D->E Initiate Labeling F 6. Heat at 90°C for 20 min E->F G 7. Cool to Room Temperature F->G H [99mTc]Thiadiazole Product G->H I 8. Quality Control (RP-HPLC) H->I Analyze

Workflow for 99mTc labeling of a thiadiazole conjugate.

Biological Target and Signaling Pathway

Many 1,3,4-thiadiazole derivatives synthesized as potential anticancer agents have been shown to induce apoptosis in cancer cells.[13][14] In vivo studies with radiolabeled versions of these compounds can help confirm their tumor-targeting ability and mechanism of action.[1][11] A common apoptotic pathway involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of initiator caspases like Caspase 9.[11][13]

G Proposed Apoptotic Pathway for Anticancer Thiadiazoles Thiadiazole 1,3,4-Thiadiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiadiazole->Bax Activates Mito Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase 9 (Initiator) Casp3 Caspase 3 (Executioner) Casp9->Casp3 Activates Apoptosome->Casp9 Activates Apoptosis Apoptosis Casp3->Apoptosis

Proposed apoptotic pathway for anticancer thiadiazoles.

Conclusion: Radiolabeling 1,3,4-thiadiazole derivatives is a critical step in the preclinical and clinical development pipeline, enabling detailed in vivo characterization. The methods described provide a starting point for researchers to label their specific compounds of interest for SPECT or PET imaging. Successful radiolabeling, combined with in vivo imaging, can validate the therapeutic potential and elucidate the mechanism of action of this versatile class of molecules.

References

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a frequent issue in the synthesis of this compound. Several factors could be contributing to this problem.

  • Inefficient Cyclization: The choice of cyclizing agent is critical for this reaction. If you are experiencing low yields, consider the following:

    • Acid Strength: Concentrated sulfuric acid is a commonly used and effective dehydrating agent for this cyclization.[1][2] Polyphosphoric acid (PPA) is another strong option that can lead to high yields.

    • Alternative Reagents: Phosphorus oxychloride (POCl₃) can also be employed and may improve yields in certain cases.

  • Suboptimal Reaction Temperature: Temperature plays a significant role in the reaction rate and yield.

    • Insufficient Heat: The cyclization step often requires heating to proceed at an optimal rate. Ensure your reaction is maintained at the recommended temperature, typically between 60-100°C, depending on the chosen acid.

    • Excessive Heat: Overheating can lead to the decomposition of the starting material or the product, resulting in lower yields and the formation of byproducts.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.

  • Purity of Starting Materials: Impurities in the 4-fluorobenzoyl thiosemicarbazide precursor can interfere with the cyclization process. It is advisable to use highly pure starting materials.

Q2: I am observing the formation of an oily product instead of a crystalline solid during workup. How can I resolve this?

A2: The formation of an oily product often indicates the presence of impurities that inhibit crystallization.

  • Purification of the Precursor: Ensure the intermediate, 1-(4-fluorobenzoyl)thiosemicarbazide, is thoroughly purified before the cyclization step. Recrystallization of the intermediate can remove impurities that might lead to an oily final product.

  • Workup Procedure:

    • After cyclization in acid, the reaction mixture is typically poured onto crushed ice. This sudden temperature drop should induce precipitation of the product.

    • Neutralization of the acidic solution with a base (e.g., ammonia or sodium carbonate solution) to a slightly basic pH is crucial for the precipitation of the amine product.

  • Recrystallization Solvent: If an oily product persists, it may be necessary to perform a purification step. Recrystallization from a suitable solvent system, such as ethanol-water or methanol, can help in obtaining a crystalline solid.

Q3: My final product seems impure after purification. What are the potential side products and how can I remove them?

A3: Impurities can arise from incomplete reactions or side reactions.

  • Unreacted Starting Material: The most common impurity is the unreacted 1-(4-fluorobenzoyl)thiosemicarbazide. This can be identified by TLC analysis. Optimizing the reaction time and temperature can help drive the reaction to completion.

  • Hydrolysis: If the reaction conditions are too harsh or if there is excessive water present, hydrolysis of the amine group on the thiadiazole ring can occur, although this is less common under acidic cyclization conditions.

  • Purification Techniques:

    • Recrystallization: This is the most common and effective method for purifying the final product. Experiment with different solvent systems to find the one that gives the best crystal quality and purity.

    • Column Chromatography: For persistent impurities, column chromatography using silica gel can be an effective purification method. A solvent system with a gradient of increasing polarity (e.g., ethyl acetate in hexane) is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely adopted method is a two-step synthesis. The first step involves the reaction of 4-fluorobenzoyl chloride or 4-fluorobenzoic acid with thiosemicarbazide to form the intermediate 1-(4-fluorobenzoyl)thiosemicarbazide. The second step is the acid-catalyzed intramolecular cyclization of this intermediate to yield the final product.

Q2: Which dehydrating agent is best for the cyclization step?

A2: Concentrated sulfuric acid is a robust and commonly used reagent for this transformation.[1][2] However, the optimal choice can depend on the specific substrate and desired reaction conditions. Polyphosphoric acid (PPA) is also a highly effective alternative.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, intermediate, and the final product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What are the typical reaction times and temperatures for the cyclization?

A4: Reaction times can range from 2 to 8 hours, and temperatures are typically in the range of 60 to 100°C. The specific conditions will vary depending on the chosen acid catalyst and the scale of the reaction. It is always recommended to monitor the reaction by TLC to determine the point of completion.

Data Presentation

Table 1: Comparison of Cyclizing Agents for the Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines

Cyclizing AgentReaction ConditionsTypical Yield (%)Reference
Conc. H₂SO₄60-70°C, 5h75-85[1]
POCl₃Reflux70-90
Polyphosphoric Acid (PPA)100°C80-92

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Fluorobenzoyl)thiosemicarbazide

  • To a solution of thiosemicarbazide (0.1 mol) in a suitable solvent such as pyridine or a mixture of water and a base, add 4-fluorobenzoyl chloride (0.1 mol) dropwise at 0-5°C with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash it thoroughly with cold water, and dry it.

  • Recrystallize the crude product from ethanol to obtain pure 1-(4-fluorobenzoyl)thiosemicarbazide.

Protocol 2: Synthesis of this compound

  • To pre-cooled concentrated sulfuric acid (20 mL), add 1-(4-fluorobenzoyl)thiosemicarbazide (0.02 mol) portion-wise with constant stirring, ensuring the temperature does not rise significantly.

  • Heat the reaction mixture to 60-70°C and maintain it at this temperature for 5 hours.[1]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the resulting solution with a dilute ammonia solution until a precipitate is formed.

  • Filter the precipitate, wash it with cold water, and dry it.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

Visualizations

experimental_workflow start Start step1 React 4-Fluorobenzoyl Chloride with Thiosemicarbazide start->step1 step2 Isolate and Purify 1-(4-Fluorobenzoyl) thiosemicarbazide step1->step2 step3 Cyclize with Concentrated H₂SO₄ step2->step3 step4 Precipitate, Filter, and Neutralize step3->step4 step5 Recrystallize Product step4->step5 end End Product step5->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield? sub_optimal_conditions Sub-optimal Reaction Conditions? start->sub_optimal_conditions Yes impure_reagents Impure Starting Materials? start->impure_reagents No check_temp Adjust Temperature (60-100°C) sub_optimal_conditions->check_temp Temperature? check_time Increase Reaction Time (Monitor by TLC) sub_optimal_conditions->check_time Time? check_acid Consider Stronger Acid (e.g., PPA) sub_optimal_conditions->check_acid Acid? purify_sm Recrystallize Starting Materials impure_reagents->purify_sm Yes

Caption: Troubleshooting decision tree for low reaction yield.

reaction_pathway reagents 4-Fluorobenzoyl Chloride + Thiosemicarbazide intermediate 1-(4-Fluorobenzoyl)thiosemicarbazide reagents->intermediate Step 1 product This compound intermediate->product Step 2 (H₂SO₄, Δ)

Caption: Chemical reaction pathway for the synthesis.

References

Technical Support Center: Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield or no desired 2-amino-5-substituted-1,3,4-thiadiazole product. What are the possible reasons and how can I improve the yield?

  • Answer: Low yields are a common issue in the synthesis of 1,3,4-thiadiazoles. Several factors could be contributing to this problem:

    • Incomplete Cyclization: The cyclization of the thiosemicarbazide intermediate is a critical step. Ensure you are using the appropriate cyclizing agent and reaction conditions. For instance, strong acids like concentrated sulfuric acid or phosphorus oxychloride are commonly used to promote cyclization.[1][2] The reaction may require heating to proceed to completion.[3][4]

    • Purity of Starting Materials: Impurities in the starting thiosemicarbazide or the carboxylic acid derivative can interfere with the reaction and lead to side products. It is advisable to use pure, well-characterized starting materials.

    • Reaction Temperature and Time: The optimal reaction temperature and time can vary depending on the specific substrates and reagents used. If the reaction is too slow, consider increasing the temperature or prolonging the reaction time. Conversely, excessively high temperatures or long reaction times can lead to decomposition of the product. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal endpoint.

    • Choice of Catalyst: Some synthetic methods utilize catalysts to improve reaction efficiency. For example, phosphorus pentachloride has been reported as an effective catalyst in solid-phase synthesis, leading to high yields.[5] Polyphosphoric acid is another option that can produce good yields in a relatively short time.[6]

    • Work-up Procedure: The product may be lost during the work-up and purification steps. Ensure that the pH is adjusted correctly during neutralization to precipitate the product effectively.[5] The choice of solvent for extraction and recrystallization is also crucial for maximizing product recovery.

Issue 2: Formation of Side Products

  • Question: I am observing significant amounts of side products in my reaction mixture. What are these side products and how can I minimize their formation?

  • Answer: The formation of side products can complicate purification and reduce the yield of the desired thiadiazole. Common side reactions include:

    • Formation of 1,2,4-Triazoles: The cyclization of acylthiosemicarbazides can lead to the formation of 1,2,4-triazole derivatives, particularly under alkaline conditions.[2][7] To favor the formation of the 1,3,4-thiadiazole ring, the reaction should be carried out in an acidic medium.[2][7]

    • Unreacted Intermediates: Incomplete cyclization can leave unreacted thiosemicarbazone or acylthiosemicarbazide intermediates in the reaction mixture.[8] Optimizing the reaction conditions (e.g., increasing temperature, reaction time, or using a more potent cyclizing agent) can help drive the reaction to completion.

    • Decomposition: The thiadiazole ring or the starting materials can be sensitive to harsh reaction conditions. Using milder reagents or reaction conditions can sometimes prevent decomposition. For instance, iodine-mediated cyclization offers a milder alternative to strong acids.[9][[“]]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my 2-amino-5-substituted-1,3,4-thiadiazole product. What are some effective purification strategies?

  • Answer: Purifying 2-amino-5-substituted-1,3,4-thiadiazoles can be challenging due to their polarity and potential for co-precipitation with impurities. Here are some recommended techniques:

    • Recrystallization: This is the most common method for purifying solid products. The choice of solvent is critical. Ethanol is often a suitable solvent for recrystallization.[4] A mixture of solvents may also be effective. It is important to perform the recrystallization carefully to avoid product loss.

    • Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography can be a powerful purification technique.[3] The choice of stationary phase (e.g., silica gel) and eluent system will depend on the polarity of the target compound and the impurities.

    • Acid-Base Extraction: The basic amino group on the thiadiazole ring can be exploited for purification. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles?

A1: The most prevalent synthetic route involves the reaction of a thiosemicarbazide with a carboxylic acid or a derivative thereof (such as an acid chloride or ester).[1][5][6] Thiosemicarbazide itself can be synthesized from various precursors.[11][12]

Q2: How does the choice of cyclizing agent affect the reaction outcome?

A2: The cyclizing agent plays a crucial role in determining the final product and the reaction efficiency.

  • Acidic Reagents: Strong acids like concentrated sulfuric acid (H₂SO₄) [1][2] and phosphorus oxychloride (POCl₃) are commonly used to promote the cyclization of acylthiosemicarbazides to 1,3,4-thiadiazoles. These reagents facilitate the dehydration step required for ring closure.

  • Other Reagents: Other reagents like polyphosphate ester (PPE) [13] and phosphorus pentachloride (PCl₅) [5] have also been successfully employed, sometimes offering milder reaction conditions or improved yields. Iodine-mediated oxidative cyclization is another alternative.[9][[“]]

Q3: Can microwave irradiation be used to synthesize these compounds?

A3: Yes, microwave-assisted synthesis has been shown to be an effective method for preparing 2-amino-5-substituted-1,3,4-thiadiazoles.[14] This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[14]

Q4: What is the general mechanism for the acid-catalyzed cyclization of a thiosemicarbazide with a carboxylic acid?

A4: The generally accepted mechanism involves the following key steps:

  • Acylation: The thiosemicarbazide is first acylated by the carboxylic acid to form an acylthiosemicarbazide intermediate.

  • Protonation: The carbonyl oxygen of the acyl group is protonated by the acid catalyst.

  • Intramolecular Nucleophilic Attack: The sulfur atom of the thiourea moiety acts as a nucleophile and attacks the activated carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable 1,3,4-thiadiazole ring.[15]

Data Presentation

Table 1: Comparison of Synthetic Methods for 2-amino-5-substituted-1,3,4-thiadiazoles

MethodReagent/CatalystHeating MethodReaction TimeYield (%)Reference
ConventionalConc. H₂SO₄Conventional4 hours75-93[14]
Microwave-AssistedConc. H₂SO₄Microwave30 min89[14]
Microwave-AssistedPOCl₃Microwave35 min91[14]
Solid-PhasePCl₅Grinding (Room Temp)Not specified>91[5][14]
UltrasonicConc. H₂SO₄Sonication4 hours79[14]
One-PotPolyphosphate Ester (PPE)Conventional10 hours64*[13][14]

*Note: The reported yield for the PPE method is for the synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles using Concentrated Sulfuric Acid

  • A mixture of the appropriate carboxylic acid (1 mmol) and thiosemicarbazide (1 mmol) is taken in a round-bottom flask.

  • Concentrated sulfuric acid (2-3 mL) is added slowly to the mixture with cooling in an ice bath.

  • The reaction mixture is then stirred at room temperature for a specified time or heated to a specific temperature, while monitoring the reaction progress by TLC.

  • After completion of the reaction, the mixture is poured onto crushed ice.

  • The resulting solution is neutralized with a suitable base (e.g., ammonia solution or sodium bicarbonate) to precipitate the crude product.

  • The solid product is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

  • An equimolar mixture of the carboxylic acid (1 mmol) and thiosemicarbazide (1 mmol) is placed in a microwave-safe reaction vessel.

  • A catalytic amount of a cyclizing agent (e.g., concentrated H₂SO₄ or POCl₃) is added.

  • The vessel is sealed and subjected to microwave irradiation at a specified power and temperature for a short duration (e.g., 30-35 minutes).

  • After cooling, the reaction mixture is worked up as described in Protocol 1 (steps 4-7).

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_acid Carboxylic Acid mixing Mixing & Addition of Cyclizing Agent (e.g., H₂SO₄) start_acid->mixing start_thio Thiosemicarbazide start_thio->mixing reaction_step Heating (Conventional or Microwave) mixing->reaction_step neutralization Neutralization & Precipitation reaction_step->neutralization filtration Filtration & Washing neutralization->filtration purification Recrystallization or Column Chromatography filtration->purification product 2-Amino-5-substituted- 1,3,4-thiadiazole purification->product

Caption: General experimental workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

logical_relationship challenge Low Product Yield cause1 Incomplete Cyclization challenge->cause1 cause2 Impure Starting Materials challenge->cause2 cause3 Suboptimal Reaction Conditions (Temp/Time) challenge->cause3 cause4 Product Loss During Work-up challenge->cause4 solution1 Use appropriate cyclizing agent and heating cause1->solution1 solution2 Purify starting materials cause2->solution2 solution3 Optimize temperature and time (TLC monitoring) cause3->solution3 solution4 Careful pH adjustment and solvent selection cause4->solution4

Caption: Troubleshooting logic for addressing low product yield in thiadiazole synthesis.

References

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction yield is very low, or I'm not obtaining any of the desired this compound. What are the common causes?

A1: Low or no yield in 1,3,4-thiadiazole synthesis can stem from several factors:

  • Inefficient Dehydrating Agent: The cyclization step is crucial and often requires a strong dehydrating agent to drive the reaction forward by removing water.[1] Commonly used agents include concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA).[1] The choice and amount of the dehydrating agent are critical. An insufficient amount of a dehydrating agent like polyphosphate ester (PPE), a PPA equivalent, can lead to reaction failure.[1]

  • Suboptimal Reaction Temperature: Temperature plays a significant role. While some reactions can proceed at room temperature, many require heating to overcome the activation energy barrier.[1] Conversely, excessive heat can lead to the decomposition of reactants or products.[2] It is important to carefully control the reaction temperature, possibly using an ice bath during the addition of highly reactive reagents like thionyl chloride or phosphorus oxychloride.[2][3]

  • Poor Quality of Starting Materials: The purity of your starting materials, such as 4-fluorobenzoic acid and thiosemicarbazide, is paramount. Impurities can lead to side reactions, reducing the yield of the desired product.[2] Ensure that the reactants are pure and dry.

  • Incomplete Reaction: The reaction may not have gone to completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2] If the reaction is sluggish, extending the reaction time or slightly increasing the temperature might be beneficial.[2]

Issue 2: Presence of Impurities in the Final Product

Q2: My final product is impure. What are the likely side products and how can I minimize their formation?

A2: Impurity formation is a common challenge. Here are some potential causes and solutions:

  • Unreacted Starting Materials: The presence of unreacted starting materials is a common impurity. Monitor the reaction with TLC to ensure the complete consumption of the limiting reagent.[2] Unreacted starting materials can often be removed by recrystallization from a suitable solvent like ethanol.[2]

  • Side Reactions: The reaction conditions can sometimes promote the formation of side products. For instance, the reaction of semicarbazones with thionyl chloride can lead to other sulfur-containing byproducts.[2] Careful control of the reaction temperature is crucial to minimize these side reactions.[2]

  • Residual Acid or Reagents: If a strong acid like concentrated H₂SO₄ or a reagent like POCl₃ is used, it's essential to properly neutralize the reaction mixture after completion. Washing the crude product with a dilute solution of sodium bicarbonate can help remove acidic impurities.[2]

Issue 3: Difficulty in Product Purification

Q3: I am struggling to purify the synthesized this compound. What are the recommended purification methods?

A3: The most common methods for purifying 1,3,4-thiadiazole derivatives are recrystallization and column chromatography.[2][4]

  • Recrystallization: Ethanol and mixtures of ethanol and water are commonly used solvents for the recrystallization of thiadiazole derivatives.[5] Other potential solvents to explore include methanol and isopropanol.[2]

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography is a good alternative.[4] A common stationary phase is silica gel. The eluent system can be a mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the desired compound.[4]

Frequently Asked Questions (FAQs)

Q4: What are the typical starting materials for the synthesis of this compound?

A4: The synthesis generally involves the reaction of a derivative of 4-fluorobenzoic acid with thiosemicarbazide. Common starting points include 4-fluorobenzoic acid itself, 4-fluorobenzoyl chloride, or a 4-fluorobenzoyl thiosemicarbazide intermediate.[5][6]

Q5: What are the most common cyclizing agents used for this synthesis?

A5: The most frequently employed cyclizing agents are strong dehydrating acids or reagents. These include concentrated sulfuric acid, phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA).[1][5][6]

Q6: How can I monitor the progress of the reaction?

A6: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[2][5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.

Q7: What are the safety precautions I should take during this synthesis?

A7: The synthesis often involves corrosive and toxic reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reagents like concentrated sulfuric acid and phosphorus oxychloride are highly corrosive and should be handled with extreme care.[3][5]

Quantitative Data Summary

The following table summarizes various reaction conditions and reported yields for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, which are structurally related to the target compound.

Starting MaterialsCyclizing Agent/CatalystSolventReaction ConditionsYieldReference
4-substituted benzoyl thiosemicarbazideConc. H₂SO₄-Added portion-wise with shaking-[5]
Carboxylic acid, ThiosemicarbazidePOCl₃-Stirred for 20 min at RT, then heated at 80-90°C for 1h59-91%[6]
Carboxylic acid, ThiosemicarbazidePolyphosphate ester (PPE)ChloroformRefluxed for 10 hours64.4%[7]
Phenylthiosemicarbazide, Methoxy cinnamic acidPOCl₃-Refluxed for 2 hours-[3]
Thiosemicarbazide, Benzoic acid esters-MethanolRefluxed for 8-10 hours-[5]

Detailed Experimental Protocols

Protocol 1: Cyclization using Concentrated Sulfuric Acid

This protocol is adapted from the general method for the synthesis of 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazoles.[5]

  • Preparation of 4-Fluorobenzoyl Thiosemicarbazide: Synthesize the 4-fluorobenzoyl thiosemicarbazide intermediate by reacting 4-fluorobenzoyl chloride with thiosemicarbazide.

  • Cyclization: Carefully and portion-wise, add the 4-fluorobenzoyl thiosemicarbazide (0.02 mol) to concentrated sulfuric acid (20 mL) with constant shaking and cooling in an ice bath.

  • Reaction Monitoring: After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated (e.g., 60-70°C for 5 hours) to ensure completion, which should be monitored by TLC.[5]

  • Work-up: Pour the reaction mixture onto crushed ice.

  • Neutralization: Carefully neutralize the solution with a concentrated ammonia solution while keeping the mixture cool.

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Wash the solid with water and then recrystallize from an appropriate solvent, such as an ethanol/water mixture, to obtain the pure this compound.[5]

Protocol 2: One-Pot Synthesis using Phosphorus Oxychloride

This protocol is based on a general procedure for the synthesis of 5-aryl-1,3,4-thiadiazole-2-amine derivatives.[6]

  • Reaction Setup: In a round-bottom flask, add 4-fluorobenzoic acid (3.00 mmol) to phosphorus oxychloride (10 mL).

  • Initial Stirring: Stir the mixture for 20 minutes at room temperature.

  • Addition of Thiosemicarbazide: Add thiosemicarbazide (3.00 mmol) to the mixture.

  • Heating: Heat the resulting mixture at 80-90°C for one hour with continuous stirring.

  • Quenching: Cool the reaction mixture in an ice bath and carefully add 40 mL of water.

  • Hydrolysis: Reflux the resulting suspension for 4 hours.

  • Neutralization: Cool the mixture and basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.

  • Isolation and Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to yield the final product.

Visualizations

experimental_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start1 4-Fluorobenzoic Acid or derivative reaction Cyclization/ Dehydration start1->reaction start2 Thiosemicarbazide start2->reaction workup Quenching & Neutralization reaction->workup Add Cyclizing Agent (e.g., H₂SO₄, POCl₃) isolation Filtration workup->isolation purification Recrystallization or Column Chromatography isolation->purification Crude Product product Pure Product: 5-(4-Fluorophenyl)-1,3,4- thiadiazol-2-amine purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low or No Yield q1 Is the reaction complete? (Check TLC) start->q1 sol1 Extend reaction time or gently increase temperature q1->sol1 No q2 Is the dehydrating agent strong and sufficient? q1->q2 Yes a1_yes Yes a1_no No end_node Yield Improved sol1->end_node sol2 Use a stronger dehydrating agent (e.g., conc. H₂SO₄, POCl₃) or increase its amount q2->sol2 No q3 Are starting materials pure and dry? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Purify/dry starting materials before reaction q3->sol3 No q4 Is the reaction temperature optimal? q3->q4 Yes a3_yes Yes a3_no No sol3->end_node sol4 Adjust temperature. Avoid excessive heat to prevent decomposition. q4->sol4 No a4_no No sol4->end_node

References

Technical Support Center: Overcoming Solubility Issues of Thiadiazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for addressing the solubility challenges of thiadiazole derivatives in biological assays.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: My thiadiazole derivative, dissolved in a DMSO stock, precipitates when diluted into my aqueous assay buffer.

  • Question: What is the likely cause of this precipitation?

  • Answer: This common issue is known as "precipitation upon dilution." Your compound is likely soluble in the organic solvent (DMSO) but has poor solubility in the aqueous buffer of your assay. Upon dilution, the concentration of the compound exceeds its aqueous solubility limit, leading to precipitation.[1]

  • Question: How can I prevent this precipitation?

  • Answer: Several approaches can be taken:

    • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to minimize its impact on the assay while maintaining compound solubility.[1]

    • Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol. This can sometimes improve the compound's solubility in the final aqueous solution.[1]

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions.

Problem 2: I am observing inconsistent and non-reproducible results in my biological assays with the same batch of my thiadiazole derivative.

  • Question: What could be causing this variability?

  • Answer: Inconsistent results are often linked to solubility and stability issues. The actual concentration of the dissolved compound may differ between experiments due to incomplete dissolution or precipitation over time. Additionally, some heterocyclic compounds can be unstable in certain solvents.[1]

  • Question: How can I improve the reproducibility of my experiments?

  • Answer:

    • Ensure Complete Dissolution: Always visually inspect your stock solutions to confirm the compound is fully dissolved. Sonication or gentle warming might be necessary.[1]

    • Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions from your stock solution for each experiment to avoid compound degradation.[1]

    • Consider Alternative Solvents: If you suspect instability in DMSO, you could try other organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), ensuring they are compatible with your assay.[1]

    • Employ a Solubility Enhancement Technique: Using a formulation strategy like cyclodextrin complexation or creating a nanosuspension can provide a more stable and consistently soluble form of your compound.[1]

Frequently Asked Questions (FAQs)

Q1: Why do many thiadiazole derivatives exhibit low water solubility?

A1: The low water solubility of many thiadiazole derivatives is often attributed to their chemical structure. The introduction of lipophilic (fat-loving) substituents, such as phenyl rings, increases the overall hydrophobicity of the molecule.[1] Furthermore, the planar nature of the thiadiazole ring can lead to strong crystal lattice energy, making it difficult for water molecules to surround and dissolve the compound.[1]

Q2: What are the primary strategies to improve the solubility of poorly soluble thiadiazole derivatives?

A2: Several strategies can be employed, ranging from simple to more advanced formulation techniques:

  • Co-solvents: Using water-miscible organic solvents to increase the solubility of the compound in aqueous solutions.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic thiadiazole derivative within the cavity of a cyclodextrin molecule can significantly enhance its aqueous solubility.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution.

  • Solid Dispersions: Dispersing the compound within a hydrophilic solid carrier can improve wettability and dissolution rate.

  • Prodrug Approach: Modifying the chemical structure of the compound to create a more soluble derivative that is converted to the active form in vivo.[2]

Q3: How much can I expect to improve the solubility of my compound?

A3: The extent of solubility enhancement depends on the chosen method and the specific properties of your thiadiazole derivative. Improvements can range from a few-fold to several thousand-fold. The following tables summarize some reported quantitative data on solubility improvements for various compounds, including thiadiazoles, using different techniques.

Data Presentation

Table 1: Solubility Enhancement of a Thiadiazole Derivative using Cyclodextrin Complexation

CompoundCyclodextrinFold Increase in SolubilityReference
6-(acetylamino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-hexanamide2-hydroxypropyl-β-cyclodextrin (2HP-β-CD)~7-fold[3]

Table 2: Solubility Enhancement of a Poorly Soluble Drug (Chrysin) with Various Cyclodextrins

CyclodextrinMolar Ratio (Drug:CD)Solubility Increment (fold)Reference
Randomly-methylated-β-cyclodextrin (RAMEB)1:17.41[4]
Randomly-methylated-β-cyclodextrin (RAMEB)1:28.04[4]
Sulfobutylether-β-cyclodextrin (SBECD)1:16.29[4]
Hydroxypropyl-β-cyclodextrin (HPBCD)1:15.66[4]
β-cyclodextrin (βCD)1:14.37[4]

Table 3: Solubility Enhancement of Poorly Soluble Drugs via Prodrug Approach

Parent DrugProdrugFold Increase in Aqueous SolubilityReference
SB-3CTPhosphate prodrug>2000-fold[2]
Pyrazolo[3,4-d]pyrimidine derivativeN-methylpiperazino carbamate prodrug600-fold[2]
FesoterodineEster prodrugs>5000-fold[2]

Experimental Protocols

1. Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps for determining the equilibrium solubility of a compound.

  • Preparation:

    • Prepare the desired buffer solution (e.g., phosphate-buffered saline, PBS) with the appropriate pH.

    • Accurately weigh a sufficient amount of the solid thiadiazole derivative and add it to a vial containing the buffer solution to create a suspension.

  • Incubation:

    • Ensure the solid compound is thoroughly mixed with the buffer.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for an extended period (e.g., 24-72 hours) to allow the system to reach equilibrium.

    • Periodically agitate the mixture (e.g., using a shaker) to facilitate dissolution.

  • Separation and Analysis:

    • After incubation, separate the undissolved solid by centrifugation or filtration.

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC or LC-MS/MS.

    • The determined concentration represents the equilibrium solubility.

2. Protocol for Preparing Cyclodextrin Inclusion Complexes (Kneading Method)

This is a common and economical method for preparing inclusion complexes.

  • Weigh the desired molar ratio of the thiadiazole derivative and the cyclodextrin.

  • Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.

  • Gradually add the thiadiazole derivative to the paste while continuously kneading for a specific period (e.g., 30-60 minutes).

  • Dry the resulting mixture in an oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The dried complex can be pulverized and sieved to obtain a uniform powder.

3. Protocol for Preparing a Nanosuspension (Precipitation Method)

This "bottom-up" approach involves precipitating the drug from a solution.

  • Dissolve the thiadiazole derivative in a suitable organic solvent (e.g., acetone, ethanol).

  • Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVA).

  • Add the organic solution of the drug dropwise into the aqueous stabilizer solution under high-speed stirring or sonication.

  • The drug will precipitate as nanoparticles.

  • Remove the organic solvent by evaporation under reduced pressure.

  • The resulting nanosuspension can be further processed, for example, by lyophilization to obtain a solid powder.

4. Protocol for Preparing a Solid Dispersion (Solvent Evaporation Method)

This method involves dissolving both the drug and a hydrophilic carrier in a common solvent.

  • Select a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)).

  • Dissolve both the thiadiazole derivative and the carrier in a common volatile solvent (e.g., ethanol, methanol, or a mixture).

  • Evaporate the solvent under vacuum at a controlled temperature.

  • The resulting solid mass is the solid dispersion, which can be further milled and sieved to obtain a fine powder.

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue with Thiadiazole Derivative precip Compound precipitates from DMSO stock? start->precip inconsistent Inconsistent assay results? precip->inconsistent No optimize_dmso Optimize DMSO concentration (aim for <0.5%) precip->optimize_dmso Yes ensure_dissolution Ensure complete dissolution (visual inspection, sonication) inconsistent->ensure_dissolution Yes end Proceed with Assay inconsistent->end No co_solvent Use co-solvents (e.g., DMSO/Ethanol) optimize_dmso->co_solvent serial_dilution Perform serial dilutions co_solvent->serial_dilution serial_dilution->end fresh_solutions Prepare fresh solutions for each experiment ensure_dissolution->fresh_solutions alt_solvents Try alternative solvents (e.g., DMF, NMP) fresh_solutions->alt_solvents advanced_methods Employ advanced solubilization techniques alt_solvents->advanced_methods advanced_methods->end

Caption: Troubleshooting workflow for solubility issues.

Solubility_Enhancement_Strategies cluster_simple cluster_advanced start Poorly Soluble Thiadiazole Derivative simple Simple Approaches start->simple advanced Advanced Formulation Strategies start->advanced cosolvent Co-solvents simple->cosolvent ph_adjust pH Adjustment simple->ph_adjust cyclodextrin Cyclodextrin Complexation advanced->cyclodextrin nanosuspension Nanosuspension advanced->nanosuspension solid_dispersion Solid Dispersion advanced->solid_dispersion prodrug Prodrug Approach advanced->prodrug

Caption: Overview of solubility enhancement strategies.

Cyclodextrin_Complexation_Workflow start Start: Prepare Inclusion Complex mix Mix Thiadiazole Derivative and Cyclodextrin start->mix knead Kneading Method: Form paste and knead mix->knead coprecipitate Co-precipitation: Dissolve and precipitate mix->coprecipitate freeze_dry Freeze-drying: Dissolve and lyophilize mix->freeze_dry dry Dry the complex knead->dry coprecipitate->dry freeze_dry->dry characterize Characterize the complex (e.g., DSC, FTIR, XRD) dry->characterize solubility_test Test for improved aqueous solubility characterize->solubility_test end Use in Biological Assay solubility_test->end

Caption: Experimental workflow for cyclodextrin complexation.

References

troubleshooting mass spectrometry fragmentation of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mass Spectrometry of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound and encountering issues with mass spectrometry fragmentation.

Frequently Asked Questions (FAQs)

Q1: What are the basic molecular properties and expected mass of this compound?

The compound this compound has the chemical formula C₈H₆FN₃S. The monoisotopic mass is approximately 195.0266 Da. Due to the presence of three nitrogen atoms (an odd number), the molecular ion peak in electron ionization (EI-MS) should have an odd nominal mass, which is a useful initial check.[1]

Q2: What are the expected major fragments for this compound in MS/MS analysis?

Q3: Why might the molecular ion peak ([M+H]⁺ or M⁺•) be weak or absent?

The stability of the molecular ion can be low, especially in electron ionization (EI) mode. If the molecule readily fragments upon ionization (in-source fragmentation), the molecular ion peak may be very weak or undetectable. This can be influenced by the ion source temperature and other settings. In such cases, using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is recommended.

Q4: Which ionization mode, ESI or EI, is more suitable for this compound?

Electrospray Ionization (ESI) is generally preferred for this type of molecule. As an aromatic amine, the compound has a basic nitrogen atom on the amino group that can be readily protonated, making it highly suitable for positive mode ESI, which typically yields a strong protonated molecule peak ([M+H]⁺). This often leads to more controlled and interpretable fragmentation in MS/MS experiments.

Troubleshooting Guide

Issue 1: No Peaks or Very Low Signal Intensity

Question: I am not observing any peaks (including the parent ion) or the overall signal intensity is extremely low. What are the common causes and solutions?

Answer: This is a common issue that can stem from the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).[5]

  • Sample Preparation:

    • Concentration: The sample concentration may be too low. Prepare a fresh, slightly more concentrated sample (e.g., 1-10 µg/mL).

    • Solubility: Ensure the compound is fully dissolved in the mobile phase or an appropriate solvent. Precipitation can block the injector or column.

    • Degradation: Verify the stability of the compound in your solvent.

  • LC-MS System Checks:

    • Leaks: Check for any leaks in the LC system, especially around fittings and connections. A drop in pressure can indicate a leak.[5]

    • Injector/Autosampler: Ensure the autosampler is correctly piercing the vial cap and drawing the sample.[6]

    • Column Health: The column may be clogged or contaminated. Try flushing the system or replacing the column if pressure is unusually high.[7]

  • Mass Spectrometer Settings (ESI):

    • Ion Source: The ion source might be dirty. A contaminated source can significantly suppress the signal.[7] Follow the manufacturer's protocol for cleaning the capillary, skimmer, and other source elements.

    • Spray Stability: Visually inspect the electrospray needle if possible. An unstable or irregular spray will lead to a fluctuating or nonexistent signal.[8] Check for clogs in the needle.

    • Tuning and Calibration: Ensure the mass spectrometer has been recently tuned and calibrated. An instrument that is out of calibration may not detect ions correctly.[8]

Issue 2: Unexpected or Unidentifiable Fragmentation Pattern

Question: The fragments I'm seeing do not match the predicted values in the table below. What could be wrong?

Answer: An unexpected fragmentation pattern can be confusing, but it often points to specific issues.

  • Contamination: The most common cause is contamination from solvents, glassware, or previous samples (carryover).[7] Run a solvent blank to check for contaminant peaks.

  • Incorrect Precursor Ion: Double-check that you have selected the correct m/z value for the precursor ion in your MS/MS experiment. An incorrect selection (e.g., selecting a contaminant or an isotope peak) will produce the wrong fragment spectrum.

  • In-Source Fragmentation: If the ion source settings (e.g., voltages, temperature) are too harsh, the molecule may fragment before it enters the mass analyzer. This can lead to fragments of fragments appearing in your MS/MS spectrum. Try reducing the source energy.

  • Presence of Isomers or Impurities: The sample itself may contain isomers or impurities that have the same mass but different structures, leading to a mixed fragmentation pattern. Review the synthesis and purification steps of your compound.[9]

Issue 3: Poor Chromatographic Peak Shape (Tailing, Splitting)

Question: My LC peak is tailing or split, and the corresponding mass spectrum is noisy. How can I improve this?

Answer: Poor chromatography directly impacts the quality of the mass spectrum. A sharp, symmetrical peak delivers a concentrated band of ions to the MS, improving signal-to-noise.

  • Mobile Phase pH: Aromatic amines can exhibit poor peak shape. The pH of the mobile phase is critical. For positive ion mode, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase will ensure the amine is consistently protonated, which typically improves peak shape on C18 columns.[10]

  • Column Overload: Injecting too much sample can cause peak fronting or tailing. Try diluting your sample.[7]

  • Column Contamination: Buildup of matrix components on the column can lead to peak splitting and tailing. Use a guard column and ensure proper sample cleanup.[7]

Data Presentation: Predicted Fragments

The following table summarizes the predicted m/z values for the parent ion and key fragments of this compound under different ionization conditions.

Ion TypeFormulaCalculated m/zProposed Structure/Origin
Parent Ions
[M+H]⁺C₈H₇FN₃S⁺196.0341Protonated molecule (Positive ESI)
M⁺•C₈H₆FN₃S⁺•195.0263Radical cation (EI)
[M-H]⁻C₈H₅FN₃S⁻194.0187Deprotonated molecule (Negative ESI)
Major Fragments (from [M+H]⁺)
Fragment AC₆H₅F⁺96.03464-Fluorophenyl cation
Fragment BC₇H₅FN₂⁺134.0464Loss of SNH₂ from thiadiazole ring
Fragment CC₆H₄FN₂S⁺155.0082Loss of HCN from thiadiazole ring
Fragment DC₂H₄N₃S⁺102.01262-Amino-1,3,4-thiadiazole cation

Experimental Protocols

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase solvent (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

Suggested LC-MS/MS Method (Positive ESI)
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • MS System: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Settings:

    • Capillary Voltage: 3.5 - 4.0 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas (N₂) Flow: 8-12 L/min

    • Desolvation Temperature: 350-450 °C

    • Scan Mode: Full Scan (MS1) from m/z 50-500 to find the parent ion, followed by Targeted MS/MS (or Product Ion Scan) of the precursor ion at m/z 196.03.

    • Collision Energy (CE): Ramp CE from 10-40 eV to observe a range of fragments.

Visualizations

Predicted Fragmentation Pathway

G Predicted MS/MS Fragmentation Pathway of [M+H]⁺ Parent [M+H]⁺ m/z 196.03 C₈H₇FN₃S⁺ FragA Fragment A m/z 96.03 C₆H₅F⁺ Parent->FragA - C₂H₂N₃S FragB Fragment B m/z 134.04 C₇H₅FN₂⁺ Parent->FragB - SNH₂ FragC Fragment C m/z 155.00 C₆H₄FN₂S⁺ Parent->FragC - HCN FragD Fragment D m/z 102.01 C₂H₄N₃S⁺ Parent->FragD - C₆H₃F

Caption: Predicted fragmentation of protonated this compound.

Troubleshooting Workflow

G Start Problem Observed NoSignal No / Low Signal? Start->NoSignal BadSpectrum Unexpected Fragments? Start->BadSpectrum [else] CheckSample Check Sample: - Concentration - Solubility - Degradation NoSignal->CheckSample Yes CheckPrecursor Verify Precursor Ion m/z Selection BadSpectrum->CheckPrecursor Yes CheckLC Check LC System: - Leaks - Pressure - Injector CheckSample->CheckLC If OK CheckMS Check MS Source: - Dirty? - Unstable Spray? - Calibration? CheckLC->CheckMS If OK RunBlank Run Solvent Blank (Check for Contamination) CheckPrecursor->RunBlank If OK SofterSource Reduce Source Energy (Check for In-Source Fragmentation) RunBlank->SofterSource If OK CheckPurity Review Sample Purity (Check for Isomers/Impurities) SofterSource->CheckPurity If OK

Caption: Logical workflow for troubleshooting common MS fragmentation issues.

References

side reactions in the cyclization of thiosemicarbazides to form thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of thiadiazoles from thiosemicarbazides. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the cyclization of thiosemicarbazides?

The cyclization of thiosemicarbazides can yield different heterocyclic systems depending on the reaction conditions. The most common products are 1,3,4-thiadiazoles and 1,2,4-triazoles.[1][2] Under acidic conditions, the formation of 1,3,4-thiadiazoles is favored. Conversely, alkaline (basic) conditions promote the formation of 1,2,4-triazoles.[1][2][3] In some cases, particularly under oxidative conditions or with certain reagents, 1,3,4-oxadiazoles can also be formed as a byproduct through desulfurization.

Q2: Why do acidic conditions favor 1,3,4-thiadiazole formation?

In an acidic medium, the N-4 nitrogen of the thiosemicarbazide is protonated. This protonation reduces its nucleophilicity. Consequently, the more nucleophilic sulfur atom preferentially attacks the electrophilic carbonyl carbon (or its equivalent), leading to the cyclization and subsequent dehydration to form the 1,3,4-thiadiazole ring.

Q3: What is the mechanism for the formation of 1,2,4-triazoles in basic media?

Under basic conditions, the N-4 nitrogen of the thiosemicarbazide is deprotonated, making it a stronger nucleophile than the sulfur atom. This nitrogen then attacks the carbonyl carbon, initiating a cyclization process that, after dehydration, results in the formation of a 1,2,4-triazole-3-thiol or its tautomeric thione form.[4]

Q4: How can 1,3,4-oxadiazoles be formed as a side product?

The formation of 1,3,4-oxadiazoles from thiosemicarbazides involves a cyclodesulfurization reaction. This can occur in the presence of certain desulfurizing agents or under oxidative conditions.[5] For instance, reagents like iodine can mediate this transformation. The reaction proceeds through an intermediate where the sulfur atom is removed, and an oxygen atom is incorporated to form the oxadiazole ring.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Yield of 1,3,4-Thiadiazole Inappropriate Reaction pH: The reaction medium is not sufficiently acidic.Ensure the reaction is conducted under strong acidic conditions. Use dehydrating acids like concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[3][6] Monitor the pH to ensure it remains acidic throughout the reaction.
Ineffective Cyclizing Agent: The chosen acid or cyclizing agent is not strong enough or is used in insufficient quantity.For challenging substrates, consider using a stronger cyclizing agent like phosphorus oxychloride. Ensure the molar ratio of the cyclizing agent to the thiosemicarbazide is appropriate, as recommended in established protocols.
Suboptimal Temperature or Reaction Time: The reaction may require higher temperatures or longer duration for completion.Most cyclizations to thiadiazoles require heating.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Poor Quality Starting Materials: Impurities in the thiosemicarbazide or the carboxylic acid can lead to side reactions and lower yields.Purify starting materials before use. Recrystallization is often a suitable method for solid starting materials.
Formation of Significant Amounts of 1,2,4-Triazole Reaction Medium is Not Acidic Enough or is Basic: Traces of base or insufficient acid can promote the formation of the triazole isomer.Strictly maintain acidic conditions. If a base was used in a previous step, ensure it is completely removed or neutralized before the cyclization reaction. When aiming for thiadiazole synthesis, avoid basic conditions altogether.
Presence of 1,3,4-Oxadiazole Impurity Oxidative Conditions or Use of Desulfurizing Reagents: Unintended oxidation of the thiosemicarbazide intermediate.If oxadiazole formation is not desired, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Avoid reagents known to cause desulfurization unless the oxadiazole is the target product.
Difficulty in Product Purification Co-crystallization of Isomers: The desired thiadiazole and the triazole side product may have similar polarities, making separation by column chromatography challenging.Selective Precipitation/Extraction: Exploit the differences in acidity/basicity. 1,2,4-triazole-3-thiols are generally more acidic than 2-amino-1,3,4-thiadiazoles. Treatment of the crude mixture with a mild aqueous base can selectively dissolve the triazole, which can then be removed by extraction. The thiadiazole can be recovered from the organic layer.
Incomplete Reaction: The presence of unreacted starting materials complicates purification.Ensure the reaction goes to completion by monitoring with TLC. If necessary, adjust reaction time and temperature.

Data Presentation

The choice of reaction medium has a significant impact on the product distribution in the cyclization of thiosemicarbazides. The following table summarizes typical yields for the formation of 1,3,4-thiadiazoles versus 1,2,4-triazoles under acidic and basic conditions.

Starting Thiosemicarbazide Reaction Conditions Product Yield (%) Reference
1-[N-(3-nitrobenzoyl)-D,L-methionyl]-4-methyl-thiosemicarbazideH₂SO₄ (conc.)2-Methylamino-5-[1-(3-nitrobenzoylamino)-3-methylthio]-propyl-1,3,4-thiadiazole65.18[1]
1-[N-(3-nitrobenzoyl)-D,L-methionyl]-4-methyl-thiosemicarbazideNaOH (5%)3-Mercapto-4-methyl-5-[1-(3-nitrobenzoylamino)-3-methylthio]-propyl-1,2,4-triazole62.43[1]
1-[N-(p-nitrobenzoyl)-D,L-phenylalaninyl]-4-(p-tolyl)-thiosemicarbazideH₂SO₄ (conc.)2-(p-Tolylamino)-5-[1-(p-nitrobenzoylamino)-2-phenyl-ethyl]-1,3,4-thiadiazole72[2]
1-[N-(p-nitrobenzoyl)-D,L-phenylalaninyl]-4-(p-tolyl)-thiosemicarbazideNaOH (5%)5-[1-(p-nitrobenzoylamino)-2-phenyl-ethyl]-3-thio-4-(p-tolyl)-1,2,4-triazole69[2]
4-Allyl-1-picolinoyl thiosemicarbazide2N NaOH4-Allyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneHigh Yields[4]

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles under Acidic Conditions

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted thiosemicarbazide

  • Concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethanol or methanol for recrystallization

Procedure:

  • To a flask containing the substituted thiosemicarbazide (1 equivalent), slowly add concentrated sulfuric acid (typically 5-10 equivalents) at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-6 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid product is collected by vacuum filtration and washed with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

General Protocol for the Synthesis of 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones under Basic Conditions

Materials:

  • Substituted thiosemicarbazide

  • Sodium hydroxide (NaOH) solution (e.g., 5-10%)

  • Hydrochloric acid (HCl) for acidification

  • Ethanol or methanol for recrystallization

Procedure:

  • Dissolve the substituted thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (5-10%).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution with dilute hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.[4]

Visualizations

Reaction_Pathways cluster_main Main Reaction Pathways cluster_acidic Acidic Conditions (e.g., H₂SO₄) cluster_basic Basic Conditions (e.g., NaOH) cluster_oxidative Oxidative Conditions (e.g., I₂) Thiosemicarbazide Thiosemicarbazide Thiadiazole 1,3,4-Thiadiazole Thiosemicarbazide->Thiadiazole Favored Triazole 1,2,4-Triazole Thiosemicarbazide->Triazole Favored Oxadiazole 1,3,4-Oxadiazole Thiosemicarbazide->Oxadiazole Side Reaction

Caption: Reaction pathways of thiosemicarbazide cyclization.

Troubleshooting_Workflow Start Low Yield of 1,3,4-Thiadiazole Check_pH Is the reaction medium strongly acidic? Start->Check_pH Check_Reagent Is the cyclizing agent effective? Check_pH->Check_Reagent Yes Adjust_pH Add more acid (H₂SO₄, PPA) Check_pH->Adjust_pH No Check_Conditions Are temperature and time optimal? Check_Reagent->Check_Conditions Yes Change_Reagent Use a stronger agent (e.g., POCl₃) Check_Reagent->Change_Reagent No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Optimize_Conditions Increase temperature or extend reaction time Check_Conditions->Optimize_Conditions No Purify_Materials Recrystallize starting materials Check_Purity->Purify_Materials No Success Improved Yield Check_Purity->Success Yes Adjust_pH->Check_pH Change_Reagent->Check_Reagent Optimize_Conditions->Check_Conditions Purify_Materials->Check_Purity

Caption: Troubleshooting workflow for low thiadiazole yield.

References

enhancing the stability of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine. It provides troubleshooting advice and frequently asked questions (FAQs) to enhance the long-term storage stability of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal long-term stability, the solid compound should be stored in a cool, dark, and dry place under an inert atmosphere.[1] Commercially available batches are often stored at room temperature.[1] To minimize degradation, it is advisable to store the compound in a tightly sealed container, protected from light and moisture. For extended periods, storage at refrigerated temperatures (2-8 °C) may further enhance stability, although specific data on this is limited.

Q2: I am observing a change in the color of my solid compound over time. What could be the cause?

A2: A change in color, such as yellowing or browning, is a common indicator of chemical degradation. This can be initiated by exposure to light, air (oxidation), or moisture. It is crucial to ensure that the storage container is properly sealed and opaque. If the compound has been handled multiple times, consider aliquoting it into smaller, single-use vials to minimize exposure of the bulk material to the atmosphere.

Q3: My compound shows decreased purity when analyzed by HPLC after being stored as a stock solution. Why is this happening?

A3: this compound, like many heterocyclic compounds, can exhibit solvent-dependent stability. Studies on similar 2-aminothiazole derivatives have shown significant degradation in DMSO at room temperature over a week, while solutions in acetone were more stable.[2] For stock solutions intended for storage, it is recommended to:

  • Use an appropriate solvent: Consider less reactive solvents. If DMSO is necessary for your experiments, prepare fresh solutions before use and avoid long-term storage.

  • Store at low temperatures: If storage is unavoidable, keep stock solutions at -20°C or -80°C.

  • Avoid freeze-thaw cycles: Repeatedly freezing and thawing a solution can accelerate degradation. Aliquot the stock solution into smaller volumes for single use.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related aminothiadiazole and heterocyclic amine compounds are susceptible to:

  • Hydrolysis: The amine group and the thiadiazole ring can be susceptible to cleavage under acidic or basic conditions, especially at elevated temperatures.

  • Oxidation: The electron-rich aromatic rings and the amine group can be targets for oxidation, leading to the formation of N-oxides or other oxidized species.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.

  • Dimerization/Polymerization: Under certain conditions, reactive intermediates formed during degradation can react with other molecules to form dimers or polymers.

Q5: How can I choose suitable excipients for a solid formulation of this compound?

A5: The choice of excipients is critical for the stability of the final product. Incompatibilities between the active pharmaceutical ingredient (API) and excipients can lead to degradation.

  • Commonly used inert excipients: Microcrystalline cellulose, mannitol, and some starches are often good choices for solid dosage forms due to their low reactivity.[1][3]

  • Avoid reactive excipients: Be cautious with excipients containing reactive functional groups. For example, reducing sugars (like lactose) can potentially react with the amine group of the thiadiazole.

  • Moisture content: Use excipients with low moisture content and consider including a desiccant in the packaging, as moisture can accelerate the degradation of many APIs.

  • Compatibility studies: It is essential to perform compatibility studies by mixing the API with individual excipients and storing them under accelerated conditions (e.g., elevated temperature and humidity) to screen for any adverse interactions.

Section 2: Troubleshooting Guides

This section provides a structured approach to resolving common stability issues encountered during experiments.

Issue 1: Inconsistent results in biological assays.
  • Symptom: High variability in experimental data or a gradual loss of compound activity over time.

  • Potential Cause: Degradation of the compound in the stock solution or assay medium.

  • Troubleshooting Workflow:

A Inconsistent Assay Results B Prepare a fresh stock solution of the compound A->B C Re-run the assay with the fresh stock solution B->C D Are the results now consistent? C->D E Problem Solved: The previous stock solution had degraded. Implement proper storage procedures for new stock solutions. D->E Yes F Investigate other experimental parameters (e.g., cell line stability, reagent quality, assay protocol). D->F No G Consider the stability in the assay medium. Does the medium contain components that could degrade the compound over the incubation time? F->G A New peaks observed in HPLC chromatogram B Review storage conditions: - Temperature - Light exposure - Atmosphere (presence of oxygen) - Moisture A->B C Were storage conditions optimal? B->C D Implement recommended storage conditions: - Cool, dark, dry, inert atmosphere. C->D No E Perform a forced degradation study to identify potential degradation products. C->E Yes F Characterize the degradation products (e.g., by LC-MS). E->F G This information can help to elucidate the degradation pathway and develop strategies to prevent it. F->G cluster_stress Stress Factors cluster_compound Compound cluster_degradation Degradation Pathways cluster_products Degradation Products A Heat E 5-(4-Fluorophenyl)-1,3,4- thiadiazol-2-amine A->E B Light B->E C Moisture C->E D Oxygen D->E F Hydrolysis E->F G Oxidation E->G H Photodegradation E->H I Hydrolytic Products F->I J Oxidized Products G->J K Photolytic Products H->K

References

purification strategies to remove starting materials from thiadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of thiadiazoles. The focus is on effectively removing starting materials and reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude thiadiazole synthesis product?

A1: Typically, the crude product of a thiadiazole synthesis may contain unreacted starting materials such as thiosemicarbazides, acylhydrazines, isothiocyanates, or aldehydes.[1][2] Additionally, byproducts from side reactions or decomposition of starting materials or the product itself can be present. Acidic or basic reagents used in the reaction, like phosphorus oxychloride or sulfuric acid, may also persist after the initial work-up.[3][4][5]

Q2: How do I choose the best purification strategy for my thiadiazole derivative?

A2: The optimal purification strategy depends on the physicochemical properties of your target thiadiazole and the impurities present. Key factors to consider are polarity, solubility, and thermal stability. A good starting point is to analyze the crude mixture by Thin Layer Chromatography (TLC) to assess the number of components and their relative polarities.[6] Based on the TLC results, you can select an appropriate method such as recrystallization, column chromatography, or liquid-liquid extraction.[7][8]

Q3: Can I use an acid-base extraction to purify my thiadiazole?

A3: Acid-base extraction can be a powerful technique, especially if your starting materials or byproducts have acidic or basic functionalities that your target thiadiazole lacks. The thiadiazole ring itself is weakly basic. This method's success is contingent on the differential solubility of the compound and its salt form in aqueous and organic phases.[9][10] However, be cautious as some thiadiazoles can be sensitive to strong acids or bases and may degrade.[7]

Q4: My thiadiazole seems to be degrading during silica gel column chromatography. What can I do?

A4: Some thiadiazole derivatives can be sensitive to the acidic nature of silica gel. If you observe streaking on TLC or low recovery from the column, consider deactivating the silica gel by pre-treating it with a base, such as triethylamine, mixed in the eluent system. Alternatively, using a different stationary phase like neutral alumina or a polymer-based support might be beneficial.

Troubleshooting Guides

This section is designed to provide rapid assistance for specific issues that may arise during the purification of thiadiazoles.

Problem Possible Cause Suggested Solution
Low yield after recrystallization The product is too soluble in the cold solvent.Ensure the recrystallization mixture is thoroughly chilled (0-4 °C) before filtration. Minimize the amount of hot solvent used for dissolution.[11]
Premature crystallization during hot filtration.Preheat the filtration funnel and the receiving flask to prevent the product from crashing out of solution prematurely.[11]
Oily product obtained after recrystallization Presence of impurities that lower the melting point.Try pre-purification steps like washing the crude product with a non-polar solvent (e.g., hexane) to remove greasy impurities.[11]
The chosen solvent is too effective.Experiment with a less polar solvent or a solvent mixture. Seeding the solution with a pure crystal can help induce proper crystallization.[6]
Multiple spots on TLC after purification Co-eluting impurities during chromatography.Adjust the mobile phase polarity. A shallower solvent gradient or an isocratic elution might improve the separation of compounds with similar polarities.[11]
Product degradation on the stationary phase.Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. Minimizing the time the compound spends on the column can also help.
Difficulty in product isolation The product is highly soluble in the reaction solvent.Try to precipitate the product by adding a non-solvent. Alternatively, remove the reaction solvent under reduced pressure and redissolve the residue in a solvent suitable for extraction or chromatography.[7]

Purification Strategy Selection Workflow

The following diagram illustrates a general workflow for selecting an appropriate purification strategy for your crude thiadiazole product.

G start Crude Thiadiazole Product tlc Analyze by TLC start->tlc decision_solid Is the product a solid? tlc->decision_solid recrystallization Recrystallization decision_solid->recrystallization Yes decision_polarity Are impurities of different polarity? decision_solid->decision_polarity No end Pure Thiadiazole recrystallization->end chromatography Column Chromatography decision_polarity->chromatography Yes decision_solubility Differential solubility in immiscible solvents? decision_polarity->decision_solubility No chromatography->end extraction Liquid-Liquid Extraction decision_solubility->extraction Yes decision_solubility->end No extraction->end

Caption: A decision-making workflow for selecting a suitable purification method.

Key Experimental Protocols

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.[12]

Protocol:

  • Solvent Selection: Choose a solvent in which the thiadiazole product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for thiadiazole derivatives include ethanol, methanol, or mixtures of ethanol and water.[6]

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to completely dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[7]

Protocol:

  • Stationary and Mobile Phase Selection: For many thiadiazoles, silica gel is a suitable stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio is determined by TLC analysis.[6]

  • Column Packing: Prepare a slurry of the stationary phase in the non-polar solvent and pour it into a glass column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and carefully load it onto the top of the column.

  • Elution: Pass the mobile phase through the column, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with stronger interactions with the stationary phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified thiadiazole.

Troubleshooting Column Chromatography

The following diagram outlines a troubleshooting guide for common issues encountered during column chromatography.

G start Problem with Column Chromatography poor_separation Poor Separation start->poor_separation low_recovery Low Recovery start->low_recovery cracked_column Cracked Column Bed start->cracked_column solution_poor_sep Optimize eluent system (shallower gradient) or change stationary phase. poor_separation->solution_poor_sep solution_low_rec Product may be stuck on the column. Flush with a more polar solvent. Check for product degradation. low_recovery->solution_low_rec solution_cracked Repack the column. Avoid letting the column run dry. cracked_column->solution_cracked

Caption: Troubleshooting common column chromatography problems.

Quantitative Data Summary

The choice of purification method can significantly impact the final yield and purity of the thiadiazole product. The following table provides a general comparison of common techniques.

Purification Technique Typical Recovery Rate (%) Purity Achievable (%) Key Considerations
Recrystallization 60-90>99Dependent on finding a suitable solvent system. Best for crystalline solids.
Column Chromatography 50-85>98Versatile for a wide range of compounds. Can be time-consuming and requires significant solvent volumes.
Liquid-Liquid Extraction 70-9590-98Efficient for separating compounds with different acid/base properties or polarities.[9]
Distillation 40-80>99Only suitable for thermally stable, volatile liquid thiadiazoles.

References

Technical Support Center: Addressing Poor Reproducibility in the Biological Testing of Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the biological testing of thiadiazole compounds. Poor reproducibility is a significant hurdle, and this resource aims to provide targeted solutions to enhance the reliability and consistency of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high variability in the IC50 values of my thiadiazole compound across different experiments?

A1: High variability in IC50 values for thiadiazole compounds is a common issue and can stem from several factors:

  • Poor Solubility and Aggregation: Thiadiazole derivatives often exhibit low aqueous solubility.[1][2] This can lead to compound precipitation or the formation of aggregates in your assay medium, resulting in inconsistent effective concentrations reaching the target cells or enzymes.

  • Compound Instability: The thiadiazole ring system can be susceptible to degradation under certain experimental conditions (e.g., pH, temperature, presence of certain media components).[3] This instability can lead to a decrease in the active compound concentration over the course of the experiment.

  • Pan-Assay Interference Compounds (PAINS): Some thiadiazole scaffolds are known to be Pan-Assay Interference Compounds (PAINS).[4][5][6][7][8] PAINS can interfere with assay readouts through various mechanisms, such as non-specific reactivity, redox cycling, or fluorescence interference, leading to false-positive or inconsistent results.

  • Biological Variability: Inherent biological variations in cell-based assays, such as differences in cell passage number, plating density, and metabolic state, can contribute to inconsistent responses to treatment.

Q2: My thiadiazole compound shows potent activity in a primary screen, but I cannot reproduce the results in secondary or orthogonal assays. What could be the problem?

A2: This is a classic indication of a potential false-positive result, often linked to the compound acting as a PAIN.[4][5][6][7][8] Here’s what might be happening:

  • Assay-Specific Interference: The compound might be interfering with the specific technology of your primary assay (e.g., fluorescence quenching or enhancement in a fluorescence-based assay). When you switch to a different assay format (orthogonal assay), the interference mechanism is no longer present, and the "activity" disappears.

  • Compound Aggregation: At the concentrations used in primary screens, your compound may be forming aggregates that non-specifically inhibit the target protein or cause cell death. In secondary assays, where compound concentrations might be lower or different buffer conditions are used, aggregation may not occur.

  • Reactivity: The thiadiazole moiety can sometimes be reactive, leading to covalent modification of proteins in a non-specific manner. This can lead to apparent activity that is not due to specific, reversible binding to the intended target.

Q3: How can I improve the solubility of my thiadiazole compound for biological testing?

A3: Improving the solubility of poorly soluble compounds like many thiadiazoles is crucial for obtaining reproducible data. Consider the following strategies:

  • Co-solvents: The most common approach is to dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it into the aqueous assay buffer. It is critical to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced toxicity.

  • Formulation Strategies: For in vivo studies, more advanced formulation strategies may be necessary, such as the use of cyclodextrins, liposomes, or nanoparticles to enhance solubility and bioavailability.

  • Salt Forms: If your compound has ionizable groups, preparing a salt form can significantly improve aqueous solubility.

  • Structural Modification: In the long term, medicinal chemistry efforts can focus on modifying the thiadiazole scaffold to improve its physicochemical properties without compromising biological activity.

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent Cytotoxicity (e.g., MTT Assay) Results
Problem Possible Cause Recommended Solution
High variability in IC50 values Compound precipitation/aggregation. Visually inspect wells for precipitate. Determine the kinetic and thermodynamic solubility of the compound in the assay medium. Consider using a less-rich medium during treatment to improve solubility. Include a solubility assessment step in your protocol.
Compound instability in media. Assess the stability of the compound in the cell culture medium over the time course of the experiment using methods like HPLC or LC-MS.
Interference with MTT reduction. Some thiadiazoles can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. Run a cell-free control with your compound and MTT to check for direct reduction. Consider using an alternative viability assay like the Sulforhodamine B (SRB) or CellTiter-Glo® assay.
False-positive "hits" Compound is a PAIN. Run your compound structure through a PAINS filter. Experimentally test for common PAINS mechanisms (see Guide 3).
Colored compound. If your compound is colored, it can interfere with the absorbance reading of the formazan product. Use a plate reader with a background subtraction feature at a reference wavelength where the compound does not absorb.
Guide 2: Troubleshooting Inconsistent Enzyme Inhibition Assay Results
Problem Possible Cause Recommended Solution
Time-dependent inhibition Compound instability or covalent modification. Pre-incubate the enzyme with the inhibitor for varying amounts of time before adding the substrate. If inhibition increases with pre-incubation time, it may indicate irreversible inhibition.
High background signal Compound interferes with the detection method. If using a fluorescence-based assay, check for compound autofluorescence or quenching. Run controls with the compound alone and with the fluorescent probe.
Poorly reproducible Ki values Compound aggregation. Perform the assay in the presence of a non-ionic detergent like Triton X-100 (0.01-0.1%). If the IC50 value increases significantly, aggregation-based inhibition is likely.
Tight binding inhibition. If the IC50 is close to the enzyme concentration, the standard Michaelis-Menten assumptions may not be valid. Use the Morrison equation to analyze the data.[9]
Guide 3: Identifying and Mitigating Pan-Assay Interference Compounds (PAINS)
Step Action Purpose
1. In Silico Filtering Use a computational filter to check if your thiadiazole compound contains known PAINS substructures.To get an early indication of potential non-specific activity.
2. Orthogonal Assays Test the compound in a secondary assay that uses a different detection technology but measures the same biological endpoint.To rule out assay-specific artifacts.[4]
3. Detergent Test for Aggregation Run the assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100).A significant increase in the IC50 value in the presence of detergent suggests aggregation-based activity.[7]
4. Cell-Free Controls For cell-based assays, run controls without cells to check for direct compound effects on assay reagents.To identify interference with assay components (e.g., direct reduction of MTT).
5. Structure-Activity Relationship (SAR) Analysis Synthesize and test closely related analogs of your hit compound.True hits usually exhibit a discernible SAR, while PAINS activity is often less sensitive to minor structural modifications.

Data Presentation

Table 1: Representative IC50 Values of Thiadiazole Derivatives in Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
5-phenyl-1,3,4-thiadiazol-2-amine derivativeLoVo (Colon)2.44[10]
5-phenyl-1,3,4-thiadiazol-2-amine derivativeMCF-7 (Breast)23.29[10]
1,3,4-Thiadiazole-honokiol derivativeA549 (Lung)1.62[2]
1,3,4-Thiadiazole-honokiol derivativeMDA-MB-231 (Breast)2.53[2]
1,3,4-Thiadiazole-honokiol derivativeT47D (Breast)2.62[2]
1,3,4-Thiadiazole derivativeMCF-7 (Breast)1.52[2]
1,3,4-Thiadiazole derivativeHCT-116 (Colon)10.3[2]
Triazolo-thiadiazole derivativeHT-29 (Colon)Varies[11]

Table 2: Troubleshooting Summary for Experimental Variability

Parameter Potential Issue Recommendation
Compound Handling Inconsistent stock solution concentration.Prepare fresh stock solutions regularly. Validate concentration by UV-Vis or other methods.
Freeze-thaw degradation.Aliquot stock solutions to minimize freeze-thaw cycles.
Assay Conditions Temperature fluctuations.Ensure all incubators and water baths are properly calibrated and stable.
pH shifts in media.Use appropriately buffered solutions and monitor pH.
Cell Culture High cell passage number.Use cells within a defined low passage number range.
Inconsistent cell seeding density.Use a cell counter for accurate seeding and ensure even cell distribution in plates.

Experimental Protocols

Protocol 1: Modified MTT Assay for Poorly Soluble Thiadiazole Compounds
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the thiadiazole compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range.

    • Further dilute the DMSO solutions 1:200 in pre-warmed, serum-free cell culture medium to create the final working solutions. The final DMSO concentration should be ≤0.5%.

    • Include a vehicle control (0.5% DMSO in medium).

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Remove the culture medium and add 100 µL of the working compound solutions (or vehicle control) to the respective wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Cell-Free Control:

    • In a separate set of wells without cells, add 100 µL of the working compound solutions and 10 µL of MTT solution to test for direct MTT reduction by the compound.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well (including cell-free controls).[12][13][14][15][16]

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[15]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm for background correction, especially if the compound is colored.[12]

Protocol 2: Enzyme Inhibition Assay with a Potential Aggregating Thiadiazole Inhibitor
  • Reagent Preparation:

    • Prepare a concentrated stock solution of the thiadiazole inhibitor in 100% DMSO.

    • Prepare a series of inhibitor dilutions in assay buffer containing 0.01% Triton X-100. The final DMSO concentration should be constant across all wells and typically below 1%.

    • Prepare the enzyme and substrate solutions in the same assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the inhibitor dilutions.

    • Add the enzyme solution and pre-incubate with the inhibitor for 15-30 minutes at the assay temperature.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress (e.g., absorbance or fluorescence) over time using a plate reader.

  • Controls:

    • No-inhibitor control: Contains enzyme and substrate but no inhibitor.

    • No-enzyme control: Contains substrate and inhibitor but no enzyme, to check for non-enzymatic reaction or signal interference.

    • Detergent-free control: Run a parallel experiment without Triton X-100 to assess the effect of the detergent on the IC50 value.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

    • If the IC50 value is significantly higher in the presence of Triton X-100, it suggests that the inhibitor's activity may be due to aggregation.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Inactive) PDK1->Akt Phosphorylates Akt_active Akt (Active) Akt->Akt_active Transcription Gene Transcription (Proliferation, Survival) Akt_active->Transcription Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Thiadiazole Thiadiazole Compound Thiadiazole->Akt_active Inhibits

Caption: PI3K/Akt signaling pathway often targeted by thiadiazole compounds.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Troubleshooting cluster_characterization Lead Characterization HTS High-Throughput Screen (e.g., cell viability) Hit Initial Hit HTS->Hit PAINS_Filter PAINS Filter Hit->PAINS_Filter PAINS_Filter->Hit Flagged? (Investigate) Solubility Solubility Assessment PAINS_Filter->Solubility Passed Orthogonal_Assay Orthogonal Assay (e.g., different readout) Solubility->Orthogonal_Assay Detergent_Test Detergent Test (for aggregation) Orthogonal_Assay->Detergent_Test Confirmed_Hit Confirmed Hit Detergent_Test->Confirmed_Hit Reproducible Activity Enzyme_Assay Enzyme Inhibition Assay Confirmed_Hit->Enzyme_Assay InVivo In Vivo Efficacy Study Enzyme_Assay->InVivo Lead Lead Compound InVivo->Lead

Caption: Workflow for validating hits from thiadiazole compound screens.

Logical_Relationship cluster_causes Root Causes cluster_solutions Solutions Poor_Repro Poor Reproducibility Solubility Poor Solubility & Aggregation Poor_Repro->Solubility Stability Compound Instability Poor_Repro->Stability PAINS PAINS Activity Poor_Repro->PAINS Bio_Var Biological Variability Poor_Repro->Bio_Var Sol_Assess Solubility Assessment & Formulation Solubility->Sol_Assess Stab_Assess Stability Studies Stability->Stab_Assess PAINS_Tests PAINS Counter-Screens PAINS->PAINS_Tests Standardize Standardize Protocols (e.g., cell passage, density) Bio_Var->Standardize Improved_Repro Improved Reproducibility Sol_Assess->Improved_Repro Stab_Assess->Improved_Repro PAINS_Tests->Improved_Repro Standardize->Improved_Repro

References

Technical Support Center: Crystallization of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the crystallization of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution is supersaturated or if the melting point of the solid is low. Given that the melting point of this compound is high (238-243°C), this is likely due to high supersaturation or impurities lowering the melting point.[1][2]

Here are some steps to resolve this:

  • Re-heat and add more solvent: Heat the solution to redissolve the oil and add a small amount of additional hot solvent to decrease the saturation level.[3]

  • Lower the cooling temperature slowly: Allow the solution to cool more gradually. A slower cooling rate can promote the formation of ordered crystals over an amorphous oil.

  • Use a different solvent: The solvent may be too good, causing the compound to remain soluble even at lower temperatures. Experiment with a solvent in which the compound has slightly lower solubility.

  • If using a solvent pair: Add more of the "good" solvent (the one in which the compound is more soluble) to redissolve the oil, and then allow it to cool slowly.[3]

Q2: No crystals have formed after cooling the solution. How can I induce crystallization?

A2: If crystals do not form spontaneously, the solution may not be sufficiently supersaturated, or the nucleation process may be inhibited. Here are several techniques to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

  • Add a seed crystal: If you have a small crystal of the pure compound, add it to the solution. A seed crystal acts as a template for further crystal growth.[3]

  • Reduce the solvent volume: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again. Be careful not to evaporate too much solvent, which could lead to rapid precipitation of an impure solid.[3]

  • Cool to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound. Do this only after the solution has been allowed to cool to room temperature slowly.

  • Try the solvent diffusion method: In a small vial, dissolve your compound in a minimal amount of a "good" solvent. Place this vial inside a larger, sealed container with a "poor" solvent (one in which your compound is insoluble but is miscible with the good solvent). The vapors of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystal growth.[4]

Q3: The crystallization happened too quickly, resulting in a fine powder. How can I get larger crystals?

A3: Rapid crystallization often traps impurities within the crystal lattice, leading to a less pure final product.[3] To obtain larger and purer crystals, you need to slow down the crystallization process.

  • Use more solvent: Redissolve the compound in the same solvent, but this time add a bit more solvent than the minimum required for dissolution at high temperature. This will keep the compound in solution for a longer period during cooling.[3]

  • Insulate the flask: After heating, wrap the flask in glass wool or another insulator to slow the rate of cooling.

  • Use a solvent with lower polarity: Highly polar solvents can sometimes lead to rapid precipitation. Experimenting with less polar solvents might slow down the process.

Q4: The yield of my recrystallized product is very low. What could be the reason?

A4: A low yield can be due to several factors:

  • Using too much solvent: If an excessive amount of solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even after cooling.[3] To check this, take a small sample of the mother liquor and evaporate it. If a large amount of residue remains, there is still a significant amount of your compound in solution. You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.

  • Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, some of your compound may have crystallized on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and flask, and keep the solution at a rolling boil while filtering.

  • Inappropriate solvent choice: The solvent might be too good at dissolving the compound, even at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for the crystallization of this compound?

A1: Based on literature for this compound and its analogs, good starting solvents to screen include:

  • Acetone: Has been successfully used to obtain crystals of similar compounds suitable for X-ray diffraction via slow evaporation.[5][6]

  • Ethanol or Ethanol/Water mixtures: Ethanol is a common solvent for recrystallizing 1,3,4-thiadiazole derivatives.[7][8] Using a mixture with water can help to fine-tune the solubility.

  • Dimethylformamide (DMF) or DMF/Water mixtures: DMF is another solvent that has been used for the recrystallization of related compounds.[9][10]

  • Acetonitrile or Ethyl Acetate: These are good general-purpose solvents for crystallizing heterocyclic organic compounds.[11]

Q2: What is the expected melting point of this compound?

A2: The reported melting point for this compound is in the range of 238-243°C .[1][2] A sharp melting point within this range is a good indicator of purity. A broad melting range suggests the presence of impurities.

Q3: How can I choose the best crystallization solvent?

A3: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12] You can screen for suitable solvents by placing a small amount of your compound in a test tube and adding a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is likely too good. If it doesn't dissolve at room temperature, gently heat the mixture. A good solvent will dissolve the compound upon heating and allow it to crystallize upon cooling.[12]

Q4: Is it better to use a single solvent or a solvent pair?

A4: A single solvent is often preferred for its simplicity. However, if a single solvent that meets the ideal criteria cannot be found, a solvent pair can be very effective.[12] A solvent pair consists of two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). The compound is dissolved in a minimum amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Data Presentation

Table 1: Potential Solvents for Crystallization of this compound and its Analogs

Solvent/Solvent SystemCompound TypeReference
Acetone5-(Aryl)-1,3,4-thiadiazol-2-amine[5][6]
Ethanol1,3,4-Thiadiazole derivatives[7]
Ethanol/Water5-(Aryl)-1,3,4-thiadiazol-2-amines[8]
Dimethylformamide (DMF)Heterocyclic compounds[9]
DMF/Water2-Amino-5-substituted-1,3,4-thiadiazoles[10]
Ethyl Acetate / AcetonitrileHeterocyclic organic compounds[11]
Benzene/ChloroformThiadiazole derivatives[13]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add more solvent in small portions until the compound is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask.

  • Crystal Collection: Once crystallization is complete, collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Solvent Pair Recrystallization

  • Dissolution: Dissolve the crude compound in a minimum amount of a hot "good" solvent (e.g., hot DMF).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystals should form as the solubility of the compound decreases.

  • Isolation: Collect, wash, and dry the crystals as described in Protocol 1.

Protocol 3: Slow Evaporation

  • Prepare a Saturated Solution: Dissolve the compound in a suitable solvent (e.g., acetone) at room temperature to create a nearly saturated solution.[5][6]

  • Filter: Filter the solution to remove any undissolved material.

  • Evaporation: Place the solution in a loosely covered container (e.g., a beaker covered with parafilm with a few small holes) in a location free from vibrations.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days. As the solvent evaporates, the concentration of the compound will increase, leading to the formation of high-quality crystals.

Visualizations

experimental_workflow cluster_start Solvent Screening cluster_pair Solvent Pair Selection start Crude Compound + Small Amount of Solvent rt_dissolve Dissolves at Room Temp? start->rt_dissolve heat Heat to Boiling rt_dissolve->heat No bad_solvent Reject Solvent rt_dissolve->bad_solvent Yes heat_dissolve Dissolves when Hot? heat->heat_dissolve cool Cool to Room Temp heat_dissolve->cool Yes pair_start Find 'Good' Solvent (dissolves compound well) heat_dissolve->pair_start No crystals Crystals Form? cool->crystals good_solvent Good Single Solvent crystals->good_solvent Yes crystals->pair_start No pair_find_poor Find 'Poor' Solvent (compound is insoluble, but miscible with 'good' solvent) pair_start->pair_find_poor use_pair Use Solvent Pair pair_find_poor->use_pair

Caption: Workflow for selecting a suitable crystallization solvent.

troubleshooting_workflow start Crystallization Attempted issue What is the issue? start->issue no_crystals No Crystals Formed issue->no_crystals No Crystals oiled_out Compound Oiled Out issue->oiled_out Oiling Out low_yield Low Yield issue->low_yield Low Yield scratch Scratch Flask no_crystals->scratch reheat_add_solvent Re-heat and Add More Solvent oiled_out->reheat_add_solvent check_mother_liquor Check Mother Liquor for Product low_yield->check_mother_liquor seed Add Seed Crystal scratch->seed concentrate Concentrate Solution (Evaporate Solvent) seed->concentrate re_cool Cool Slowly Again concentrate->re_cool slow_cool Cool More Slowly reheat_add_solvent->slow_cool recover Recover Second Crop check_mother_liquor->recover

Caption: Troubleshooting guide for common crystallization problems.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Potential: 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Derivatives versus Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic and apoptotic effects of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine derivatives in comparison to the established chemotherapeutic agent, cisplatin.

In the relentless pursuit of novel and more effective anticancer agents, compounds featuring the 1,3,4-thiadiazole scaffold have emerged as a promising area of research. This guide provides a comparative overview of the anticancer activity of derivatives of this compound and the widely used chemotherapeutic drug, cisplatin. While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes findings on its close structural analogs to offer valuable insights for the research community.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the available IC50 values for derivatives of this compound and cisplatin against various cancer cell lines. It is important to note that the data for the thiadiazole compound pertains to its derivatives, and direct comparisons should be made with this consideration.

CompoundCancer Cell LineIC50 (µM)Reference
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amineBreast Cancer (MDA-MB-231)Higher inhibitory activity than cisplatin[1]
Fluorophenyl-substituted 1,3,4-thiadiazole derivative A2Breast Cancer (MCF-7)52.35[2]
Fluorophenyl-substituted 1,3,4-thiadiazole derivative A3Breast Cancer (MCF-7)54.81[2]
Fluorophenyl-substituted 1,3,4-thiadiazole derivative B1Breast Cancer (MCF-7)53.9[2]
Fluorophenyl-substituted 1,3,4-thiadiazole derivative B3Breast Cancer (MCF-7)54.1[2]
CisplatinPancreatic Cancer (Panc-1)~9.2[3]
CisplatinBreast Cancer (MCF-7)~32.1[3]
CisplatinColon Cancer (HCT116)~23.3[3]

Mechanisms of Action: A Glimpse into Cellular Demise

Both cisplatin and 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. However, the specific molecular pathways they influence may differ.

Cisplatin , a platinum-based drug, primarily functions by cross-linking with purine bases on the DNA, which interferes with DNA repair mechanisms and leads to DNA damage. This damage subsequently triggers apoptosis.[4] The activation of apoptosis by cisplatin can occur through both intrinsic and extrinsic pathways, often involving the p53 tumor suppressor protein and the activation of caspases.

1,3,4-Thiadiazole derivatives have been shown to induce apoptosis through various mechanisms. Some derivatives have been found to interfere with critical signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways. Studies on related compounds suggest that they can induce cell cycle arrest and apoptosis. For instance, a study on a similar 2-amino-1,3,4-thiadiazole derivative, FABT, revealed its ability to inhibit the ERK1/2 pathway and induce cell cycle arrest at the G0/G1 phase in lung carcinoma cells.[5]

Signaling Pathways

The intricate network of cellular signaling is a primary target for anticancer drugs. Below are simplified diagrams representing the apoptotic pathways influenced by cisplatin and the potential pathways targeted by 1,3,4-thiadiazole derivatives.

cisplatin_pathway cluster_extracellular cluster_cell Cancer Cell Cisplatin Cisplatin DNA DNA Cisplatin->DNA Cross-links DNA_Damage DNA_Damage DNA->DNA_Damage p53 p53 DNA_Damage->p53 activates Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Caspase9 Caspase9 Apoptosome->Caspase9 activates Caspase3 Caspase3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Cisplatin-Induced Apoptosis Pathway.

thiadiazole_pathway cluster_extracellular cluster_cell Cancer Cell Thiadiazole 5-(4-Fluorophenyl)-1,3,4- thiadiazol-2-amine Derivative ERK_Pathway ERK Pathway Thiadiazole->ERK_Pathway inhibits p27 p27 Thiadiazole->p27 enhances expression Cell_Proliferation Cell_Proliferation ERK_Pathway->Cell_Proliferation promotes CDK Cyclin-Dependent Kinases (CDKs) p27->CDK inhibits G1_S_Transition G1/S Transition CDK->G1_S_Transition promotes Cell_Cycle_Arrest Cell_Cycle_Arrest G1_S_Transition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis can lead to

Potential Signaling Pathway of a 1,3,4-Thiadiazole Derivative.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate anticancer activity.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

mtt_workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with varying concentrations of the compound incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end

Workflow of the MTT Assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specific duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptosis-related proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Conclusion

The available data, although not directly on this compound, suggests that its derivatives possess notable anticancer activity, particularly against breast cancer cell lines. While cisplatin remains a potent and widely used chemotherapeutic agent, the emergence of resistance and its associated side effects necessitate the exploration of novel therapeutic agents. The 1,3,4-thiadiazole scaffold presents a promising avenue for the development of new anticancer drugs. Further in-depth studies, including direct comparative analyses of this compound with cisplatin across a broader range of cancer cell lines and in vivo models, are crucial to fully elucidate its therapeutic potential and mechanism of action. This guide provides a foundational framework for researchers to design and conduct such comparative studies, ultimately contributing to the advancement of cancer therapy.

References

Comparative Antimicrobial Efficacy of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Against Resistant Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the scientific community continues to seek novel compounds with potent activity against multidrug-resistant pathogens. This guide provides a comparative analysis of the antimicrobial efficacy of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, a promising heterocyclic compound, against various bacterial and fungal strains. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data, detailed experimental protocols, and insights into its potential mechanism of action.

Executive Summary

This compound, a derivative of the 1,3,4-thiadiazole scaffold, has demonstrated significant in vitro antimicrobial activity. Studies show that the presence of a halogen, such as fluorine, on the phenyl ring can enhance its antibacterial properties, particularly against Gram-positive bacteria. This guide synthesizes findings from key research to provide a clear comparison of its efficacy against standard and, where data is available, resistant microbial strains.

Comparative Antimicrobial Activity

The antimicrobial profile of this compound and its analogs has been evaluated against a panel of clinically relevant bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from available studies, comparing the compound's activity with standard antimicrobial agents.

Table 1: Antibacterial Activity of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines (MIC in µg/mL)

Compound/DrugStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
This compound 20 28 - -
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine2224--
5-(4-Bromophenyl)-1,3,4-thiadiazol-2-amine2426--
Ciprofloxacin (Standard)18202024

Data sourced from a study by Upadhyay and Mishra, which highlights the potent activity of the fluorinated derivative against Gram-positive bacteria, with MIC values comparable to the standard antibiotic, ciprofloxacin.[1] The study indicated that halogenated compounds, in general, demonstrated good inhibitory effects.[1]

Table 2: Antifungal Activity of 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines (MIC in µg/mL)

Compound/DrugAspergillus nigerCandida albicans
This compound - -
5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-amine3238
5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine3842
Fluconazole (Standard)2426

The same study also investigated the antifungal properties, where derivatives with oxygenated substituents on the phenyl ring showed significant activity against A. niger and C. albicans.[1] Data for the 4-fluoro derivative against these specific fungal strains was not provided in the primary source.

Efficacy Against Resistant Strains

While comprehensive data on the activity of this compound against a wide array of resistant strains is still emerging, the broader class of 2-amino-1,3,4-thiadiazole derivatives has shown promise. Some studies have reported activity of similar compounds against methicillin-resistant Staphylococcus aureus (MRSA).[2] Additionally, research into 1,3,4-thiadiazole based carbonic anhydrase inhibitors has demonstrated efficacy in the gut decolonization of vancomycin-resistant Enterococci (VRE) in animal models, suggesting a potential therapeutic avenue for this class of compounds against difficult-to-treat resistant pathogens.[3][4][5] Further investigation is warranted to specifically determine the MIC of the 4-fluoro derivative against clinically relevant resistant isolates.

Postulated Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, research on the 2-amino-1,3,4-thiadiazole scaffold points towards the inhibition of essential microbial enzymes as a likely mode of action. The structural similarity of the thiadiazole ring to other heterocyclic compounds found in nature allows it to act as a bioisostere, potentially interfering with metabolic pathways.[3]

One proposed mechanism for this class of compounds is the inhibition of folic acid metabolism by acting as competitive inhibitors of p-amino benzoic acid, similar to sulfonamide drugs.[2] Other studies on different 2-amino-1,3,4-thiadiazole derivatives have suggested the inhibition of enzymes such as pteridine reductase in Trypanosoma brucei and the potential to inhibit beta-lactamase.[6][7] The high lipophilicity of the 1,3,4-thiadiazole nucleus facilitates its passage across cellular membranes, allowing it to reach and interact with intracellular targets.[8] Further enzymatic assays and molecular docking studies are required to identify the specific molecular targets of this compound in resistant bacteria.

G cluster_compound This compound cluster_cell Bacterial Cell Compound Thiadiazole Derivative Membrane Cell Membrane Compound->Membrane Crosses membrane (High Lipophilicity) Enzyme Essential Enzyme (e.g., in Folic Acid Pathway) Compound->Enzyme Inhibition Cytoplasm Cytoplasm Membrane->Cytoplasm Enters Cytoplasm Inhibition Bacterial Growth Inhibition Enzyme->Inhibition Inhibition of Metabolic Pathway

Caption: Postulated mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standardized antimicrobial susceptibility testing protocols.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • This compound

    • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

    • Sterile 96-well microtiter plates

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

    • Bacterial or fungal inocula standardized to 0.5 McFarland turbidity

    • Sterile saline or broth for dilutions

    • Incubator

  • Procedure:

    • Prepare a stock solution of the test compound and standard drugs in a suitable solvent (e.g., DMSO).

    • Dispense 100 µL of sterile broth/media into each well of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the series.

    • Prepare the microbial inoculum by suspending colonies from a fresh culture plate in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in the appropriate broth/media to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well (except for a sterility control well) with 100 µL of the diluted microbial suspension.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

    • Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

G A Prepare serial dilutions of This compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plate (e.g., 37°C for 24h) C->D E Read results: determine lowest concentration with no visible growth (MIC) D->E

Caption: Experimental workflow for MIC determination by broth microdilution.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

  • Materials:

    • This compound

    • Sterile filter paper disks (6 mm diameter)

    • Mueller-Hinton Agar plates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • Sterile cotton swabs

    • Incubator

    • Calipers or ruler

  • Procedure:

    • Prepare a stock solution of the test compound and impregnate sterile filter paper disks with a known concentration. Allow the disks to dry completely.

    • Prepare the bacterial inoculum by suspending colonies from a fresh culture plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically place the impregnated disks onto the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

    • Interpret the results (susceptible, intermediate, or resistant) based on established zone diameter breakpoints, if available. For novel compounds, the zone diameter provides a qualitative measure of antibacterial activity.

Conclusion

This compound demonstrates considerable promise as an antimicrobial agent, particularly against Gram-positive bacteria. Its efficacy, comparable to that of ciprofloxacin in some studies, underscores the potential of the 1,3,4-thiadiazole scaffold in the development of new anti-infective drugs. Further research is critically needed to establish its full spectrum of activity against a wider range of resistant pathogens, to elucidate its precise mechanism of action, and to evaluate its in vivo efficacy and safety profile. The experimental protocols provided herein offer a standardized framework for researchers to conduct further validation and comparative studies.

References

comparative study of the corrosion inhibition efficiency of different thiadiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists navigating the complexities of corrosion prevention, thiadiazole derivatives have emerged as a promising class of organic inhibitors. Their inherent molecular structure, rich in heteroatoms and π-electrons, facilitates strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents. This guide provides a comparative overview of the corrosion inhibition efficiency of various thiadiazole derivatives, supported by experimental data and detailed methodologies, to aid in the selection of optimal candidates for diverse applications.

Thiadiazole and its derivatives are heterocyclic organic compounds that have demonstrated significant efficacy in mitigating the corrosion of various metals and alloys, particularly in acidic environments.[1][2] The presence of nitrogen and sulfur atoms, along with a conjugated system, allows these molecules to adsorb onto metal surfaces through donor-acceptor interactions, effectively blocking the active sites for corrosion.[1][3] This guide delves into a comparative study of different thiadiazole derivatives, presenting quantitative data on their inhibition performance and outlining the experimental protocols used for their evaluation.

Comparative Inhibition Efficiency of Thiadiazole Derivatives

The corrosion inhibition efficiency of several thiadiazole derivatives on mild steel in acidic media is summarized in the table below. The data highlights how substitutions on the thiadiazole ring influence their protective capabilities.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Experimental Technique(s)Reference(s)
2-Amino-1,3,4-thiadiazole (AT)Mild SteelHydrochloric AcidNot SpecifiedGoodWeight Loss, Potentiodynamic Polarization[1]
2-Amino-5-methyl-1,3,4-thiadiazole (MAT)Mild SteelHydrochloric AcidNot SpecifiedVaries with concentrationWeight Loss, Potentiodynamic Polarization[1]
2-Amino-5-ethyl-1,3,4-thiadiazole (EAT)Mild SteelHydrochloric AcidNot SpecifiedVaries with concentrationWeight Loss, Potentiodynamic Polarization[1]
2-Amino-5-propyl-1,3,4-thiadiazole (PAT)Mild SteelHydrochloric AcidNot SpecifiedVaries with concentrationWeight Loss, Potentiodynamic Polarization[1]
Bis-thiadiazole derivatives (BTDs)Mild SteelDilute HCl40 ppm>90%Weight Loss, EIS, Potentiodynamic Polarization[1]
2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1)Mild Steel0.50 M H2SO4VariesIncreases with concentrationPotentiodynamic Polarization, EIS, OCP[2]
2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2)Mild Steel0.50 M H2SO4VariesLower than a1Potentiodynamic Polarization, EIS, OCP[2]
(E)-N-(anthracen-9-ylmethylene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (A9CNPTDA)Carbon Steel1M HCl1mM98.04%Gravimetric, EIS, Potentiodynamic Polarization[4]
N-(anthracen-9(10H)-ylidene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (ANNPTDA)Carbon Steel1M HCl1mM95.32%Gravimetric, EIS, Potentiodynamic Polarization[4]

Note: EIS stands for Electrochemical Impedance Spectroscopy, and OCP for Open Circuit Potential.

Experimental Protocols for Evaluating Corrosion Inhibition

The assessment of corrosion inhibition efficiency relies on a combination of electrochemical and gravimetric techniques. These methods provide quantitative data on the reduction of corrosion rate in the presence of an inhibitor.

Weight Loss (Gravimetric) Method

This is a straightforward and widely used technique to determine the corrosion rate.

  • Specimen Preparation: Metal coupons of a defined surface area are cleaned, degreased, and weighed accurately.

  • Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor for a specified period and at a controlled temperature.

  • Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

  • Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.[5]

Electrochemical Techniques

Electrochemical methods offer rapid and detailed insights into the corrosion process and the mechanism of inhibition.

  • Potentiodynamic Polarization: This technique involves polarizing the metal sample from its open circuit potential in both anodic and cathodic directions. The resulting polarization curve provides information on the corrosion current density (i_corr), which is directly proportional to the corrosion rate. The inhibition efficiency is calculated as: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100 Where i_corr(blank) is the corrosion current density without the inhibitor, and i_corr(inhibitor) is the corrosion current density with the inhibitor.[6] This method can also reveal whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.[1]

  • Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small amplitude AC signal over a range of frequencies to the corroding system. The impedance data is used to model the electrochemical processes at the metal/solution interface. An increase in the charge transfer resistance (R_ct) in the presence of the inhibitor indicates the formation of a protective film. The inhibition efficiency can be calculated as: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] x 100 Where R_ct(inhibitor) is the charge transfer resistance with the inhibitor, and R_ct(blank) is the charge transfer resistance without the inhibitor.[6]

Mechanism of Corrosion Inhibition by Thiadiazole Derivatives

The corrosion inhibition by thiadiazole derivatives is primarily attributed to their adsorption on the metal surface, forming a protective film that isolates the metal from the corrosive environment.[1] This adsorption process can be visualized as a multi-step interaction.

G Metal Metal Surface (e.g., Fe) AdsorbedInhibitor Adsorbed Inhibitor Film Solution Corrosive Solution (e.g., HCl) Corrosion Corrosion Reactions (Anodic & Cathodic) Solution->Corrosion Attacks Thiadiazole Thiadiazole Derivative in Solution Thiadiazole->Metal Adsorption via Heteroatoms (N, S) and π-electrons AdsorbedInhibitor->Corrosion Blocks Active Sites Protection Corrosion Inhibition AdsorbedInhibitor->Protection Leads to Corrosion->Metal Degrades G Synthesis Synthesis & Characterization of Thiadiazole Derivative Preparation Preparation of Corrosive Media & Inhibitor Solutions Synthesis->Preparation Gravimetric Weight Loss Measurements Preparation->Gravimetric Electrochemical Electrochemical Tests (Polarization, EIS) Preparation->Electrochemical Analysis Data Analysis & Calculation of Inhibition Efficiency Gravimetric->Analysis Electrochemical->Analysis Conclusion Conclusion on Inhibitor Performance Analysis->Conclusion

References

Evaluating the Selectivity of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Derivatives for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with high efficacy and minimal side effects is a cornerstone of modern drug discovery. A critical aspect of this endeavor is the development of compounds that exhibit selective cytotoxicity towards cancer cells while sparing normal, healthy cells. This guide provides a comparative evaluation of the selectivity of derivatives of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, a class of compounds that has demonstrated significant potential in preclinical cancer research. While direct and comprehensive studies on the parent compound are limited, research on its derivatives offers valuable insights into the therapeutic promise of this chemical scaffold.

Executive Summary

Derivatives of this compound have emerged as a promising class of anticancer agents. Notably, the N-benzyl derivative has shown potent cytotoxic activity against breast cancer cells, surpassing the efficacy of the conventional chemotherapeutic agent, cisplatin. The 1,3,4-thiadiazole core is frequently associated with selective cytotoxicity, a characteristic attributed to the unique physiological and metabolic landscape of tumor cells. This guide will delve into the available experimental data, outline common methodologies for assessing selectivity, and explore the potential mechanisms of action that underpin the anticancer effects of these compounds.

Data Presentation: Comparative Cytotoxicity

The selective anticancer activity of a compound is often quantified by comparing its half-maximal inhibitory concentration (IC50) in cancer cell lines versus normal cell lines. A higher IC50 value for normal cells indicates lower toxicity and thus, greater selectivity.

Table 1: Comparative Cytotoxicity (IC50) of N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine and Cisplatin

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amineMDA-MB-231Data not availableData not availableData not availableData not available
Cisplatin (Reference)MDA-MB-231Data not availableData not availableData not availableData not available

Note: While a review mentioned that N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine demonstrated higher inhibitory activities than cisplatin, specific IC50 values were not provided in the available search results. The selectivity index (SI) is calculated as IC50 (normal cells) / IC50 (cancer cells). A higher SI value indicates greater selectivity.

Studies on other closely related 1,3,4-thiadiazole derivatives have demonstrated favorable selectivity. For instance, some derivatives have shown minimal toxicity to normal cell lines like Vero and MRC-5 fibroblasts while exhibiting potent activity against various cancer cell lines.

Experimental Protocols

The evaluation of a compound's selective cytotoxicity is a multi-step process involving standardized in vitro assays.

Cell Viability and Cytotoxicity Assays

The most common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol for MTT Assay:

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control for a specified duration (typically 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for 3-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

A similar method, the Sulforhodamine B (SRB) assay, is also widely used and measures cell proliferation based on the quantification of total cellular protein.

Mandatory Visualization

Experimental Workflow for Selectivity Evaluation

The following diagram illustrates a typical workflow for assessing the selectivity of a test compound.

G cluster_0 In Vitro Screening A Test Compound (this compound derivative) D Cytotoxicity Assay (MTT or SRB) A->D B Cancer Cell Lines (e.g., MDA-MB-231, MCF-7, A549) B->D C Normal Cell Lines (e.g., Fibroblasts, Vero) C->D E Determine IC50 Values D->E F Calculate Selectivity Index (SI) E->F G High SI indicates selective cytotoxicity F->G

Caption: Workflow for evaluating the in vitro selectivity of a compound.

Potential Signaling Pathway

While the precise mechanism of action for this compound is not fully elucidated, many 1,3,4-thiadiazole derivatives are known to induce apoptosis (programmed cell death) in cancer cells. This often involves the modulation of key signaling pathways that regulate cell survival and death.

G cluster_1 Apoptosis Induction Pathway Compound 1,3,4-Thiadiazole Derivative Cell Cancer Cell Compound->Cell Bcl2 Bcl-2 Family Proteins (Anti-apoptotic) Cell->Bcl2 Bax Bax/Bak (Pro-apoptotic) Cell->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A potential apoptotic pathway targeted by 1,3,4-thiadiazole derivatives.

Conclusion

The available evidence suggests that derivatives of this compound hold considerable promise as selective anticancer agents. The superior performance of the N-benzyl derivative against a breast cancer cell line compared to a standard chemotherapeutic drug highlights the potential of this chemical scaffold. Further research is warranted to elucidate the specific cytotoxicity profile of the parent compound and its other derivatives against a broader range of cancer and normal cell lines. A thorough investigation into the underlying mechanisms of action will be crucial for the future development and clinical translation of these promising therapeutic candidates. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for such future investigations.

A Comparative Guide to the Synthetic Routes of 2-Amino-1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The development of efficient, scalable, and environmentally benign synthetic routes to access this privileged heterocyclic system is, therefore, a subject of intense research. This guide provides an objective comparison of various synthetic strategies for 2-amino-1,3,4-thiadiazoles, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies at a Glance

The synthesis of 2-amino-1,3,4-thiadiazoles predominantly involves the cyclization of a thiosemicarbazide derivative with a one-carbon synthon, typically a carboxylic acid or its equivalent. The choice of cyclizing agent, energy source, and reaction conditions significantly impacts the yield, reaction time, and overall efficiency of the synthesis. This guide will delve into the following key methodologies:

  • Classical Acid-Catalyzed Cyclization

  • Phosphorus Oxychloride (POCl₃) Mediated Synthesis

  • Polyphosphate Ester (PPE) as a Mild Cyclodehydrating Agent

  • Iodine-Mediated Oxidative Cyclization

  • Microwave-Assisted Synthesis

  • Four-Component One-Pot Synthesis

Classical Acid-Catalyzed Cyclization

This is one of the most traditional and straightforward methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles. It involves the condensation and subsequent cyclodehydration of a carboxylic acid with thiosemicarbazide using a strong acid, most commonly concentrated sulfuric acid (H₂SO₄), as the catalyst and dehydrating agent.

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions RCOOH Carboxylic Acid (R-COOH) Catalyst Conc. H₂SO₄ TSC Thiosemicarbazide Product 2-Amino-5-R-1,3,4-thiadiazole Catalyst->Product Heat Heat (Δ) Heat->Product Water H₂O Product->Water - H₂O

Caption: Acid-catalyzed synthesis of 2-amino-1,3,4-thiadiazoles.

Experimental Protocol

An ethanolic solution of the substituted aromatic carboxylic acid (0.05 mol) is added to an aqueous solution of thiosemicarbazide (0.05 mol) with constant stirring.[3] A few drops of concentrated sulfuric acid are then added, and the mixture is heated at 80-90°C for 4 hours.[3] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice-cold water. The solution is then basified with a 10% sodium carbonate solution to precipitate the product, which is filtered, dried, and recrystallized from a suitable solvent like ethanol.[3]

Performance Data
Reagent/MethodSubstrate (R in R-COOH)Reaction TimeYield (%)Reference
Conc. H₂SO₄ (Conventional)4-Methoxyphenyl4 h94[3]
Conc. H₂SO₄ (Conventional)4-Chlorophenyl4 h90[3]
Conc. H₂SO₄ (Conventional)4-Nitrophenyl4 h79[3]
Comparison
  • Advantages: This method is simple, uses readily available and inexpensive reagents, and can provide high yields.[3]

  • Disadvantages: Requires strong, corrosive acid and elevated temperatures. The workup involves neutralization, which can sometimes be cumbersome.

Phosphorus Oxychloride (POCl₃) Mediated Synthesis

Phosphorus oxychloride (POCl₃) is a widely used and effective dehydrating agent for the synthesis of 2-amino-1,3,4-thiadiazoles. It facilitates the cyclization of thiosemicarbazide with carboxylic acids, often under milder conditions or with shorter reaction times compared to concentrated sulfuric acid.

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions RCOOH Carboxylic Acid (R-COOH) Reagent POCl₃ TSC Thiosemicarbazide Product 2-Amino-5-R-1,3,4-thiadiazole Reagent->Product Heat Heat/Reflux Heat->Product

Caption: POCl₃-mediated synthesis of 2-amino-1,3,4-thiadiazoles.

Experimental Protocol

An equimolar mixture of the aromatic carboxylic acid (0.1 mol) and thiosemicarbazide (0.1 mol) in excess phosphorus oxychloride is heated for 30 minutes.[3] After this, 90 ml of water is added, and the reaction mixture is refluxed for another 3 hours.[3] Upon completion (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water. The solution is then neutralized with a saturated potassium hydroxide solution. The resulting precipitate is filtered, dried, and recrystallized.[3]

Performance Data
Reagent/MethodSubstrate (R in R-COOH)Reaction TimeYield (%)Reference
POCl₃ (Conventional)4-Methoxyphenyl3.5 h85[3]
POCl₃ (Microwave)4-Methoxyphenyl5 min90[3]
POCl₃Adamantane-1-carbonyl2 h (60°C)85[4]
Comparison
  • Advantages: Generally provides good to high yields and is applicable to a wide range of substrates.[4][5] Can be significantly accelerated with microwave irradiation.[6]

  • Disadvantages: POCl₃ is a toxic and corrosive reagent that requires careful handling. The reaction can sometimes lead to the formation of 2-amino-1,3,4-oxadiazole as a byproduct, affecting regioselectivity.[4][5]

Polyphosphate Ester (PPE) as a Mild Cyclodehydrating Agent

Polyphosphate ester (PPE) offers a milder and safer alternative to harsh acidic reagents like H₂SO₄ and POCl₃ for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles.[1] This method proceeds under relatively gentle conditions and avoids the use of highly toxic and corrosive substances.[1][7]

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions RCOOH Carboxylic Acid (R-COOH) Reagent PPE in CHCl₃ TSC Thiosemicarbazide Product 2-Amino-5-R-1,3,4-thiadiazole Reagent->Product Heat 80-85°C Heat->Product

Caption: PPE-mediated one-pot synthesis of 2-amino-1,3,4-thiadiazoles.

Experimental Protocol

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of the carboxylic acid (5 mmol) and thiosemicarbazide (5 mmol) is prepared.[1] Polyphosphate ester (at least 20 g) and chloroform (30 mL) are added. The reaction mixture is heated with stirring at a temperature between 80-85°C.[1] The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and then carefully poured into a beaker containing ice-water. The resulting mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The precipitated solid product is collected by vacuum filtration, washed with water, and recrystallized from a suitable solvent like ethanol.[1]

Performance Data
Reagent/MethodSubstrate (R in R-COOH)Reaction TimeYield (%)Reference
PPEPhenyl10 h64.4[8]
PPE4-Chlorophenyl10 h70.8[8]
PPE2-Naphthyl10 h50.2[8]
Comparison
  • Advantages: Milder reaction conditions (not exceeding 85°C).[1] Avoids the use of highly toxic and corrosive reagents.[1][7] The one-pot procedure simplifies the process and reduces reaction time compared to multi-step methods.[1]

  • Disadvantages: Reaction times can be longer compared to microwave-assisted methods. Requires a significant amount of PPE for the reaction to proceed effectively.[8]

Iodine-Mediated Oxidative Cyclization

This method provides a transition-metal-free approach to synthesize 2-amino-1,3,4-thiadiazoles. It proceeds via the condensation of an aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which then undergoes an iodine-mediated oxidative C-S bond formation to yield the final product.

Experimental Workflow

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidative Cyclization Aldehyde Aldehyde (R-CHO) Intermediate Thiosemicarbazone Intermediate Aldehyde->Intermediate TSC Thiosemicarbazide TSC->Intermediate I2_K2CO3 I₂, K₂CO₃ in 1,4-Dioxane, 80°C Intermediate->I2_K2CO3 Product 2-Amino-5-R-1,3,4-thiadiazole I2_K2CO3->Product

Caption: Two-step, one-pot iodine-mediated synthesis workflow.

Experimental Protocol

To a stirred solution of thiosemicarbazide (0.5 mmol) in a suitable solvent, the corresponding aldehyde (0.5 mmol) is added. After stirring at room temperature for a short period to form the thiosemicarbazone intermediate, 1,4-dioxane (5 mL), potassium carbonate (1.5 mmol), and iodine (0.6 mmol) are added sequentially.[9] The reaction mixture is then stirred at 80°C until the reaction is complete (monitored by TLC, typically 1-4 hours). After cooling, the mixture is treated with a 5% sodium thiosulfate solution and extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the crude product is purified by silica gel column chromatography.[9]

Performance Data
Reagent/MethodSubstrate (R in R-CHO)Reaction TimeYield (%)Reference
I₂/K₂CO₃4-Tolyl1.5 h81[9]
I₂/K₂CO₃4-Chlorophenyl2 h86[9]
I₂/K₂CO₃2-Naphthyl2 h75[9]
Comparison
  • Advantages: Transition-metal-free and utilizes a relatively mild and eco-friendly oxidizing agent.[10] The sequential one-pot procedure is efficient and avoids the isolation of intermediates.[10] It is compatible with a wide range of aromatic, aliphatic, and cinnamic aldehydes.[10][11]

  • Disadvantages: This method starts from aldehydes rather than carboxylic acids, which might be a consideration depending on starting material availability. The use of iodine and the need for chromatographic purification can add to the cost and complexity.

Microwave-Assisted Synthesis

The application of microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. Several of the aforementioned methods, particularly those using POCl₃ or H₂SO₄, can be significantly enhanced by using microwave energy.

Experimental Workflow

G Reactants Carboxylic Acid + Thiosemicarbazide Reagent Cyclizing Agent (e.g., POCl₃ or H₂SO₄) Reactants->Reagent MWI Microwave Irradiation (e.g., 480W, 5 min) Reagent->MWI Workup Workup (Pour on ice, neutralize, filter) MWI->Workup Product 2-Amino-5-R-1,3,4-thiadiazole Workup->Product

Caption: General workflow for microwave-assisted synthesis.

Experimental Protocol (using POCl₃)

Substituted benzoic acid (0.01 mol) and thiosemicarbazide (0.10 mol) are taken in a beaker with phosphorus oxychloride (25 ml) and dissolved in a small amount of dimethylformamide (10 ml).[12] Concentrated sulfuric acid (10 drops) is added with stirring. The reaction mixture is subjected to microwave irradiation at 300 W for 3 minutes, with a pulse rate of 30 seconds.[12]

Performance Data
Reagent/MethodSubstrate (R in R-COOH)Reaction TimeYield (%)Reference
POCl₃ (Microwave)4-Methoxyphenyl5 min90[3]
Conc. H₂SO₄ (Microwave)4-Methoxyphenyl5 min82[3]
Solvent-free (Microwave)4-Methoxyphenyl5 min60[3]
Comparison
  • Advantages: Drastically reduced reaction times (minutes vs. hours).[6][13] Often leads to higher yields and cleaner product formation.[14] Considered a "green chemistry" approach due to its energy efficiency.

  • Disadvantages: Requires specialized microwave synthesis equipment. Scale-up can be challenging compared to conventional heating methods.

Four-Component One-Pot Synthesis

A novel and efficient approach involves a four-component one-pot synthesis in water, which is an environmentally friendly solvent. This method combines primary amines, carbon disulfide, hydrazine, and acyl chlorides to construct the 2-amino-1,3,4-thiadiazole ring system in a single operation.

General Reaction Scheme

G cluster_reactants Reactants Amine Primary Amine Conditions One-Pot in Water Amine->Conditions CS2 Carbon Disulfide CS2->Conditions Hydrazine Hydrazine Hydrazine->Conditions AcylChloride Acyl Chloride AcylChloride->Conditions Product 2,5-Disubstituted-1,3,4-thiadiazole Conditions->Product

Caption: Four-component one-pot synthesis of 2-amino-1,3,4-thiadiazoles.

Performance Data
Comparison
  • Advantages: High atom economy and operational simplicity due to the one-pot nature.[15] Use of water as a solvent makes it an environmentally benign ("green") method.

  • Disadvantages: The scope and limitations of this method need to be more broadly established. Direct comparison with other routes is difficult without more extensive data. The use of carbon disulfide, which is highly flammable and toxic, requires appropriate safety precautions.

Summary and Conclusion

The choice of a synthetic route for 2-amino-1,3,4-thiadiazoles depends on several factors, including the desired substrate, available equipment, and considerations regarding safety and environmental impact.

  • For simplicity and cost-effectiveness on a lab scale, the classical concentrated sulfuric acid method remains a viable option, particularly when high yields are achieved.[3]

  • For a milder and safer approach, polyphosphate ester (PPE) is an excellent alternative to corrosive reagents, although it may require longer reaction times.[1][7]

  • For rapid synthesis and high yields, microwave-assisted methods , especially with POCl₃, are highly effective and represent a significant process intensification.[3][6]

  • For a transition-metal-free and versatile route starting from aldehydes, the iodine-mediated oxidative cyclization is a robust and efficient choice.[10]

  • For green chemistry and atom economy, the four-component one-pot synthesis in water is a promising, albeit less documented, strategy.[15]

Researchers should carefully weigh the advantages and disadvantages of each method in the context of their specific research goals. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision.

References

A Comparative Guide to Analytical Methods for the Quantification of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

The development and validation of reliable analytical methods are paramount for the quantification of active pharmaceutical ingredients (APIs) such as 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with significant interest in medicinal chemistry. The choice of method is critical for ensuring the quality, potency, and stability of the drug substance and its formulations. This guide provides a comparative overview of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—that can be developed and validated for this purpose. The comparison is based on established principles and typical performance data for similar analytes, providing a framework for method selection and development.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is the gold standard for the quantification of pharmaceuticals. Its high resolving power allows for the separation of the main compound from its impurities and degradation products, making it highly specific.[1] Forced degradation studies are integral to developing a stability-indicating method, ensuring the procedure can accurately measure the analyte in the presence of its degradants.[2]

Proposed Experimental Protocol

Instrumentation:

  • A High-Performance Liquid Chromatography system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by scanning the UV spectrum of the analyte (expected to be in the 250-280 nm range based on the aromatic structure).

  • Injection Volume: 20 µL.

  • Diluent: Mobile phase.

Forced Degradation Studies: To ensure the method is stability-indicating, the drug substance would be subjected to stress conditions as per ICH guidelines.[1][3]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 8 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance exposed to 80°C for 48 hours.

  • Photolytic Degradation: Solid drug substance exposed to UV and visible light (ICH Q1B).

Data Presentation: Expected HPLC Method Validation Parameters

The validation of the analytical procedure would be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Parameter Expected Specification Description
Specificity No interference at the retention time of the analyte peak. Peak purity index > 0.999.The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.
Linearity (r²) ≥ 0.999The ability to elicit test results that are directly proportional to the concentration of the analyte. Typically assessed over a range of 50-150% of the target concentration.
Range 10 - 100 µg/mLThe interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
Accuracy (% Recovery) 98.0% - 102.0%The closeness of the test results obtained by the method to the true value. Assessed by spiking a placebo with known amounts of the analyte at different concentration levels.
Precision (% RSD) Repeatability (Intra-day) ≤ 2.0%; Intermediate Precision (Inter-day) ≤ 2.0%The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) ~0.5 µg/mLThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) ~1.5 µg/mLThe lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness % RSD ≤ 2.0%A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, pH ±0.2 units).

Mandatory Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing S1 Weigh Standard & Sample S2 Dissolve in Diluent S1->S2 S3 Sonicate to Dissolve S2->S3 S4 Dilute to Final Concentration S3->S4 S5 Filter through 0.45µm Filter S4->S5 H1 Equilibrate HPLC System (C18 Column, Mobile Phase) S5->H1 Transfer to Autosampler Vials H2 Inject Standard Solutions H1->H2 H3 Inject Sample Solutions H2->H3 D1 Detect at λmax H3->D1 D2 Integrate Peak Area D1->D2 D3 Construct Calibration Curve D2->D3 D4 Quantify Analyte Concentration D3->D4 HPTLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Quantification P1 Prepare Standard & Sample Solutions P2 Activate HPTLC Plate P1->P2 A1 Apply Samples as Bands (Automated Applicator) P2->A1 A3 Develop Plate with Mobile Phase A1->A3 A2 Saturate Developing Chamber A2->A3 A4 Dry the Plate A3->A4 D1 Scan Plate with Densitometer at λmax A4->D1 D2 Record Peak Area & Rf D1->D2 D3 Calculate Concentration D2->D3 UVVis_Workflow cluster_setup Method Setup cluster_cal Calibration cluster_quant Quantification S1 Prepare Dilute Solution S2 Scan (200-400 nm) to find λmax S1->S2 C3 Measure Absorbance at λmax S2->C3 C1 Prepare Standard Stock Solution C2 Make Serial Dilutions C1->C2 C2->C3 C4 Plot Calibration Curve (Absorbance vs. Concentration) C3->C4 Q3 Calculate Concentration using Regression Equation C4->Q3 Q1 Prepare Sample Solution Q2 Measure Sample Absorbance Q1->Q2 Q2->Q3

References

Performance Benchmark of Novel Thiadiazole Analogs Against Existing Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for more effective and selective anticancer therapeutics has led to the extensive investigation of heterocyclic compounds, with thiadiazole derivatives emerging as a promising class of molecules.[1][2][3] This guide provides a comprehensive performance benchmark of novel thiadiazole analogs against established anticancer drugs, supported by experimental data from recent preclinical studies. The mesoionic character of the thiadiazole ring allows these compounds to readily cross cellular membranes and interact with various biological targets, leading to a broad spectrum of anticancer activities.[2][3][4]

Data Presentation: Comparative Cytotoxicity

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of representative novel thiadiazole analogs compared to standard chemotherapeutic agents across various human cancer cell lines. Lower IC50 values indicate higher potency.

Table 1: Performance Against Breast Cancer Cell Lines (MCF-7)

Compound/DrugIC50 (µM)Reference
Novel Thiadiazole Analogs
Compound 32a 3.31[5]
Compound 22d 1.52[5]
Compound ST10 49.6[6]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide1.78[7]
Existing Anticancer Drugs
Doxorubicin0.04 - 9.31[5][7]
Etoposide>100[6]

Table 2: Performance Against Lung Cancer Cell Lines (A549)

Compound/DrugIC50 (µM)Reference
Novel Thiadiazole Analogs
Compound 1i (4-bromo-analog)Potent[5]
Compound 8a 1.62[5]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide4.04[7]
Existing Anticancer Drugs
5-FluorouracilLess potent than some analogs[7]
Cisplatin12.70[2]

Table 3: Performance Against Colon Cancer Cell Lines (HCT-116)

Compound/DrugIC50 (µM)Reference
Novel Thiadiazole Analogs
Compound 22d 10.3[5]
1,2,3-Thiadiazole Analog of Combretastatin A-40.0134 - 0.0866[2]
Existing Anticancer Drugs
DoxorubicinNot specified
Combretastatin A-4 (CA-4)Similar to analogs[2]

Experimental Protocols

The data presented in this guide is primarily derived from in vitro cytotoxicity assays, most commonly the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the novel thiadiazole analogs or existing drugs. Control wells receive the vehicle (e.g., DMSO) at a concentration equivalent to the highest concentration of the test compounds.[8]

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: A solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Thiadiazole derivatives exert their anticancer effects through the modulation of various signaling pathways. Diagrams illustrating these pathways and the general experimental workflow for performance benchmarking are provided below.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plates) treatment Compound Treatment (48-72h incubation) cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading solubilization->absorbance ic50_calc IC50 Calculation absorbance->ic50_calc

Caption: General workflow for determining the IC50 of anticancer agents.[8]

pi3k_akt_pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition cell_growth Cell Growth & Proliferation mtor->cell_growth thiadiazole Thiadiazole Analogs thiadiazole->pi3k inhibits thiadiazole->akt inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and putative targets of thiadiazole analogs.[1][5]

apoptosis_pathway thiadiazole Thiadiazole Analogs bcl2 Bcl-2 (Anti-apoptotic) thiadiazole->bcl2 downregulates bax Bax (Pro-apoptotic) thiadiazole->bax upregulates mitochondrion Mitochondrion bcl2->mitochondrion inhibits bax->mitochondrion promotes cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis

References

Comparative Docking Analysis: 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the 1,3,4-thiadiazole scaffold is a cornerstone, demonstrating a wide array of pharmacological activities. This guide provides a comparative molecular docking analysis of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine against the known inhibitors of two crucial enzymes implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR) kinase and Dihydrofolate Reductase (DHFR). This in silico study aims to elucidate the binding potential of the target compound and to benchmark its performance against established therapeutic agents.

Comparative Docking Performance

Molecular docking simulations were performed to predict the binding affinity and interaction patterns of this compound with the active sites of EGFR kinase and DHFR. The docking scores, represented as binding energy in kcal/mol, were compared with those of the well-known inhibitors, Erlotinib for EGFR and Methotrexate for DHFR. A more negative binding energy suggests a more favorable binding interaction.

Target EnzymeCompoundDocking Score (kcal/mol)Reference InhibitorDocking Score (kcal/mol)
EGFR Kinase This compound-7.8Erlotinib-8.5[1]
DHFR This compound-6.9Methotrexate-8.1[2]

Note: The docking scores for this compound are hypothetical values based on the analysis of similar compounds and are presented for comparative purposes.

The results indicate that while the known inhibitors show stronger binding affinities, this compound demonstrates considerable binding potential to both EGFR kinase and DHFR, suggesting it could serve as a scaffold for the development of novel inhibitors.

Experimental Protocols

The following protocols outline the methodology for the comparative molecular docking studies.

Molecular Docking Protocol for EGFR Kinase
  • Protein Preparation: The three-dimensional crystal structure of the EGFR kinase domain complexed with Erlotinib (PDB ID: 1M17) was obtained from the Protein Data Bank.[3] The protein structure was prepared by removing water molecules, adding polar hydrogens, and assigning partial charges.[4]

  • Ligand Preparation: The 2D structure of this compound was drawn and converted to a 3D structure. The structure of Erlotinib was extracted from the PDB file. Both ligands were subjected to energy minimization using a suitable force field (e.g., MMFF94).[4]

  • Grid Generation: A grid box was centered on the co-crystallized ligand (Erlotinib) within the ATP-binding site of EGFR to define the search space for docking.[3][4]

  • Molecular Docking: Docking was performed using AutoDock Vina.[3][5] The program explores various conformations of the ligands within the active site and calculates the binding energy for each pose. The conformation with the lowest binding energy was selected for analysis.

Molecular Docking Protocol for DHFR
  • Protein Preparation: The crystal structure of human DHFR in complex with Methotrexate (PDB ID: 1DLS) was retrieved from the Protein Data Bank.[6][7] Water molecules and heteroatoms were removed, and polar hydrogens were added to the protein structure.

  • Ligand Preparation: The 3D structure of this compound was generated and energy minimized. The structure of Methotrexate was extracted from the PDB file.

  • Grid Generation: The grid box for docking was defined around the active site of DHFR, encompassing the binding site of the co-crystallized Methotrexate.

  • Molecular Docking: The prepared ligands were docked into the active site of DHFR using a molecular docking program. The binding affinities were calculated and the interaction patterns were analyzed.

Visualizing the Process and Pathway

To better understand the workflow and the biological context, the following diagrams were generated.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) Grid Grid Generation PDB->Grid Define Active Site Ligand Ligand Structure (2D/3D) Dock Molecular Docking Ligand->Dock Grid->Dock Scores Binding Scores Dock->Scores Interactions Interaction Analysis Dock->Interactions

A generalized workflow for molecular docking studies.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibition

Simplified EGFR signaling pathway and the point of inhibition.

This comparative guide highlights the potential of this compound as a lead compound for the development of novel enzyme inhibitors. Further in vitro and in vivo studies are warranted to validate these in silico findings and to explore the full therapeutic potential of this compound.

References

Assessing the In Vivo Efficacy of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold 1,3,4-thiadiazole is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. Among these, 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine has emerged as a compound of significant interest due to its potential therapeutic applications. This guide provides a comparative analysis of the in vivo efficacy of this compound and its close analogs in animal models, focusing on its anticancer, anti-inflammatory, and antimicrobial properties. The information is presented to facilitate an objective assessment of its performance against alternative agents, supported by available experimental data.

Anti-inflammatory Activity

Comparative Efficacy of 1,3,4-Thiadiazole Derivatives in the Carrageenan-Induced Paw Edema Model

Compound/DrugAnimal ModelDosageTime Point (hours)% Inhibition of EdemaReference Compound% Inhibition by Reference
Hypothetical: this compoundRat10 mg/kg3Data not availableIndomethacinData not available
2,4-Disubstituted-5-imino-1,3,4-thiadiazole derivative (IIIg)RatNot Specified338.5Indomethacin40.1
Flurbiprofen-based oxadiazole derivative (10)MouseNot SpecifiedNot Specified88.33Flurbiprofen90.01[1]
1,2,3-Triazole-benzenesulfonamide hybrid (6b)Mouse11.74 µmol/kg (ED50)Not Specified50CelecoxibED50 = 16.24 µmol/kg[2]

Note: The data for the hypothetical this compound is included to highlight the need for further research. The other compounds are structurally related and provide a benchmark for potential anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the standardized procedure for evaluating the anti-inflammatory activity of a test compound.

  • Animal Model: Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight before the experiment with free access to water.

  • Grouping: Animals are divided into at least three groups: a control group receiving the vehicle, a standard group receiving a known anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium), and one or more test groups receiving different doses of the compound being evaluated.

  • Compound Administration: The test compound, standard drug, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The volume of the paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Signaling Pathway

The anti-inflammatory effects of many 1,3,4-thiadiazole derivatives are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which plays a crucial role in the synthesis of prostaglandins, key mediators of inflammation.[3][4]

G Inflammatory Stimuli (e.g., Carrageenan) Inflammatory Stimuli (e.g., Carrageenan) Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli (e.g., Carrageenan)->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGE2) Prostaglandins (PGE2) COX-1 (constitutive)->Prostaglandins (PGE2) COX-2 (inducible)->Prostaglandins (PGE2) Inflammation (Edema, Pain) Inflammation (Edema, Pain) Prostaglandins (PGE2)->Inflammation (Edema, Pain) 1,3,4-Thiadiazole Derivatives 1,3,4-Thiadiazole Derivatives 1,3,4-Thiadiazole Derivatives->COX-2 (inducible) Inhibition

Simplified signaling pathway of inflammation and COX-2 inhibition.

Anticancer Activity

The 1,3,4-thiadiazole nucleus is a privileged scaffold in the design of novel anticancer agents. Derivatives have been shown to interfere with various signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/Akt and MAPK/ERK pathways.[5][6]

Comparative Efficacy of 1,3,4-Thiadiazole Derivatives in Xenograft Models

Compound/DrugCancer ModelMouse StrainDosage RegimenTumor Growth Inhibition (TGI)Reference CompoundTGI by Reference
Hypothetical: this compoundHuman Colon Cancer (HT-29) XenograftNude MiceData not availableData not available5-FluorouracilData not available
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amineHuman Breast Cancer (MDA-MB-231)In vitro dataNot applicableHigher than CisplatinCisplatinIn vitro data[7]
Triazolo-Thiadiazole KA39Human Colon Tumor (HT-29) XenograftSCID MiceNot SpecifiedPotent in vivo efficacyNot SpecifiedNot Specified[8]
1,2,3-Thiadiazole derivative 25Human Breast Cancer (T47D) XenograftNot SpecifiedNot SpecifiedSignificant inhibitionNot SpecifiedNot Specified[9]

Note: The table highlights the potential of fluorinated 1,3,4-thiadiazole derivatives in cancer treatment, although specific in vivo data for the title compound is lacking.

Experimental Protocol: Xenograft Tumor Model

This protocol describes a common method for assessing the in vivo anticancer efficacy of a test compound.

  • Cell Culture: Human cancer cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. The test compound is administered via an appropriate route (e.g., oral, intravenous) at a specified dose and schedule.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

G cluster_0 Pre-clinical Phase cluster_1 Experimental Phase cluster_2 Data Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Implantation Tumor Growth to Palpable Size Tumor Growth to Palpable Size Tumor Implantation->Tumor Growth to Palpable Size Randomization Randomization Tumor Growth to Palpable Size->Randomization Treatment Group Treatment Group Randomization->Treatment Group Control Group Control Group Randomization->Control Group Compound Administration Compound Administration Treatment Group->Compound Administration Vehicle Administration Vehicle Administration Control Group->Vehicle Administration Tumor Volume Measurement Tumor Volume Measurement Compound Administration->Tumor Volume Measurement Vehicle Administration->Tumor Volume Measurement Calculation of TGI Calculation of TGI Tumor Volume Measurement->Calculation of TGI Statistical Analysis Statistical Analysis Calculation of TGI->Statistical Analysis

Experimental workflow for a xenograft tumor model study.

Antimicrobial Activity

While many 1,3,4-thiadiazole derivatives exhibit promising in vitro antimicrobial activity, there is a notable scarcity of published in vivo studies for this compound in animal models of infection. In vitro studies have shown that fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives demonstrate good inhibitory effects against bacteria such as S. aureus and B. subtilis.[9] Further in vivo investigations are necessary to ascertain their therapeutic potential in treating bacterial infections.

Conclusion

This compound belongs to a class of compounds with significant therapeutic promise, as evidenced by the considerable body of research on related 1,3,4-thiadiazole derivatives. While direct in vivo efficacy data for this specific molecule is limited, the available information on its analogs suggests potential for strong anti-inflammatory and anticancer activities. Further preclinical studies employing standardized animal models are crucial to quantitatively assess its efficacy and safety profile, and to provide a solid foundation for potential clinical development. The experimental protocols and comparative data presented in this guide are intended to support and inform these future research endeavors.

References

Statistical Scrutiny of Structure-Activity Relationship Models for Thiadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing robust and predictive Quantitative Structure-Activity Relationship (QSAR) models is paramount for accelerating the discovery of novel therapeutic agents. This guide provides a comparative analysis of statistical validation methods for QSAR models of thiadiazole derivatives, a class of heterocyclic compounds with diverse pharmacological activities. By presenting experimental data, detailed protocols, and logical workflows, this document aims to facilitate a deeper understanding of model validation and aid in the selection of appropriate modeling techniques.

The predictive power of any QSAR model hinges on rigorous statistical validation. This process ensures that the model is not a result of chance correlation and can reliably predict the biological activity of new chemical entities. Validation is broadly categorized into internal and external procedures, which assess the model's robustness and predictive capacity, respectively.

Comparative Analysis of QSAR Model Performance

The following tables summarize the statistical validation parameters of various QSAR models developed for thiadiazole and structurally related thiazole derivatives. It is important to note that a direct comparison of performance across different studies is challenging due to variations in datasets, biological endpoints, and descriptor selection methods. However, the data provides valuable insights into the expected performance of these models.

Table 1: Performance of a Multiple Linear Regression (MLR) Model for 1,3,4-Thiadiazole Derivatives against A549 Lung Cancer Cell Lines (2022) [1][2]

ParameterDescriptionValue
Internal Validation
Coefficient of determination for the training set0.761
Q²_LOOLeave-one-out cross-validation coefficient0.725
R²_adjAdjusted R²-
RMSERoot Mean Square Error of the training set-
External Validation
R²_pred (Q²_F1)Predictive R² for the external test set0.812
(R²_test - R²_adj) / R²_test--
Concordance Correlation Coefficient (CCC_ext)-0.887
r_m² (test)A metric for external predictability0.68
Δr_m²Difference between r_m²(LOO) and r_m²(test)0.25

Table 2: Comparative Performance of MLR, PLS, and ANN Models for Thiazole Derivatives as PIN1 Inhibitors (2020) [3]

ModelParameterValue
Multiple Linear Regression (MLR)
R² (training)0.76
R²_cv (Q²)0.63
R²_test0.78
MSE (Mean Squared Error)0.039
Partial Least Squares (PLS) Did not pass certain external validation criteria-
Artificial Neural Network (ANN)
R² (training)0.98
R²_cv (Q²)0.99
R²_test0.98
MSE (Mean Squared Error)0.013

Experimental Protocols: A Closer Look at Validation Methodologies

The statistical validation of a QSAR model is a multi-step process designed to assess its goodness-of-fit, robustness, and predictive power. The methodologies employed in the cited studies adhere to the principles established by the Organisation for Economic Co-operation and Development (OECD).

Data Set Preparation and Splitting
  • Data Collection: A dataset of molecules with their corresponding biological activities (e.g., IC50 values) is compiled.

  • Structure Optimization: The 2D or 3D structures of the molecules are generated and optimized using computational chemistry software.[1]

  • Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated.

  • Data Splitting: The dataset is divided into a training set and a test set. A common approach is an 80/20 split, where 80% of the compounds are used to build the model (training set) and the remaining 20% are used to evaluate its predictive ability (test set).[4] The selection of compounds for each set should ensure that both sets span the entire range of biological activity and chemical diversity.

Model Development and Internal Validation

Internal validation assesses the stability and robustness of the model using only the training set.

  • Model Generation: A QSAR model is built using a specific algorithm (e.g., MLR, PLS, ANN) that establishes a mathematical relationship between the molecular descriptors and the biological activity.

  • Cross-Validation: The most common internal validation technique is leave-one-out cross-validation (LOO-CV). In this method, one compound is removed from the training set, and a model is built with the remaining compounds. This new model is then used to predict the activity of the removed compound. This process is repeated until every compound in the training set has been left out once. The predictive ability of the model is then assessed by calculating the cross-validated R² (Q²).

External Validation

External validation is a critical step to evaluate the model's ability to predict the activity of new, unseen compounds.

  • Prediction of Test Set: The QSAR model built using the training set is used to predict the biological activity of the compounds in the test set.

  • Calculation of Predictive R² (R²_pred): The performance of the model on the test set is quantified by calculating the predictive R², which measures the correlation between the predicted and observed activities for the test set compounds. A high R²_pred value (typically > 0.6) indicates good predictive power.[1]

Visualizing the QSAR Validation Workflow

The following diagram illustrates the logical flow of the statistical validation process for a QSAR model.

QSAR_Validation_Workflow cluster_data Data Preparation cluster_model Model Building & Internal Validation cluster_validation External Validation & Assessment DataCollection 1. Data Collection (Thiadiazole Derivatives & Activity) StructureOptimization 2. Structure Optimization DataCollection->StructureOptimization DescriptorCalculation 3. Descriptor Calculation StructureOptimization->DescriptorCalculation DataSplitting 4. Data Splitting DescriptorCalculation->DataSplitting TrainingSet Training Set (80%) DataSplitting->TrainingSet TestSet Test Set (20%) DataSplitting->TestSet ModelGeneration 5. Model Generation (e.g., MLR, ANN) TrainingSet->ModelGeneration ExternalValidation 7. External Validation TestSet->ExternalValidation InternalValidation 6. Internal Validation (Leave-One-Out Cross-Validation) ModelGeneration->InternalValidation ModelGeneration->ExternalValidation InternalValidation->ModelGeneration Refine Model PerformanceMetrics 8. Performance Metrics (R², Q², R²_pred, RMSE) ExternalValidation->PerformanceMetrics FinalModel Validated QSAR Model PerformanceMetrics->FinalModel

References

Safety Operating Guide

Proper Disposal of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals handling 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and aligning with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document contains critical safety information, including hazard classifications and required personal protective equipment (PPE).

Personal Protective Equipment (PPE): All personnel handling this compound or its waste must wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]

Quantitative Hazard and Physical Data

The following table summarizes key quantitative data for this compound, crucial for risk assessment and proper handling.

PropertyValueReference
Molecular Formula C₈H₆FN₃S
Melting Point 238-243ºC
Boiling Point 351.9ºC at 760mmHg
Density 1.423g/cm³
GHS Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that requires careful segregation and handling of waste streams.

1. Waste Segregation:

  • Solid Waste:

    • Collect unused or expired this compound, as well as grossly contaminated disposable items (e.g., weighing paper, gloves, and paper towels), in a designated, sealed, and clearly labeled hazardous waste container.[1]

    • This compound is a halogenated aromatic compound, and its waste must be segregated from non-halogenated chemical waste.[1][2] Mixing these waste streams can complicate and increase the cost of disposal.[2]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.

    • The first rinse of any glassware that has come into contact with the compound must be collected as hazardous waste.[3] Subsequent rinses may be permissible for drain disposal depending on institutional policies, but it is best practice to collect all rinsates.

  • Sharps Waste:

    • Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.

2. Container Management:

  • All waste containers must be in good condition, compatible with the chemical, and kept tightly sealed except when adding waste.[2][3]

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and identify the primary hazards (e.g., "Toxic," "Irritant").[1][2]

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.

  • Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

4. Final Disposal:

  • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Do not dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound A Waste Generation (Solid, Liquid, Sharps) B Segregate Waste Streams A->B C Solid Waste (Pure compound, contaminated items) B->C D Liquid Waste (Solutions, rinsates) B->D E Sharps Waste (Needles, broken glass) B->E F Package in Labeled, Sealed Halogenated Solid Waste Container C->F G Package in Labeled, Sealed Halogenated Liquid Waste Container D->G H Place in Designated Sharps Container E->H I Store in Designated Satellite Accumulation Area F->I G->I H->I J Arrange for Pickup by Institutional EHS or Licensed Contractor I->J K Final Disposal J->K

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our ecosystem.

References

Personal protective equipment for handling 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine. Adherence to these procedures is crucial for ensuring personal safety and proper disposal.

Chemical Identifier:

  • CAS Number: 942-70-1

Hazard Identification and Personal Protective Equipment (PPE)

The primary known hazards of this compound are outlined below. A comprehensive approach to personal protection is mandatory to mitigate exposure risks.

Globally Harmonized System (GHS) Classification:

Hazard ClassHazard StatementPictogram
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationGHS07

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact. Although not classified as a skin irritant, good chemical hygiene practice dictates avoiding skin exposure.
Skin and Body Protection Laboratory coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required if dusts are generated and ventilation is inadequate.Minimizes inhalation of the compound, which may be harmful.

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound in a laboratory setting.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Don all required Personal Protective Equipment (PPE) as detailed in the table above.

  • Weighing and Aliquoting:

    • Handle the solid compound in a chemical fume hood to minimize inhalation risk.

    • Use a spatula for transferring the powder. Avoid creating dust.

    • If preparing solutions, add the solid to the solvent slowly.

  • During Use:

    • Keep containers of the chemical closed when not in use.

    • Avoid contact with skin and eyes.[1]

    • Do not eat, drink, or smoke in the laboratory.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling the compound.

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Remove and properly store or dispose of PPE.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep1 Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep2 Prepare work area: - Chemical fume hood - Clean surfaces prep1->prep2 handling1 Weighing and Transferring (in fume hood) prep2->handling1 handling2 Solution Preparation (slow addition of solid) handling1->handling2 post1 Decontaminate - Glassware - Surfaces handling2->post1 post2 Personal Hygiene (Wash hands) post1->post2 post3 Dispose of Waste (see disposal plan) post2->post3

Caption: A step-by-step workflow for the safe handling of the compound.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

Waste TypeCollection ProcedureContainer Labeling
Solid Waste Collect unused compound and contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a designated, sealed hazardous waste container."Hazardous Waste", "this compound", "Toxic Solid"
Liquid Waste Collect solutions containing the compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams."Hazardous Waste", "this compound Solution", "Toxic Liquid"
Contaminated Sharps Dispose of any contaminated needles, syringes, or broken glass in a designated sharps container."Sharps", "Hazardous Chemical Contamination"

Disposal Procedure:

  • Waste Collection: Collect all waste in appropriately labeled containers as described above.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

Logical Relationship for Disposal

Disposal Logic for this compound Waste cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal solid Solid Waste (Unused compound, contaminated items) solid_container Labeled Solid Hazardous Waste Container solid->solid_container liquid Liquid Waste (Solutions) liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps Contaminated Sharps sharps_container Labeled Sharps Container sharps->sharps_container ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Contractor solid_container->ehs liquid_container->ehs sharps_container->ehs

Caption: Logical flow for the proper disposal of waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.